Biotin alkyne
Description
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXUHRONZVELPY-NHCYSSNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin Alkyne: A Technical Guide to Bioorthogonal Labeling and Affinity Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin alkyne is a versatile chemical probe that has become an indispensable tool in modern chemical biology, proteomics, and drug development. It is a derivative of biotin, a vitamin with an exceptionally high affinity for streptavidin and avidin proteins, that has been functionalized with a terminal alkyne group. This alkyne moiety allows for its participation in highly specific and efficient bioorthogonal "click chemistry" reactions, enabling the covalent labeling of biomolecules for their detection, visualization, and enrichment.
This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, and its applications. It is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of this chemical tool in their experimental workflows.
Core Concepts: The Mechanism of this compound Labeling
This compound's utility lies in its ability to undergo bioorthogonal ligation with an azide-functionalized molecule. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The two most prominent bioorthogonal reactions involving this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, often referred to as "click chemistry," is a highly efficient and specific reaction between a terminal alkyne (like that on this compound) and an azide to form a stable triazole linkage.[1][] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3] The reaction is characterized by its rapid kinetics and high yields, making it a popular choice for in vitro labeling experiments.[4] However, the cytotoxicity of the copper catalyst can be a concern for live-cell imaging and in vivo applications.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction is catalyst-free and utilizes a strained cyclooctyne, which readily reacts with an azide to release ring strain and form a stable triazole. While generally slower than CuAAC, SPAAC is highly biocompatible, making it the preferred method for labeling biomolecules in living cells and organisms.
Quantitative Data Presentation: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC for this compound labeling depends on the specific experimental requirements, balancing the need for rapid kinetics with biocompatibility. The following table summarizes key quantitative parameters for these two reactions.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide. | Catalyst-free cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹. Reaction times can be as short as minutes. | Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹. Reaction times can range from hours to overnight. |
| Biocompatibility | Limited by the cytotoxicity of the copper(I) catalyst, though ligands can be used to mitigate this. | Excellent biocompatibility due to the absence of a metal catalyst, making it suitable for live-cell and in vivo studies. |
| Protein Identification (Proteomics) | Generally yields a higher number of identified proteins in proteomics studies due to higher reaction efficiency. | May result in a lower number of identified proteins compared to CuAAC but can have lower background from non-specific reactions. |
| Typical Reactants | Biotin with a terminal alkyne (e.g., Biotin-PEG4-Alkyne). | Biotin conjugated to a strained cyclooctyne (e.g., DIBO-Biotin). |
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with Azidohomoalanine (AHA) and Subsequent this compound Labeling via CuAAC
This protocol describes the labeling of newly synthesized proteins in cultured cells with the methionine analog azidohomoalanine (AHA), followed by the ligation of this compound using a CuAAC reaction.
Materials:
-
Mammalian cells in culture
-
Methionine-free cell culture medium
-
Azidohomoalanine (AHA)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS)
-
Streptavidin-agarose or magnetic beads
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Add AHA to the methionine-free medium at a final concentration of 25-50 µM and incubate for 4-24 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
CuAAC Reaction (Click Chemistry):
-
To the cell lysate, add the following reagents in order, vortexing after each addition:
-
This compound (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
TCEP or Sodium Ascorbate (from a fresh 50 mM stock in water) to a final concentration of 1 mM.
-
TBTA (from a 1.7 mM stock in DMSO) to a final concentration of 100 µM.
-
CuSO₄ (from a 50 mM stock in water) to a final concentration of 1 mM.
-
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Add pre-washed streptavidin beads to the reaction mixture.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with high salt, urea, and detergents can be employed for stringent purification.
-
-
Downstream Analysis:
-
The enriched proteins can be eluted from the beads by boiling in SDS-PAGE sample buffer for analysis by Western blotting.
-
For mass spectrometry analysis, on-bead digestion with trypsin is commonly performed. The resulting peptides are then analyzed by LC-MS/MS.
-
Protocol 2: On-Bead Digestion of Enriched Proteins for Mass Spectrometry
This protocol outlines the procedure for digesting biotin-alkyne labeled proteins that have been captured on streptavidin beads, in preparation for mass spectrometry-based proteomic analysis.
Materials:
-
Streptavidin beads with bound biotinylated proteins
-
Wash Buffer 1 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 2 (e.g., 20% acetonitrile in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer (e.g., 50 mM ammonium bicarbonate)
-
Formic acid
Procedure:
-
Washing and Reduction:
-
Wash the beads three times with Wash Buffer 1.
-
Resuspend the beads in Wash Buffer 1 containing 10 mM DTT and incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature and add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
-
Digestion:
-
Wash the beads three times with Digestion Buffer to remove urea and excess reagents.
-
Resuspend the beads in Digestion Buffer and add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with 80% acetonitrile/0.1% formic acid to recover any remaining peptides.
-
Combine the eluates and acidify with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 StageTip or similar desalting column prior to LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for Proteomic Analysis using this compound
Caption: Workflow for labeling, enrichment, and analysis of proteins using this compound.
Signaling Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
This compound has emerged as a powerful and versatile tool for the study of biomolecules in a wide range of biological contexts. Its ability to participate in highly efficient and specific bioorthogonal click chemistry reactions allows for the robust labeling and enrichment of target molecules, facilitating their identification and characterization. The choice between CuAAC and SPAAC provides experimental flexibility, enabling applications both in vitro and in living systems. As research in chemical biology and proteomics continues to advance, the utility of this compound and related bioorthogonal probes is certain to expand, providing deeper insights into complex biological processes and aiding in the development of novel therapeutics.
References
Biotin Alkyne: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, properties, and applications of biotin alkyne, a pivotal tool in modern bioconjugation and chemical biology.
Introduction
This compound is a chemically modified form of biotin (Vitamin B7) that incorporates a terminal alkyne group. This modification renders it a versatile tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction enables the precise and efficient covalent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans. The high affinity of the biotin moiety for streptavidin and avidin proteins is then leveraged for the detection, purification, and immobilization of these labeled biomolecules. This guide provides a detailed overview of the chemical structure and properties of this compound, a comprehensive experimental protocol for its use in protein labeling, and visualizations to aid in understanding its structure and experimental workflow.
Chemical Structure and Properties
This compound consists of the core biotin molecule linked to a propargylamine through an amide bond. The key functional group for bioconjugation is the terminal alkyne (C≡CH), which readily participates in click chemistry reactions.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The table below summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide | [1] |
| Molecular Formula | C₁₃H₁₉N₃O₂S | [1] |
| Molecular Weight | 281.38 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Good solubility in DMSO (250 mg/mL) and DMF; low solubility in water. | |
| Storage Conditions | Store at -20°C, sealed and protected from moisture and light. | [2] |
| Purity (Typical) | ≥ 95% | [3] |
Experimental Protocol: Labeling of Azide-Modified Proteins with this compound
This protocol details a general procedure for the copper-catalyzed click chemistry reaction to label an azide-modified protein with this compound. It is crucial to optimize the reaction conditions for each specific protein and application.
Materials
-
Azide-modified protein in a compatible buffer (e.g., PBS, Tris, HEPES), free of chelating agents like EDTA.
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reducing agent (e.g., sodium ascorbate, TCEP)
-
Protein labeling buffer (e.g., phosphate buffer, pH 7.0-7.5)
-
Purification resin (e.g., streptavidin-agarose, size-exclusion chromatography column, or dialysis cassette with appropriate MWCO)
-
Wash buffers (e.g., PBS with and without detergents like SDS or Tween-20)
-
Elution buffer (for affinity purification, e.g., high concentration of free biotin, or denaturing conditions like SDS-PAGE loading buffer)
Experimental Workflow
Caption: Experimental workflow for protein biotinylation.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in anhydrous DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in deionized water).
-
Prepare a stock solution of the copper-chelating ligand (e.g., 50 mM THPTA in deionized water or 10 mM TBTA in DMSO).
-
Freshly prepare a stock solution of the reducing agent (e.g., 50 mM sodium ascorbate in deionized water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration typically 1-10 mg/mL) with the protein labeling buffer.
-
Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of this compound over the protein is a common starting point.
-
Premix the CuSO₄ and ligand stock solutions. A 5:1 ligand to copper ratio is often used.
-
Add the premixed CuSO₄/ligand solution to the reaction mixture. The final concentration of CuSO₄ is typically 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared reducing agent. The final concentration of the reducing agent is typically 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration to minimize potential protein degradation.
-
-
Purification of Biotinylated Protein:
-
Removal of Excess Reagents: To remove unreacted this compound and catalyst components, perform dialysis against a suitable buffer (e.g., PBS) using a dialysis cassette with an appropriate molecular weight cutoff (MWCO). Alternatively, size-exclusion chromatography (e.g., a desalting column) can be used.
-
Affinity Purification (Optional): For higher purity, the biotinylated protein can be enriched using streptavidin-functionalized agarose or magnetic beads.
-
Incubate the reaction mixture with the streptavidin resin to allow binding of the biotinylated protein.
-
Wash the resin extensively with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins. More stringent washes with high salt concentrations or mild detergents may be necessary.
-
Elute the biotinylated protein from the resin. This can be achieved competitively with a high concentration of free biotin, or under denaturing conditions by boiling the resin in SDS-PAGE loading buffer.
-
-
-
Analysis:
-
The labeled protein can be analyzed by various methods, including SDS-PAGE followed by Coomassie staining or Western blotting with a streptavidin-HRP conjugate.
-
Mass spectrometry can be used to confirm the modification and identify the site of labeling.
-
Conclusion
This compound is an indispensable reagent in chemical biology and drug discovery, enabling the specific and efficient biotinylation of a wide range of biomolecules. Its utility in copper-catalyzed click chemistry provides a robust method for labeling, detecting, and purifying proteins and other biological macromolecules. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists seeking to employ this compound in their experimental workflows. Careful optimization of reaction and purification conditions will ensure the successful application of this powerful bioconjugation tool.
References
An In-depth Technical Guide to Biotin Alkyne Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for biotin alkyne, a critical reagent in bioconjugation and drug development. This compound enables the precise introduction of biotin moieties into various molecules through "click chemistry," facilitating affinity purification, detection, and targeted delivery of biomolecules. This document details common synthetic routes, purification protocols, and quantitative data to aid researchers in the efficient production and application of high-purity this compound derivatives.
Core Concepts: The Utility of this compound
This compound is a versatile chemical tool that combines the high-affinity interaction of biotin with avidin or streptavidin (K_d_ ≈ 10⁻¹⁵ M) with the robust and bioorthogonal nature of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1][2] This allows for the specific and stable labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, for a multitude of applications including:
-
Affinity Purification: Selective isolation of labeled biomolecules from complex mixtures.[3][4]
-
Detection and Imaging: Attachment of reporter molecules for visualization and quantification.
-
PROTACs: Synthesis of proteolysis-targeting chimeras for targeted protein degradation.[5]
-
Drug Delivery: Development of targeted therapeutic agents.
Synthesis of this compound: Key Strategies
The synthesis of this compound typically involves the modification of biotin's valeric acid side chain to introduce a terminal alkyne functionality. This can be achieved through direct coupling of biotin with an alkyne-containing linker or by converting the carboxylic acid of biotin into an alkyne group.
Amide Coupling to an Alkyne-Containing Amine
A prevalent method for synthesizing this compound involves the activation of biotin's carboxylic acid, followed by coupling with an amine that possesses a terminal alkyne. A common choice for this is propargylamine. The reaction generally proceeds by activating the biotin carboxyl group with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an active ester, such as an N-hydroxysuccinimide (NHS) ester.
Workflow for Amide Coupling Synthesis of this compound
Caption: General workflow for the synthesis of this compound via amide coupling.
Synthesis of Biotin-PEG-Alkyne
To enhance solubility in aqueous media and reduce steric hindrance, a polyethylene glycol (PEG) spacer is often incorporated between the biotin and alkyne moieties. The synthesis of Biotin-PEG-alkyne typically involves the reaction of an activated biotin derivative (e.g., Biotin-NHS ester) with an amino-PEG-alkyne linker.
Reaction Scheme for Biotin-PEG4-Alkyne Synthesis
Caption: Synthesis of Biotin-PEG4-Alkyne through amide coupling.
Synthesis from D-Biotin via a Multi-Step Approach
An alternative strategy involves a multi-step synthesis starting from D-biotin, where the carboxylic acid is replaced with a terminal alkyne. This method provides a carbon-linked biotin derivative.
Quantitative Data on this compound Synthesis
The following table summarizes representative yields for various this compound synthesis methods, compiled from the cited literature.
| Starting Material(s) | Product | Key Reagents | Reported Yield | Reference(s) |
| Biotin, Propargylamine | This compound | NHS, Et₃N | 81% | , |
| D-Biotin | Alkyne-Biotin Derivative | DIBAL, TsCl, NaI, Lithium acetylide | 66% (over 5 steps) | , |
| Biotin-NHS Ester, Compound 5 | Compound 6 (Biotinylated Amide) | Et₃N in DMF | 81% | |
| Biotin, N,N'-Disuccinimidyl carbonate | Biotin-NHS | Triethylamine | 72.9% | |
| D-biotin, N-hydroxybutanediimide | Biotin-NHS | 3-(ethyliminomethylamino)-N,N-dimethylpropan-1-amine hydrochloride | 91% |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via NHS Ester and Propargylamine
This protocol is adapted from methodologies described in the literature.
Materials:
-
Biotin-NHS ester
-
Propargylamine
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Biotin-NHS ester (1 equivalent) in anhydrous DMF.
-
Add propargylamine (1.2 equivalents) to the solution.
-
Add triethylamine (1.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the DMF under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane.
-
Purify the crude product by silica gel flash chromatography using a gradient of methanol in dichloromethane (e.g., 5% to 15% MeOH in CH₂Cl₂).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.
Protocol 2: Synthesis of a Biotin-Derived Alkyne from D-Biotin
This protocol is a summary of the multi-step synthesis described by De la Torre and coworkers.
Step 1: Esterification of Biotin
-
React D-biotin with an alcohol (e.g., methanol) under acidic conditions to form the corresponding ester.
Step 2: Reduction of the Ester
-
Selectively reduce the ester to an alcohol using a reducing agent such as diisobutylaluminum hydride (DIBAL) at low temperature (-78 °C).
Step 3: Formation of a Leaving Group
-
Convert the alcohol to a good leaving group, for instance, by reacting it with toluenesulfonyl chloride (TsCl) in pyridine to form a tosylate.
Step 4: Halide Substitution
-
Displace the tosylate with a halide, such as iodide, by reacting with sodium iodide (NaI).
Step 5: Introduction of the Alkyne
-
React the resulting halide with an acetylide source, like lithium acetylide, to introduce the terminal alkyne.
Purification of this compound
Purification is a critical step to ensure the high purity of this compound, which is essential for its effective use in downstream applications. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Flash Chromatography
Flash chromatography is the most common method for purifying this compound derivatives.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often employed to elute the product. The specific gradient will depend on the polarity of the this compound derivative.
Workflow for Flash Chromatography Purification
Caption: A typical workflow for the purification of this compound using flash chromatography.
Recrystallization
For some biotin derivatives, recrystallization can be an effective purification method to obtain highly pure crystalline material.
-
Procedure: The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble. The solution is then allowed to cool slowly, promoting the formation of crystals of the pure compound, while impurities remain in the solution. The crystals are then collected by filtration.
Affinity Purification
While not a primary method for purifying the small molecule itself, affinity chromatography using avidin or streptavidin resins is the cornerstone of purifying biomolecules that have been labeled with this compound. The extremely strong interaction between biotin and avidin/streptavidin allows for the selective capture of biotinylated molecules. Elution often requires denaturing conditions, although systems with modified avidin or cleavable biotin linkers can allow for milder elution.
Conclusion
The synthesis and purification of this compound are well-established processes that are crucial for the advancement of chemical biology and drug discovery. By understanding the different synthetic routes and purification techniques detailed in this guide, researchers can produce high-quality this compound reagents tailored to their specific applications. The choice of a particular synthetic strategy will depend on factors such as the desired linker, scale of synthesis, and available starting materials. Proper purification is paramount to ensure the reliability and reproducibility of subsequent bioconjugation experiments.
References
- 1. interchim.fr [interchim.fr]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Biotin Affinity Purification | Thermo Fisher Scientific - NL [thermofisher.com]
- 4. Two chromatographic schemes for protein purification involving the biotin/avidin interaction under native conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
mechanism of biotin alkyne click chemistry
An In-Depth Technical Guide to the Mechanism of Biotin-Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for a multitude of applications in biomedical research and drug development.[1] The core of this methodology lies in its bio-orthogonality; the reacting moieties do not interact with native biological functional groups, ensuring that the reaction proceeds exclusively between the intended partners.[2][3] For biotinylation, the most prominent click chemistry reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[]
These reactions facilitate the covalent linkage of a biotin tag, functionalized with either an azide or an alkyne, to a target biomolecule containing the complementary functional group.[5] This guide provides a detailed examination of the mechanisms, quantitative aspects, and experimental protocols for both CuAAC and SPAAC in the context of biotin-alkyne conjugation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the archetypal click reaction, renowned for its efficiency, regioselectivity, and an extraordinary rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version. It involves the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole, a stable and inert linker. The reaction is typically performed in aqueous media and is tolerant of a wide range of functional groups and pH conditions (pH 4 to 12).
Core Mechanism
While initial proposals suggested a mononuclear copper mechanism, extensive experimental and computational studies have established that a more complex dinuclear copper intermediate is the kinetically favored pathway. This mechanism provides a more complete explanation for the reaction's high fidelity and remarkable rate.
The catalytic cycle involves several key steps:
-
Formation of Copper Acetylide: The reaction initiates with the coordination of a Cu(I) ion to the terminal alkyne. A base facilitates the deprotonation of the alkyne, leading to the formation of a mononuclear copper acetylide.
-
Formation of the Dinuclear Intermediate: The mononuclear copper acetylide coordinates with a second Cu(I) ion to form a π,σ-bis(copper) acetylide intermediate. This dinuclear species is considered the primary catalytically active complex.
-
Azide Coordination and Cycloaddition: The organic azide then coordinates to this dinuclear complex, attacking the acetylide carbon to form a six-membered copper metallacycle. The second copper atom acts as a stabilizing donor ligand during this step.
-
Ring Contraction and Product Formation: The metallacycle undergoes rapid ring contraction to a more stable dinuclear copper triazolide intermediate.
-
Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.
Reagents and Conditions
The active Cu(I) catalyst is oxygen-sensitive and can be oxidized to the inactive Cu(II) state. Therefore, reactions are typically run under oxygen-free conditions or with a reducing agent.
-
Copper Source: Common sources include Cu(I) salts like CuI or CuBr, or Cu(II) salts like CuSO₄ pentahydrate, which are reduced in situ.
-
Reducing Agent: Sodium ascorbate is the most frequently used reducing agent to convert Cu(II) to the active Cu(I) state and prevent oxidative homocoupling of the alkyne.
-
Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) is a widely used and effective ligand.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition was developed. SPAAC is a bio-orthogonal reaction that does not require a metal catalyst. The reaction's driving force is the high ring strain of a cyclooctyne, which is released upon the [3+2] dipolar cycloaddition with an azide to form a stable triazole.
Core Mechanism
The SPAAC mechanism is a concerted, second-order reaction. The key to its rapid kinetics lies in the structure of the cyclooctyne. The triple bond in cyclooctyne is significantly bent from the ideal 180° angle, creating substantial ring strain. This strain lowers the activation energy of the cycloaddition.
Density functional theory (DFT) calculations have shown that the fast rate of SPAAC is due to the lower energy required to distort both the azide and the cyclooctyne into the transition-state geometry compared to a linear alkyne. The reaction proceeds through a single transition state, leading to the formation of a fused triazole ring system. Unlike CuAAC, which yields a single 1,4-regioisomer, SPAAC typically produces a mixture of regioisomers.
Cyclooctyne Reagents
The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne. Several generations of cyclooctynes have been developed to optimize the balance between reactivity and stability.
-
DIBO (Dibenzocyclooctynol): Reacts exceptionally fast with azides. Chemical modifications, such as oxidizing the alcohol to a ketone, can further increase the reaction rate.
-
DIFO (Difluorinated Cyclooctyne): The inclusion of electron-withdrawing fluorine atoms at the propargylic positions dramatically increases the rate of cycloaddition.
-
BCN (Bicyclononyne): Offers a good balance of high reactivity and stability.
-
DBCO (Dibenzocyclooctyne): A widely used reagent for copper-free click reactions.
Quantitative Data Comparison
The choice between CuAAC and SPAAC often depends on the specific application, with considerations for reaction speed, biocompatibility, and the nature of the target molecule.
Table 1: Comparison of Second-Order Rate Constants for SPAAC Cyclooctynes
| Cyclooctyne Reagent | Reacting Azide | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DIFO | Benzyl azide | 0.08 | |
| BCN | Benzyl azide | ~0.3 | |
| DIBAC | Benzyl azide | ~0.1 | |
| 3,9-Difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-one | Not specified | 3.5 |
Note: Reaction rates are highly dependent on the specific azide, solvent, and temperature, so these values should be considered for comparative purposes.
Table 2: Proteomic Identification Efficiency: CuAAC vs. SPAAC
A study comparing the labeling efficiency for O-GlcNAcylated proteins in A549 cells demonstrated the following:
| Method | Biotin Probe | Number of Proteins Identified |
| CuAAC | Biotin-Diazo-Alkyne | 229 |
| SPAAC | Biotin-DIBO-Alkyne | 188 |
Data from a gel-based mass spectrometry method, suggesting CuAAC was a more powerful method for protein identification in this specific proteomics workflow.
Experimental Protocols
The following are generalized protocols for the biotinylation of proteins. Researchers should optimize concentrations, reaction times, and purification methods for their specific target and application.
Protocol: Biotinylation via CuAAC
This protocol is adapted for labeling azide-modified proteins in a cell lysate with an alkyne-biotin probe.
Materials:
-
Azide-modified protein sample in lysis buffer.
-
Biotin-Alkyne (e.g., Biotin-PEO₃-Alkyne), 25 mM stock in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP), freshly prepared 40 mM stock in water.
-
Tris-(benzyltriazolylmethyl)amine (TBTA), 2 mM stock in 1:4 DMSO:t-butanol.
-
Copper(II) Sulfate (CuSO₄), 200 mM stock in water.
-
Aminoguanidine hydrochloride, 1 M stock in water (optional, to intercept ascorbate byproducts).
-
Sodium Ascorbate, freshly prepared 400 mM stock in water.
Procedure:
-
To 500 µL of cell lysate (adjusted to ~2 mg/mL protein), add the reagents sequentially. Vortex briefly after each addition.
-
Add 10 µL of Biotin-Alkyne stock solution (final concentration: ~500 µM).
-
Add 10 µL of TBTA stock solution (final concentration: 40 µM).
-
Add 10 µL of TCEP stock solution (final concentration: 800 µM).
-
Add 1 µL of CuSO₄ stock solution (final concentration: 400 µM).
-
Initiate the reaction by adding 1 µL of Sodium Ascorbate stock solution (final concentration: 800 µM).
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
Proceed with protein precipitation (e.g., with acetone or methanol/chloroform) to remove excess reagents, followed by downstream applications such as streptavidin enrichment or Western blotting.
Protocol: Biotinylation via SPAAC (Copper-Free)
This protocol is adapted for labeling azide-modified glycoproteins on the surface of living cells with a DBCO-biotin probe.
Materials:
-
Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz).
-
Phosphate-buffered saline (PBS).
-
Sulfo-DBCO-Biotin, 10 mM stock in DMSO.
-
Lysis buffer (e.g., STET-lysis buffer with protease inhibitors).
Procedure:
-
After metabolic labeling, wash the cells twice with ice-cold PBS to remove residual media.
-
Prepare the labeling solution by diluting the Sulfo-DBCO-Biotin stock to a final concentration of 100 µM in ice-cold PBS.
-
Add the labeling solution to the cells and incubate for 1-2 hours at 4°C with gentle agitation to label surface proteins.
-
Remove the labeling solution and wash the cells twice with ice-cold PBS to remove excess DBCO-biotin.
-
Lyse the cells directly on the plate using an appropriate lysis buffer.
-
Collect the lysate and clarify by centrifugation. The lysate containing biotinylated proteins is now ready for downstream analysis.
Experimental Workflow Visualization
Conclusion
Biotin-alkyne click chemistry, through both its copper-catalyzed and strain-promoted pathways, provides a powerful and versatile toolkit for researchers in life sciences and drug development. The CuAAC reaction offers extremely fast kinetics and high yields, making it ideal for in vitro applications. The SPAAC reaction provides a crucial copper-free alternative, enabling the specific labeling of biomolecules in living cells and organisms with minimal perturbation. A thorough understanding of their respective mechanisms, quantitative differences, and experimental considerations is essential for the successful design and execution of experiments aimed at elucidating complex biological processes.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. abpbio.com [abpbio.com]
An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction. First described by Sharpless and Meldal, this powerful transformation joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] Its widespread adoption stems from its remarkable efficiency, mild reaction conditions, high yields, and exceptional tolerance of a vast array of functional groups, making it a cornerstone of drug discovery, bioconjugation, and materials science.[1][3][4]
Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and typically produces a mixture of 1,4 and 1,5 regioisomers, the copper-catalyzed version proceeds with a rate acceleration of up to 10⁸ and exhibits exquisite regioselectivity for the 1,4-isomer. This guide provides a detailed overview of the CuAAC reaction, focusing on its core mechanism, reaction components, quantitative aspects, and practical applications.
The Core Mechanism: A Dinuclear Pathway
While early proposals considered a mononuclear copper catalyst, substantial kinetic, computational, and experimental evidence now supports a dinuclear copper-mediated pathway as the kinetically favored and operative mechanism. This model, which shows a second-order dependence on the copper concentration, better explains the reaction's rapid kinetics.
The catalytic cycle involves several key steps:
-
Formation of the π,σ-Bis(copper) Acetylide: Two copper(I) centers coordinate to the terminal alkyne. One copper atom forms a σ-bond with the terminal carbon upon deprotonation, while the second copper atom forms a π-complex with the alkyne's triple bond. This dual activation is a key feature of the dinuclear mechanism.
-
Azide Coordination: An organic azide coordinates to one of the copper centers of the activated acetylide complex. This brings the two reactive partners into close proximity.
-
Cycloaddition and Ring Formation: The terminal nitrogen of the azide attacks the internal, now more nucleophilic, carbon of the acetylide. This concerted or very rapid stepwise process forms a six-membered copper-containing metallacycle.
-
Ring Contraction & Product Formation: The metallacycle undergoes a rapid ring contraction to form a dinuclear copper triazolide intermediate.
-
Protonolysis and Catalyst Regeneration: The copper-triazole bond is cleaved by a proton source, which is often another molecule of the terminal alkyne. This step releases the final 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.
Figure 1: The dinuclear catalytic cycle of the CuAAC reaction.
Key Reaction Components and Quantitative Data
The success of a CuAAC reaction depends on several key components. The choice of catalyst, ligand, and solvent can significantly impact reaction rate and yield.
| Component | Common Reagents | Concentration/Ratio | Role & Notes |
| Copper(I) Source | CuI, CuBr, Cu(MeCN)₄PF₆ | 0.1 - 5 mol% | The active catalyst. Cu(I) is prone to oxidation, requiring careful handling or in situ generation. |
| Copper(II) Precursor | CuSO₄·5H₂O | 1 - 10 mol% | Used with a reducing agent to generate Cu(I) in situ. This is the most common and convenient method. |
| Reducing Agent | Sodium Ascorbate | 5 - 20 mol% (or excess) | Reduces Cu(II) to the active Cu(I) state and prevents oxidative side reactions like alkyne homocoupling. |
| Ligands | TBTA, THPTA, BTTAA, Bathocuproine | 1 - 5 eq. to Cu | Accelerates the reaction and stabilizes the Cu(I) oxidation state, preventing disproportionation and oxidation. |
| Solvents | t-BuOH/H₂O, DMSO, DMF, THF, H₂O | - | The reaction is tolerant of a wide range of solvents, including aqueous systems, which is ideal for bioconjugation. |
| Base (Optional) | DIPEA, Et₃N | - | Can facilitate the deprotonation of the terminal alkyne, but is often not necessary, especially in aqueous media. |
Impact of Ligands on Reaction Rate
Ligands are crucial for achieving high efficiency, especially in biological applications where low catalyst concentrations are necessary to minimize cytotoxicity. Nitrogen-based chelating ligands have been shown to be particularly effective.
| Ligand | Structure Type | Typical Conditions | Relative Rate Enhancement | Reference |
| None | - | CuSO₄/Ascorbate in H₂O/t-BuOH | 1x (baseline) | - |
| TBTA | Tris(triazolylmethyl)amine | Aqueous buffer | ~10-100x | |
| THPTA | Tris(hydroxypropyltriazolylmethyl)amine | Aqueous buffer (High water solubility) | ~10-100x | |
| BTTAA | Tris(benzyltriazolylmethyl)amine | DMSO, organic solvents | >100x | |
| Betaine | Zwitterionic Additive | Aqueous Medium | Enables ppm levels of Cu(I) |
Detailed Experimental Protocol (General Procedure)
This section provides a generalized protocol for a small-scale CuAAC reaction. Note: All manipulations involving the copper catalyst should be performed with care to minimize exposure to oxygen.
Materials:
-
Alkyne-containing molecule (1.0 eq)
-
Azide-containing molecule (1.0 - 1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.1 - 0.2 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.1 eq)
-
Solvent: 1:1 mixture of deionized water and t-butanol
Procedure:
-
Reagent Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 eq) and azide (1.1 eq) in the chosen solvent system (e.g., H₂O/t-BuOH).
-
Ligand Addition: Add the THPTA solution to the reaction mixture and stir to ensure homogeneity.
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in deionized water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction vessel, followed immediately by the CuSO₄ solution. A color change is often observed as the Cu(I)-ligand complex forms.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC, LC-MS, or IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹). Reactions are often complete within 1 to 12 hours.
-
Workup and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The product is then purified using standard techniques such as column chromatography. For many bioconjugation applications, purification is achieved via precipitation or size-exclusion chromatography.
References
An In-depth Technical Guide to Biotin-Alkyne for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of biotin-alkyne as a powerful tool in bioconjugation, with a focus on its application in "click chemistry." It is designed to equip beginners with the foundational knowledge and practical protocols necessary to successfully implement biotin-alkyne-based labeling strategies in their research.
Introduction to Biotin-Alkyne and Bioconjugation
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. This technique is instrumental in various fields, including diagnostics, therapeutics, and fundamental biological research. Biotin-alkyne is a versatile chemical probe that combines the high-affinity binding of biotin to streptavidin with the bioorthogonal reactivity of an alkyne group. This unique combination allows for the selective labeling and subsequent detection, purification, or visualization of a wide range of biomolecules, such as proteins, nucleic acids, and glycans.[1][2][3]
The alkyne functional group is central to the utility of biotin-alkyne, as it serves as a handle for "click chemistry." Coined by K. Barry Sharpless, click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring in mild, aqueous conditions with no or minimal byproducts.[4] The most prominent click chemistry reaction for bioconjugation is the azide-alkyne cycloaddition.[1]
Core Principles: Azide-Alkyne Click Chemistry
The azide-alkyne cycloaddition reaction forms a stable triazole linkage between an azide and an alkyne. There are two primary forms of this reaction utilized in bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and the most widely used form of click chemistry. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). The copper catalyst significantly accelerates the reaction rate. However, the cytotoxicity of copper can be a concern for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide to release ring strain. SPAAC is highly biocompatible and ideal for live-cell imaging and in vivo studies where the toxicity of copper is a limiting factor. However, the reaction kinetics of SPAAC are generally slower than CuAAC.
Below is a diagram illustrating the logical relationship of choosing between CuAAC and SPAAC.
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific experimental requirements. The following tables summarize key quantitative data to aid in this decision-making process.
Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |
| Second-Order Rate Constant | 1 to 100 M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ | |
| Reaction Time | Minutes to a few hours | Hours to days | |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications | |
| Typical Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO) + Azide |
Table 2: Labeling Efficiency of Biotin-Alkyne with Different Biomolecules
| Biomolecule | Labeling Method | Reported Efficiency | Key Considerations | Reference(s) |
| Proteins (in vitro) | CuAAC | >90% | Dependent on protein concentration and accessibility of the alkyne tag. | |
| Proteins (live cells) | SPAAC | Variable, can be lower than in vitro | Dependent on cell permeability of reagents and expression levels of the target protein. | |
| Oligonucleotides | CuAAC | >80% with optimized conditions | Potential for oxidative damage to DNA/RNA by copper. | |
| Oligonucleotides | SPAAC | ~30% within 2.5 hours | Slower kinetics compared to ynamine-based CuAAC. | |
| Glycans (live cells) | CuAAC (with BTTPS ligand) | 20-38 fold higher signal than standard biotin-azide | Ligand choice is critical for efficiency and biocompatibility. | |
| Glycans (on surfaces) | CuAAC | High efficiency (~40-55% of total labeled glycans) | Requires optimization of reaction conditions (e.g., aniline catalysis for oxime ligation). |
Experimental Protocols
The following are generalized protocols for labeling proteins and DNA with biotin-alkyne. Note: These protocols should be optimized for each specific application.
Protein Labeling with Biotin-Alkyne via CuAAC
This protocol is suitable for labeling purified proteins or proteins in cell lysates that have been metabolically or enzymatically tagged with an azide group.
Materials:
-
Azide-modified protein sample (1-5 mg/mL)
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, prepare fresh )
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein to a final concentration of 10-100 µM.
-
Biotin-alkyne to a final concentration of 100-500 µM (10-50 fold excess over the protein).
-
THPTA to a final concentration of 250-1250 µM (maintain a 5:1 ligand to copper ratio).
-
CuSO₄ to a final concentration of 50-250 µM.
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM. Gently mix.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Remove excess reagents using size-exclusion chromatography, dialysis, or protein precipitation.
DNA Labeling with Biotin-Alkyne via SPAAC
This protocol is suitable for labeling azide-modified DNA or oligonucleotides in a copper-free manner.
Materials:
-
Azide-modified DNA/oligonucleotide
-
Biotin-DBCO (or other strained alkyne) stock solution (10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine:
-
Azide-modified DNA to a final concentration of 1-10 µM.
-
Biotin-DBCO to a final concentration of 10-100 µM (10-fold excess over DNA).
-
-
Incubation: Incubate the reaction for 4-24 hours at room temperature or 4°C, protected from light.
-
Purification: Purify the labeled DNA using ethanol precipitation, size-exclusion chromatography, or HPLC.
Mandatory Visualizations
Experimental Workflow for Biotin-Alkyne Labeling
The following diagram illustrates a general experimental workflow for labeling biomolecules with biotin-alkyne followed by downstream analysis.
Signaling Pathway Analysis: Activity-Based Protein Profiling (ABPP)
Biotin-alkyne is a key reagent in Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy to study enzyme function directly in complex biological systems.
Troubleshooting Guide
Table 3: Common Problems and Solutions in Biotin-Alkyne Bioconjugation
| Problem | Possible Cause | Recommended Solution(s) | Reference(s) |
| Low Labeling Efficiency / No Labeling | Inactive biotin-alkyne reagent. | Use a fresh stock of the biotin-alkyne reagent. Store aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. | |
| Inefficient click reaction (CuAAC). | Prepare the sodium ascorbate solution fresh each time. Ensure the copper and ligand are added in the correct order and ratio. Degas the reaction mixture to prevent oxidation of Cu(I). | ||
| Inefficient click reaction (SPAAC). | Increase the reaction time and/or temperature. Use a more reactive strained alkyne if possible. | ||
| Low concentration of biomolecule. | Concentrate the biomolecule sample before labeling. | ||
| Inaccessible alkyne/azide handle. | Consider using a longer PEG spacer on the biotin-alkyne to reduce steric hindrance. | ||
| High Background / Non-specific Labeling | Non-specific binding of biotin-alkyne. | Increase the number and stringency of wash steps after the click reaction. Include detergents (e.g., Tween-20) in the wash buffers. | |
| Endogenous biotin in the sample. | Block endogenous biotin using an avidin/biotin blocking kit before adding streptavidin conjugates. | ||
| Thiol-yne side reactions (SPAAC). | Block free thiols (cysteines) with an alkylating agent (e.g., iodoacetamide) before adding the strained alkyne. | ||
| Protein precipitation during labeling. | Reduce the molar excess of the biotin-alkyne reagent. Perform the reaction at a lower temperature (e.g., 4°C). Ensure the buffer conditions are optimal for protein stability. |
Conclusion
Biotin-alkyne, in conjunction with click chemistry, offers a robust and versatile platform for the bioconjugation of a wide array of biomolecules. Its applications are continually expanding, from fundamental studies of cellular processes to the development of novel diagnostics and therapeutics. By understanding the core principles of CuAAC and SPAAC, and by following carefully optimized protocols, researchers can effectively harness the power of biotin-alkyne to advance their scientific investigations. This guide provides the necessary foundation for beginners to confidently embark on their bioconjugation experiments, while also serving as a valuable resource for experienced scientists seeking to refine their techniques.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. future-diagnostics.com [future-diagnostics.com]
- 4. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Secrets: A Technical Guide to Bioorthogonal Chemistry with Biotin Alkyne
For researchers, scientists, and drug development professionals, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry has emerged as a powerful tool to achieve this, allowing for the precise chemical modification of molecules within living systems without interfering with endogenous biochemical processes. This in-depth guide explores the core principles of bioorthogonal chemistry with a focus on a key reagent: biotin alkyne. We will delve into the mechanisms of the most common bioorthogonal reactions involving this compound, provide detailed experimental protocols, and present quantitative data to inform experimental design.
The Essence of Bioorthogonality
Coined by Carolyn Bertozzi, the term "bioorthogonal" refers to a chemical reaction that can occur inside a living system without interfering with or being interfered by the native biological processes.[1][2] This is achieved by utilizing functional groups that are abiotic and therefore do not participate in the vast network of biochemical reactions that sustain life.[3][4] The quintessential bioorthogonal reaction pair consists of two mutually reactive partners that are inert to the cellular milieu until they come into contact with each other.
This strategy typically involves a two-step process. First, a biomolecule of interest is metabolically, genetically, or enzymatically tagged with a "chemical reporter" group (e.g., an azide or an alkyne). Then, a "probe" molecule containing the complementary reactive group and a payload (e.g., a biotin affinity tag or a fluorophore) is introduced. The subsequent bioorthogonal reaction forms a stable covalent bond, effectively labeling the target biomolecule for detection, visualization, or isolation.[5]
This compound is a versatile probe that incorporates a terminal alkyne for bioorthogonal ligation and a biotin moiety for highly specific affinity-based applications. The strong and specific interaction between biotin and streptavidin (or avidin) is widely exploited for the detection, purification, and quantification of biotinylated molecules.
Core Bioorthogonal Reactions with this compound
The terminal alkyne of this compound is a key functional group that participates in one of the most robust and widely used classes of bioorthogonal reactions: the azide-alkyne cycloaddition. This reaction comes in two main flavors: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, often referred to as "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction leads to the formation of a stable 1,4-disubstituted triazole ring. The reaction is extremely reliable, proceeds with high yields, and is tolerant of a wide range of functional groups and aqueous environments.
However, the requirement for a copper catalyst can be a drawback for in vivo applications due to the potential for cellular toxicity. To mitigate this, ligands such as THPTA or BTTAA are often used to stabilize the Cu(I) oxidation state and protect cells from copper-induced damage.
Diagram illustrating the CuAAC reaction mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. This makes SPAAC highly suitable for labeling biomolecules in living cells and whole organisms.
While SPAAC is an excellent alternative for live-cell imaging, its reaction kinetics are generally slower than CuAAC. The choice of cyclooctyne is critical, with more strained derivatives like dibenzocyclooctyne (DBCO) exhibiting faster reaction rates.
Diagram illustrating the SPAAC reaction mechanism.
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC depends heavily on the experimental context. CuAAC is generally faster, while SPAAC offers superior biocompatibility for live-cell applications. A comparative study on O-GlcNAc proteomics found that CuAAC with a biotin-alkyne probe identified a higher number of proteins compared to SPAAC with a biotin-cyclooctyne probe (229 vs. 188 proteins).
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Generally faster (can be 100-fold faster than SPAAC) | Slower, dependent on the strain of the cyclooctyne |
| Biocompatibility | Potentially toxic due to copper catalyst, though ligands can mitigate this | Excellent, no metal catalyst required |
| Reactants | Terminal alkyne (e.g., this compound) and azide | Strained cyclooctyne and azide |
| Typical Applications | In vitro labeling, proteomics, fixed cells, situations where copper is tolerated | Live-cell imaging, in vivo studies, applications requiring high biocompatibility |
| Selectivity | High | High |
Experimental Protocols
Here, we provide generalized protocols for labeling proteins with this compound using CuAAC. These should be optimized for specific applications.
Protocol 1: In Vitro Protein Labeling with this compound via CuAAC
This protocol is for labeling a purified protein that has been metabolically or enzymatically functionalized with an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS), free of sodium azide.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 100 mM in DMSO/water).
-
Reducing agent (e.g., sodium ascorbate or TCEP) stock solution, freshly prepared (e.g., 300 mM in water).
-
Protein purification tools (e.g., gel filtration columns or dialysis cassettes).
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with the appropriate buffer to the desired final concentration.
-
Add the this compound stock solution to the protein solution. The final concentration of this compound should be in molar excess to the protein (e.g., 10-50 fold excess).
-
Add the copper(I)-stabilizing ligand to the reaction mixture and mix gently.
-
Add the CuSO4 stock solution and mix.
-
Initiate the click reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. Longer incubation times may improve labeling efficiency.
-
Quench the reaction if necessary (e.g., by adding EDTA to chelate the copper).
-
Remove excess reagents and purify the biotinylated protein using gel filtration, dialysis, or another suitable method.
-
The labeled protein can be detected by Western blot using streptavidin-HRP or analyzed by mass spectrometry.
Diagram of the in vitro protein labeling workflow.
Protocol 2: Labeling of Proteins in Cell Lysates via CuAAC
This protocol is for labeling azide-modified proteins within a complex cell lysate.
Materials:
-
Cell lysate containing azide-modified proteins in a suitable lysis buffer.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Click chemistry master mix components as described in Protocol 1.
-
Streptavidin-conjugated beads for enrichment.
-
Wash buffers (e.g., PBS with detergents like SDS).
-
Elution buffer or on-bead digestion reagents for mass spectrometry.
Procedure:
-
Quantify the protein concentration of the cell lysate.
-
To a defined amount of lysate, add the this compound and the click chemistry reagents in the order described in Protocol 1.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Enrich the biotinylated proteins by adding streptavidin-conjugated beads and incubating for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series might include high salt, urea, and detergent washes.
-
Elute the captured proteins from the beads or perform on-bead digestion for subsequent analysis by mass spectrometry.
Applications in Drug Development and Research
The use of this compound in bioorthogonal chemistry has numerous applications in drug discovery and fundamental research:
-
Target Identification and Validation: this compound can be incorporated into small molecule probes to identify their protein targets in a cellular context.
-
Proteome Profiling: Metabolic labeling with azide-containing sugars, amino acids, or other building blocks, followed by CuAAC or SPAAC with this compound, allows for the activity-based protein profiling (ABPP) and the study of post-translational modifications.
-
Imaging and Tracking: While biotin itself is not a fluorophore, it can be used to recruit fluorescently labeled streptavidin for imaging applications.
-
PROTACs: this compound is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
-
Drug Delivery: The specificity of click chemistry allows for the targeted delivery of drugs by conjugating them to antibodies or other targeting moieties.
Conclusion
Bioorthogonal chemistry, particularly through the use of this compound in CuAAC and SPAAC reactions, provides a robust and versatile platform for the chemical manipulation of biomolecules in complex biological systems. The choice between the copper-catalyzed and strain-promoted methods depends on the specific experimental requirements, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for live-cell applications. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute experiments that can unlock new insights into cellular function and accelerate the drug development process.
References
An In-Depth Technical Guide to the Solubility and Stability of Biotin Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of biotin alkyne and its derivatives. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed for the effective use of this versatile chemical probe in a variety of applications, from molecular labeling to target identification and pathway elucidation. This document details solubility in common laboratory solvents, stability under various conditions, and provides experimental protocols for both characterization and application.
Core Properties of this compound and its Derivatives
This compound is a chemically modified form of biotin (Vitamin H) that incorporates a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified molecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". This property has made this compound an invaluable tool in chemical biology and drug discovery for applications such as the labeling and purification of proteins, nucleic acids, and other biomolecules.
Solubility Profile
The solubility of this compound is a critical parameter for its effective use in experimental settings. Generally, the unmodified this compound exhibits low solubility in water and aqueous buffers, while demonstrating good solubility in polar aprotic organic solvents. To enhance aqueous solubility and improve biocompatibility, this compound is often synthesized with hydrophilic linkers, most commonly polyethylene glycol (PEG).
Table 1: Solubility of this compound and a Common Derivative
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | Good | Stock solutions are typically prepared in DMSO. |
| Dimethylformamide (DMF) | Good | An alternative to DMSO for preparing stock solutions. | |
| Water | Low | Limited solubility in aqueous buffers can necessitate the use of co-solvents.[1][2] | |
| Biotin-PEG4-Alkyne | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (218.54 mM)[3] | The PEG4 linker significantly enhances solubility. |
| Aqueous Buffers | Enhanced | The hydrophilic PEG linker improves solubility in aqueous media, facilitating conjugation reactions.[4][5] | |
| Dichloromethane (DCM) | Soluble | ||
| Acetonitrile | Soluble |
Stability Profile
The stability of this compound is crucial for its storage and successful application in various experimental conditions, which can range from in vitro biochemical assays to live cell imaging and proteomic studies.
General Storage Recommendations:
-
Solid Form: Store at -20°C in the dark and desiccated for long-term stability, with some sources indicating stability for up to 24 months under these conditions. It can be shipped at ambient temperature for short periods (up to 3 weeks).
-
In Solution: Stock solutions in anhydrous DMSO can be stored at -20°C for at least one month. Aqueous solutions are less stable and it is generally recommended to prepare them fresh before use.
pH and Temperature Stability:
While specific kinetic data for the degradation of this compound is not extensively published, the stability can be inferred from the known properties of biotin and the alkyne functional group.
-
Biotin Moiety: The biotin ring itself is stable in moderately acidic and neutral aqueous solutions and can withstand heating to 100°C in these conditions. However, it is unstable in strong acids and alkaline solutions (pH > 9).
-
Alkyne Group: Terminal alkynes are generally stable functional groups and do not readily undergo hydrolysis under typical biological conditions.
-
Aqueous Solutions: this compound and its derivatives in aqueous solutions are generally stable for 6-12 months when stored at -20°C, provided no reactive species are present.
Experimental Protocols
This section provides detailed methodologies for assessing the solubility and stability of this compound, as well as a common application in chemical proteomics.
Protocol for Determining Equilibrium Solubility by HPLC
This protocol outlines a method to determine the equilibrium solubility of this compound in a specific buffer, a critical parameter for designing experiments.
Materials:
-
This compound (solid)
-
Buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Incubator with agitation
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., DMSO) at known concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test buffer in a sealed vial.
-
Equilibration: Incubate the vial at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: Filter the suspension to remove any undissolved solid. It is crucial to ensure the filtration does not introduce contaminants or cause the dissolved compound to precipitate.
-
HPLC Analysis: Analyze the clear filtrate by HPLC. Inject a known volume and determine the peak area corresponding to this compound.
-
Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the filtrate. This concentration represents the equilibrium solubility in the tested buffer at the specified temperature.
Protocol for Assessing Stability by HPLC
This protocol describes a method to evaluate the stability of this compound under different conditions (e.g., pH, temperature) over time.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Dilute the this compound stock solution into the different aqueous buffers to a known final concentration.
-
Incubation: Aliquot the solutions into separate vials for each time point and condition to be tested. Incubate the vials at the desired temperatures.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to stop the reaction by, for example, flash-freezing the sample or adding a quenching agent that neutralizes the degradation-inducing condition.
-
HPLC Analysis: Analyze each sample by HPLC to determine the concentration of the remaining this compound. The appearance of new peaks may indicate the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. From this data, the degradation rate and half-life (t½) can be calculated.
Applications in Signaling Pathway Analysis
This compound has emerged as a powerful tool for elucidating signaling pathways through activity-based protein profiling (ABPP) and chemical proteomics. These approaches enable the identification of enzyme activities and protein-small molecule interactions within complex biological systems.
Kinase Activity Profiling
Kinases are a large family of enzymes that play a central role in signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, making them important drug targets. This compound-containing probes can be used to profile kinase activity and inhibitor selectivity.
Workflow for Kinase Activity Profiling:
A common strategy involves using ATP or inhibitor probes that are functionalized with an alkyne group. These probes bind to the active site of kinases. Following cell lysis, the alkyne-tagged kinases are "clicked" to an azide-biotin reporter tag. The biotinylated kinases can then be enriched using streptavidin beads and identified by mass spectrometry. This allows for the identification of active kinases in a given cellular state and can be used to assess the target engagement and selectivity of kinase inhibitors.
G-Protein Coupled Receptor (GPCR) Signaling
This compound is also utilized in the study of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that mediate a wide range of physiological processes. Covalent probes containing an alkyne handle can be used to label specific GPCRs. Subsequent click reaction with biotin-azide allows for the enrichment and identification of the receptor and its interacting partners, providing insights into GPCR signaling complexes.
Experimental Workflows and Logical Relationships
General Chemical Proteomics Workflow for Target Identification
The following diagram illustrates a typical workflow for identifying the protein targets of a small molecule of interest using a this compound-based approach.
Decision Workflow for Solubility and Stability Assessment
This diagram outlines the logical steps for a researcher to assess the solubility and stability of this compound for a planned experiment.
Conclusion
This compound and its derivatives are powerful and versatile reagents in chemical biology and drug discovery. A thorough understanding of their solubility and stability is paramount for the successful design and execution of experiments. While unmodified this compound has limited aqueous solubility, PEGylated versions offer a significant improvement. The stability of this compound is generally robust under neutral and moderately acidic conditions, but degradation can occur in strongly acidic or alkaline environments. The provided protocols and workflows serve as a guide for researchers to characterize and effectively utilize this compound in their specific applications, ultimately enabling deeper insights into complex biological processes.
References
The Strategic Application of Biotin Alkyne Linkers in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This technical guide provides a comprehensive overview of the role and application of biotin alkyne linkers in the design and synthesis of PROTACs. We delve into the synthesis and conjugation chemistry, the functional versatility of the biotin moiety, and the impact of linker composition on degradation efficiency. Detailed experimental protocols for PROTAC synthesis, purification, and characterization are provided, alongside structured quantitative data to guide linker optimization.
Introduction: The Central Role of the Linker in PROTAC Function
PROTACs are heterobifunctional molecules composed of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—covalently joined by a chemical linker.[1] The linker is not merely a spacer but plays a pivotal role in facilitating the formation of a productive ternary complex between the POI and the E3 ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] The length, rigidity, and chemical properties of the linker are critical parameters that must be empirically optimized to achieve potent and selective protein degradation.[][3]
This compound linkers have gained prominence in PROTAC development due to their versatile features. The alkyne group serves as a convenient handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and modular assembly of PROTACs. The biotin moiety, with its high-affinity interaction with streptavidin, provides a powerful tool for purification, detection, and various bioanalytical assays. This guide will explore the multifaceted role of this compound linkers in the PROTAC field.
This compound Linkers: Synthesis and Conjugation Chemistry
This compound linkers are typically polyethylene glycol (PEG)-based, which enhances their solubility and provides flexibility. They are commercially available in various lengths, allowing for systematic linker optimization studies. The synthesis of a PROTAC using a this compound linker generally involves a convergent approach where the POI ligand, functionalized with an azide, is "clicked" to the biotin-alkyne-E3 ligase ligand conjugate.
General PROTAC Synthesis Workflow
The development of a PROTAC utilizing a this compound linker follows a structured workflow, from the initial design and synthesis to comprehensive cellular evaluation.
References
The Principle of Biotin-Alkyne Labeling: A Technical Guide for Bioorthogonal Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of biotin-alkyne labeling in molecular biology, a powerful bioorthogonal tool for the selective identification and enrichment of biomolecules. This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, quantitative data comparisons, and visualizations to facilitate its application in research and drug development.
Core Principle: Bioorthogonal Ligation via Click Chemistry
The foundation of biotin-alkyne labeling lies in the principles of "click chemistry," a set of criteria for reactions that are high-yielding, wide in scope, create no byproducts, are stereospecific, and exhibit high thermodynamic driving force. In the context of molecular biology, the most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This bioorthogonal reaction forms a stable triazole linkage between an alkyne and an azide.[1][2] The term "bioorthogonal" signifies that these functional groups (alkynes and azides) are chemically inert within biological systems, thus reacting specifically with each other without interfering with native cellular processes.[3]
The general workflow involves two key steps:
-
Metabolic or Chemical Incorporation of a Bioorthogonal Handle: An alkyne or azide functional group is incorporated into a target biomolecule. This can be achieved through various methods, including:
-
Metabolic Labeling: Non-canonical amino acids or sugars containing an alkyne or azide group are introduced to cells and incorporated into newly synthesized proteins or glycans, respectively. A common example is the use of L-azidohomoalanine (AHA) or homopropargylglycine (HPG) as surrogates for methionine.[4]
-
Chemical Conjugation: Biomolecules can be chemically modified with a reagent containing an alkykyne or azide group.
-
-
Click Reaction with a Biotinylated Probe: The incorporated functional group is then covalently linked to a biotin molecule that has the complementary reactive partner (an azide for an alkyne, or vice versa). This "clicks" the biotin tag onto the target biomolecule.
The extremely high affinity of biotin for streptavidin (or avidin/neutravidin) is then exploited for the highly selective enrichment and purification of the labeled biomolecules from complex mixtures like cell lysates.[5]
Key Methodologies: CuAAC and SPAAC
Two primary methods are employed for the azide-alkyne cycloaddition in biological research:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used method due to its fast reaction kinetics. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often included to stabilize the Cu(I) oxidation state and protect biomolecules from damage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method circumvents the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications. SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which have a high ring strain that significantly accelerates the reaction with azides without the need for a catalyst.
Data Presentation: Cleavable vs. Non-Cleavable Biotin-Alkyne Probes
A significant advancement in biotin-alkyne labeling is the development of cleavable linkers. The extremely strong biotin-streptavidin interaction can make the elution of captured biomolecules challenging, often requiring harsh denaturing conditions that can interfere with downstream analysis like mass spectrometry. Cleavable linkers allow for the release of the captured molecules under mild conditions.
Here is a summary of quantitative data comparing the performance of different biotin-alkyne probes:
| Probe Type | Cleavage Condition | Advantages | Disadvantages | Number of Identified Peptides (Relative to Non-Cleavable) | Reference |
| Non-Cleavable | Harsh Denaturation (e.g., boiling in SDS) | Simple probe structure | Harsh elution can co-elute non-specific binders and interfere with downstream analysis. | Baseline | |
| Acid-Cleavable (e.g., DADPS) | Mild Acid (e.g., Trifluoroacetic Acid) | Efficient cleavage under mild conditions, compatible with mass spectrometry. | The large biotin fragment can sometimes interfere with analysis if not fully removed. | >50% increase | |
| Photocleavable | UV Light | Reagent-free cleavage. | Can potentially damage biomolecules, cleavage efficiency can be variable. | Variable | |
| Redox-Cleavable (Disulfide) | Reducing Agents (e.g., DTT, TCEP) | Mild cleavage conditions. | Potential for premature cleavage in the cellular reducing environment. | Variable |
Experimental Protocols
Metabolic Labeling of Newly Synthesized Proteins with BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging)
This protocol is a generalized procedure for labeling newly synthesized proteins in cultured cells using L-azidohomoalanine (AHA).
Materials:
-
Mammalian cell line of interest
-
DMEM without L-methionine
-
L-azidohomoalanine (AHA)
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-Alkyne probe (e.g., Biotin-PEG4-Alkyne)
-
Click chemistry reaction buffer components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or THPTA
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells in methionine-free DMEM for 1 hour to deplete intracellular methionine stores.
-
Replace the medium with methionine-free DMEM supplemented with AHA (typically 25-50 µM). The optimal concentration should be determined empirically for each cell line.
-
Incubate for the desired labeling period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Click Reaction (CuAAC):
-
To a desired amount of protein lysate (e.g., 1 mg), add the following components in order, vortexing gently after each addition:
-
Biotin-Alkyne probe (final concentration ~100 µM)
-
TCEP (final concentration ~1 mM)
-
TBTA or THPTA (final concentration ~100 µM)
-
CuSO₄ (final concentration ~1 mM)
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration ~1 mM).
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation and Purification:
-
Precipitate the protein using a methanol/chloroform protocol to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Proceed with streptavidin affinity purification to enrich for the biotinylated proteins.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol outlines a general procedure for labeling azide-modified biomolecules in live cells with a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Cells cultured on glass-bottom dishes suitable for microscopy
-
Metabolic label containing an azide group (e.g., Ac4ManNAz for glycan labeling)
-
Cyclooctyne-conjugated fluorescent dye (e.g., DBCO-Fluor 488)
-
Live-cell imaging medium
-
PBS
Procedure:
-
Metabolic Labeling:
-
Culture cells with the azide-containing metabolic precursor for a desired period (e.g., 24-48 hours). The optimal concentration and incubation time should be determined empirically.
-
-
SPAAC Reaction:
-
Wash the cells twice with pre-warmed PBS.
-
Replace the medium with fresh, pre-warmed live-cell imaging medium containing the DBCO-fluorophore (typically 5-20 µM).
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unreacted dye.
-
Image the cells using fluorescence microscopy with the appropriate filter sets.
-
Mandatory Visualizations
Experimental Workflow for Biotin-Alkyne Labeling and Proteomic Analysis
References
- 1. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Proteomics reveal energy metabolism and mitogen-activated protein kinase signal transduction perturbation in human Borna disease virus Hu-H1-infected oligodendroglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Biotin-Alkyne Protein Labeling for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification and quantification of specific protein populations within complex biological systems are fundamental to advancing our understanding of cellular processes and for the development of novel therapeutics. Biotin-alkyne protein labeling, coupled with mass spectrometry, has emerged as a powerful and versatile strategy for the selective enrichment and analysis of newly synthesized proteins or specific protein subpopulations. This methodology leverages the principles of bioorthogonal chemistry, specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]
This application note provides a detailed protocol for the metabolic labeling of proteins with an azide-containing amino acid analog, subsequent biotin-alkyne tagging via CuAAC, enrichment of biotinylated proteins, and preparation for mass spectrometry analysis.
Principle of the Method
The workflow is initiated by metabolically incorporating a non-canonical amino acid containing an azide moiety, such as L-azidohomoalanine (AHA), into newly synthesized proteins.[4][5] AHA is a surrogate for methionine and is readily incorporated into the proteome by the cell's translational machinery. The azide group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be selectively reacted with a complementary alkyne-containing molecule.
Following metabolic labeling, cell lysates are treated with a biotin-alkyne probe. In the presence of a copper(I) catalyst, the azide group on the newly synthesized proteins undergoes a [3+2] cycloaddition reaction with the alkyne group on the biotin probe, forming a stable triazole linkage. This "click chemistry" reaction is highly specific and efficient, ensuring that only the proteins of interest are tagged with biotin.
The biotin tag facilitates the selective enrichment of the labeled proteins from the complex cellular lysate using streptavidin- or neutravidin-conjugated affinity resins. The high affinity of the biotin-streptavidin interaction allows for stringent washing steps to remove non-specifically bound proteins. Finally, the enriched proteins are eluted, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification. The use of cleavable biotin-alkyne probes can facilitate the release of labeled proteins under mild conditions, which is advantageous for downstream mass spectrometry analysis.
Experimental Workflow
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
Probing Molecular Interactions: A Step-by-Step Guide to Biotin-Alkyne Pull-Down Assays
For Immediate Release
This application note provides a comprehensive, step-by-step guide for performing biotin-alkyne pull-down assays, a powerful technique for identifying and isolating protein interaction partners. This method is invaluable for researchers, scientists, and drug development professionals seeking to elucidate cellular pathways and identify novel drug targets. By leveraging the highly specific and stable bond formed between an alkyne-tagged "bait" molecule and a biotin-azide probe via click chemistry, this assay offers a robust platform for capturing and analyzing protein complexes.
The protocol detailed herein covers all critical stages of the assay, from the initial labeling of the bait molecule with an alkyne group to the final analysis of pulled-down proteins by mass spectrometry or Western blotting. Furthermore, this guide includes troubleshooting recommendations and quantitative data summaries to facilitate experimental success.
Principle of the Assay
The biotin-alkyne pull-down assay is a sophisticated affinity purification technique used to isolate binding partners to a specific molecule of interest (the "bait").[1][2] The bait molecule is first modified to contain an alkyne chemical group. This can be achieved through metabolic labeling in living cells or by direct chemical modification in vitro. Subsequently, a biotin molecule containing a reactive azide group is covalently attached to the alkyne-tagged bait via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3] This reaction is highly specific and efficient, ensuring precise biotinylation of the bait. The resulting biotinylated bait-protein complexes are then captured from a cell lysate using streptavidin-coated beads, which exhibit an exceptionally high affinity for biotin.[2][4] After a series of washes to remove non-specifically bound proteins, the captured proteins are eluted and identified using downstream analytical methods like mass spectrometry or Western blotting.
Experimental Workflow
The overall workflow of the biotin-alkyne pull-down assay can be visualized as a multi-step process, beginning with the introduction of the alkyne tag and culminating in the identification of interacting "prey" proteins.
References
Application Notes and Protocols for Protein-Protein Interaction Studies Using Biotin Alkyne
Harnessing Bio-orthogonal Chemistry to Uncover Protein Interaction Networks
Introduction:
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, signaling pathways, and disease mechanisms. While traditional methods like co-immunoprecipitation have been invaluable, they often struggle to capture weak or transient interactions. The advent of bio-orthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has provided a powerful tool to overcome these limitations.[1][2][3] This approach allows for the covalent labeling and subsequent enrichment of interacting proteins in a manner that is independent of interaction strength.
This application note provides a comprehensive overview and detailed protocols for utilizing biotin alkyne in conjunction with metabolic labeling to identify protein interaction partners. By introducing an azide-modified amino acid into cellular proteins, a "clickable" handle is incorporated. Following cell lysis, a this compound molecule is covalently attached to these azide groups. The unparalleled strength of the biotin-streptavidin interaction (Kd = 10⁻¹⁵ M) is then leveraged for the highly efficient enrichment of labeled proteins and their binding partners, which can be subsequently identified by mass spectrometry.[4][5] This methodology, often referred to as Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT), enables the profiling of newly synthesized proteins and their interactomes with high specificity and sensitivity.
Principle of the Method
The this compound-based PPI discovery workflow is a two-stage process that combines metabolic labeling with bio-orthogonal click chemistry.
-
Metabolic Labeling: Cells are cultured in a medium where a canonical amino acid (typically methionine) is replaced by a non-canonical, azide-containing analog, such as azidohomoalanine (AHA). During protein synthesis, AHA is incorporated into newly synthesized proteins in place of methionine, effectively installing a bio-orthogonal azide handle throughout the proteome.
-
Click Chemistry and Enrichment: After the desired labeling period, cells are lysed under conditions that preserve protein complexes. The cell lysate is then treated with this compound in the presence of a copper(I) catalyst. The copper catalyzes a highly specific cycloaddition reaction between the azide groups on the proteins and the alkyne group on the biotin probe, forming a stable triazole linkage. This covalently attaches a biotin tag to the bait protein and any proteins in its immediate proximity.
-
Affinity Purification and Analysis: The biotinylated protein complexes are then captured from the complex lysate using streptavidin-conjugated beads. Due to the extremely high affinity of the biotin-streptavidin interaction, even transiently interacting proteins are efficiently pulled down. After stringent washing steps to remove non-specific binders, the enriched proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The overall experimental workflow is depicted below, from initial cell labeling to the final identification of protein interaction candidates.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling with Azidohomoalanine (AHA)
This protocol describes the metabolic labeling of mammalian cells with the methionine analog, AHA.
Materials:
-
Mammalian cells of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
DMEM for SILAC (or other methionine-free medium)
-
L-azidohomoalanine (AHA)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-glutamine, Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture cells to approximately 70-80% confluency using standard tissue culture techniques.
-
Starvation (Optional but Recommended): To increase incorporation efficiency, gently wash the cells twice with pre-warmed PBS. Then, incubate the cells in methionine-free medium supplemented with dFBS and L-glutamine for 1 hour.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing methionine-free DMEM with 10% dFBS, L-glutamine, Penicillin-Streptomycin, and the desired final concentration of AHA (typically 25-50 µM).
-
Labeling: Remove the starvation medium and add the prepared AHA-containing labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (typically 4-24 hours) under standard growth conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically based on the protein turnover rate and experimental goals.
-
Cell Harvest: After incubation, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. The cells are now ready for lysis.
Protocol 2: Cell Lysis and Protein Extraction
This protocol is designed to lyse cells while preserving native protein-protein interactions.
Materials:
-
AHA-labeled cells from Protocol 1
-
RIPA Lysis Buffer or other non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Protease and Phosphatase Inhibitor Cocktails (100X stocks)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Prepare Lysis Buffer: On ice, prepare the required volume of lysis buffer supplemented with 1X protease and phosphatase inhibitors immediately before use.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer (e.g., 500 µL for a 10 cm dish).
-
Scrape and Collect: Scrape the cells off the plate and transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the protein extract.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). It is recommended to proceed immediately to the click reaction.
Protocol 3: CuAAC "Click" Reaction
This protocol details the covalent attachment of this compound to azide-modified proteins in the cell lysate.
Materials:
-
Protein extract from Protocol 2
-
This compound (e.g., PEG4-carboxamide-propargyl biotin) stock solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared) or Sodium Ascorbate (100 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (10 mM in DMSO)
Procedure:
-
Prepare Lysate: In a microcentrifuge tube, add 1 mg of protein extract. Adjust the volume with lysis buffer if necessary.
-
Add Click Reagents: Add the click chemistry reagents to the lysate in the following order, vortexing gently after each addition. The final concentrations should be optimized, but the following are a good starting point:
-
This compound: 100 µM final concentration.
-
TCEP or Sodium Ascorbate: 1 mM final concentration (reducing agent).
-
TBTA Ligand: 100 µM final concentration (protects copper and increases reaction efficiency).
-
Copper(II) Sulfate: 1 mM final concentration.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle end-over-end rotation.
-
Quench Reaction (Optional): The reaction can be stopped by adding 10 mM EDTA.
Protocol 4: Streptavidin Affinity Purification
This protocol describes the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Clicked lysate from Protocol 3
-
Streptavidin Magnetic Beads
-
Wash Buffer 1 (High Salt): 1% SDS in PBS
-
Wash Buffer 2 (Urea): 6 M Urea in 250 mM Ammonium Bicarbonate
-
Wash Buffer 3 (Low Salt): 1 M NaCl in PBS
-
PBS
-
Microcentrifuge tubes
-
Magnetic separation rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer the required amount of bead slurry to a new tube. Place the tube on a magnetic rack to pellet the beads, and discard the supernatant.
-
Equilibration: Wash the beads three times with PBS to equilibrate them.
-
Binding: Add the clicked cell lysate to the equilibrated beads. Incubate for 1-2 hours at room temperature or overnight at 4°C with end-over-end rotation.
-
Washing: Pellet the beads on the magnetic rack and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash twice with Wash Buffer 1.
-
Wash twice with Wash Buffer 2.
-
Wash twice with Wash Buffer 3.
-
Wash three times with PBS.
-
-
Elution: Elution can be performed under denaturing conditions by boiling the beads in SDS-PAGE loading buffer containing 2-mercaptoethanol or DTT. Alternatively, for mass spectrometry, proceed directly to on-bead digestion.
Protocol 5: Sample Preparation for Mass Spectrometry
This protocol describes an on-bead digestion method to prepare samples for LC-MS/MS analysis.
Materials:
-
Protein-bound beads from Protocol 4
-
Ammonium Bicarbonate (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
C18 desalting spin tips
Procedure:
-
Resuspend Beads: Resuspend the washed beads in 50 mM ammonium bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.
-
Digestion: Add trypsin (e.g., 1 µg) to the bead slurry and incubate overnight at 37°C with shaking.
-
Collect Peptides: Centrifuge the tubes to pellet the beads and carefully transfer the supernatant containing the digested peptides to a new tube.
-
Acidification: Acidify the peptide solution with formic acid to a final concentration of 1% to stop the digestion.
-
Desalting: Desalt the peptides using C18 spin tips according to the manufacturer's instructions.
-
Analysis: The desalted peptides are ready for analysis by LC-MS/MS.
Quantitative Data Presentation
Quantitative proteomics, often using techniques like Tandem Mass Tagging (TMT), can provide valuable insights into the dynamics of protein interactions. Below are examples of how quantitative data from such experiments can be presented.
Table 1: Comparison of Protein Identifications with a Cleavable Biotin-Alkyne Probe
A recent study compared a cleavable biotin-alkyne probe (DADPS) with a standard, uncleavable probe in a BONCAT experiment. The use of a cleavable linker was found to significantly improve the identification and quantification of newly synthesized proteins.
| Metric | Uncleavable Biotin-Alkyne | Cleavable Biotin-Alkyne (DADPS) | Fold Increase |
| Peptides Identified | ~1,200 | ~2,500 | ~2.1x |
| Proteins Identified | ~400 | ~650 | ~1.6x |
| Quantified Proteins | ~350 | ~600 | ~1.7x |
Data adapted from a study demonstrating improved sensitivity with cleavable probes.
Table 2: Enrichment Efficiency in a Typical Proximity Labeling Experiment
This table illustrates the typical enrichment seen for a known interactor versus a background protein.
| Protein | Spectral Counts (Control IgG) | Spectral Counts (Bait Pulldown) | Enrichment Factor |
| Bait Protein | 0 | 152 | - |
| Known Interactor A | 2 | 88 | 44x |
| Known Interactor B | 1 | 65 | 65x |
| Abundant Cytosolic Protein (e.g., GAPDH) | 110 | 15 | 0.14x (Depleted) |
| Nuclear Protein (Non-interactor) | 45 | 2 | 0.04x (Depleted) |
Application Example: Mapping a Signaling Pathway
The this compound methodology is exceptionally well-suited for mapping dynamic signaling pathways. For instance, it can be used to identify proteins that interact with a specific receptor tyrosine kinase (RTK) only upon ligand stimulation.
Scenario: Identifying downstream effectors of an Epidermal Growth Factor Receptor (EGFR).
-
Experimental Design: Cells expressing EGFR are metabolically labeled with AHA. One group of cells is stimulated with EGF for a short period (e.g., 10 minutes), while a control group remains unstimulated.
-
Procedure: Both cell populations are subjected to the workflow described above: lysis, click reaction with this compound, streptavidin pulldown, and quantitative mass spectrometry (e.g., using TMT or SILAC).
-
Data Analysis: By comparing the protein profiles of the stimulated versus unstimulated samples, researchers can identify proteins that are significantly enriched only upon EGFR activation. These represent ligand-dependent interaction partners and downstream signaling components.
The diagram below illustrates a simplified EGFR signaling cascade, where this method could identify interactions between activated EGFR and proteins like GRB2, SOS1, and SHC1.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]
Biotin Alkyne Click Chemistry: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Biotin Alkyne Click Chemistry kits. This powerful technique enables the efficient and specific labeling of biomolecules, a crucial step in various research and drug development applications. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction forms a stable triazole linkage between a biotin-alkyne and an azide-modified biomolecule.[1][2][3][] This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for biological systems.[1]
Principle of this compound Click Chemistry
Click chemistry facilitates the covalent conjugation of a this compound to a target molecule functionalized with an azide group. The core of this method is the copper(I)-catalyzed reaction between a terminal alkyne and an azide, which yields a stable 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient and specific, as neither alkyne nor azide groups are naturally present in most biological systems, thus preventing side reactions with other cellular components.
The versatility of this chemistry allows for the biotinylation of a wide range of biomolecules, including proteins, nucleic acids, and glycans, which can be metabolically, enzymatically, or chemically tagged with an azide. The strong and highly specific interaction between biotin and streptavidin can then be exploited for various downstream applications, such as affinity purification, western blotting, and fluorescence imaging.
Experimental Workflow Overview
The general workflow for this compound click chemistry involves three main stages: preparation of the azide-modified biomolecule, the click chemistry reaction itself, and subsequent purification and analysis of the biotinylated product.
Figure 1. General experimental workflow for this compound click chemistry.
Reagents and Materials
A typical this compound Click Chemistry kit contains the essential reagents for performing the conjugation reaction. However, some components may need to be supplied by the user.
| Reagent | Purpose | Typical Concentration | Storage |
| This compound | The biotin-containing probe with a terminal alkyne for reaction with an azide. | 5-10 mM in DMSO | -20°C |
| Copper(II) Sulfate (CuSO₄) | Source of the copper catalyst. | 20-100 mM in water | Room Temperature |
| Reducing Agent (e.g., Sodium Ascorbate) | Reduces Cu(II) to the active Cu(I) state. | 50-100 mM in water (prepare fresh) | Room Temperature (solid) |
| Copper Ligand (e.g., THPTA, TBTA) | Stabilizes the Cu(I) ion, enhances reaction efficiency, and protects biomolecules from oxidative damage. | 20-50 mM in DMSO/water | Room Temperature or -20°C |
| Reaction Buffer | Maintains optimal pH for the reaction. | Varies (e.g., PBS, Tris buffer) | 4°C |
Detailed Experimental Protocols
The following protocols provide a general guideline for the biotinylation of proteins and oligonucleotides. It is important to optimize the reaction conditions for each specific application.
Protocol 1: Biotinylation of Azide-Modified Proteins
This protocol is suitable for labeling proteins that have been metabolically, enzymatically, or chemically modified to contain azide groups.
1. Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of Copper(II) Sulfate in deionized water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water.
-
Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the reaction buffer (e.g., PBS, pH 7.4). The final protein concentration should typically be in the range of 1-10 mg/mL.
-
Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of this compound over the protein is recommended.
-
Add the copper ligand stock solution to a final concentration of 1-5 mM.
-
Add the Copper(II) Sulfate stock solution to a final concentration of 0.5-1 mM.
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 2-5 mM.
-
Vortex the reaction mixture gently.
3. Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight. Protect the reaction from light if using a fluorescent this compound.
4. Purification:
-
Remove excess unreacted this compound and copper catalyst using methods such as dialysis, gel filtration (e.g., G-25 column), or protein precipitation (e.g., acetone or TCA precipitation).
Figure 2. Workflow for biotinylation of azide-modified proteins.
Protocol 2: Biotinylation of Alkyne-Modified Oligonucleotides
This protocol is designed for labeling synthetic oligonucleotides that have been synthesized with a terminal alkyne modification.
1. Preparation of Reagents:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 100-500 µM.
-
Prepare a 10 mM stock solution of Azide-PEG-Biotin in DMSO or water.
-
Prepare a 10 mM stock solution of Copper(II)-TBTA complex in 55% DMSO.
-
Prepare a fresh 5 mM stock solution of Ascorbic Acid in water.
2. Reaction Setup:
-
In a pressure-tight vial, combine the following reagents in order:
-
Alkyne-modified oligonucleotide solution.
-
2M Triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.
-
DMSO (up to 50% of the final volume).
-
Azide-PEG-Biotin stock solution (1.5x molar excess over the oligonucleotide).
-
-
Vortex the mixture.
3. Degassing and Reaction Initiation:
-
Add the required volume of the 5 mM Ascorbic Acid stock solution.
-
Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30-60 seconds. This step is crucial to prevent the oxidation of the Cu(I) catalyst.
-
Add the 10 mM Copper(II)-TBTA stock solution.
-
Flush the vial with inert gas, cap it tightly, and vortex thoroughly.
4. Incubation:
-
Incubate the reaction at room temperature overnight.
5. Purification:
-
Precipitate the biotinylated oligonucleotide using ethanol or acetone.
-
Wash the pellet with 70% ethanol or acetone.
-
Resuspend the purified biotinylated oligonucleotide in an appropriate buffer. Further purification can be achieved by HPLC if necessary.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive catalyst | Prepare fresh reducing agent solution. Ensure proper degassing to prevent oxidation of Cu(I). |
| Inaccessible azide/alkyne group | Denature the biomolecule under mild conditions if possible. Increase the linker length on the azide or alkyne probe. | |
| Low concentration of reactants | Increase the concentration of the this compound and/or the biomolecule. | |
| Protein Precipitation | High concentration of DMSO or other organic solvents | Reduce the percentage of organic solvent in the reaction mixture. |
| Copper-mediated aggregation | Use a higher concentration of the copper ligand. Perform the reaction at a lower temperature. | |
| Non-specific Labeling | Insufficient purification | Use a more stringent purification method (e.g., size exclusion chromatography with a higher resolution). |
Downstream Applications
Successfully biotinylated biomolecules can be used in a variety of applications:
-
Affinity Purification: The high affinity of the biotin-streptavidin interaction allows for the efficient isolation of biotinylated molecules and their binding partners from complex mixtures using streptavidin-coated beads or columns.
-
Western Blotting and ELISA: Biotinylated proteins can be detected on membranes or in microplates using streptavidin conjugated to an enzyme (e.g., HRP, AP) or a fluorophore.
-
Fluorescence Microscopy: The use of fluorescently labeled streptavidin enables the visualization of the subcellular localization of biotinylated biomolecules.
-
Flow Cytometry: Cells with surface-biotinylated molecules can be detected and quantified using fluorescently labeled streptavidin.
Cleavable Biotin Probes
For applications where the release of the captured biomolecule from streptavidin is desired, cleavable this compound probes are available. These probes contain a linker that can be cleaved under specific conditions, such as exposure to a reducing agent, acid, or light, allowing for the gentle elution of the target molecule.
Quantitative Data Summary
The efficiency of the click reaction can be very high, often approaching quantitative yields under optimized conditions. However, the actual yield will depend on several factors including the nature of the biomolecule, the accessibility of the azide/alkyne groups, and the specific reaction conditions used.
| Biomolecule | Labeling Efficiency | Reference |
| Proteins (in vitro) | >90% | |
| Oligonucleotides | Near quantitative | |
| Cell surface glycoproteins | Variable, dependent on metabolic incorporation |
Note: The data in this table is a summary of generally reported efficiencies and should be used as a guideline. It is essential to optimize and validate the labeling efficiency for each specific experimental setup.
References
biotin alkyne for BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging) proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for the selective enrichment and analysis of newly synthesized proteins within a complex biological system.[1][2][3] This method relies on the metabolic incorporation of a non-canonical amino acid (ncAA), such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), into proteins during active translation.[3][4] These ncAAs serve as bio-orthogonal handles that can be specifically tagged through a highly efficient and selective click chemistry reaction.
This application note focuses on the use of biotin alkyne as a capture tag in the BONCAT workflow. The alkyne group on the biotin molecule reacts with the azide group of the incorporated ncAA (e.g., AHA) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. The biotin moiety allows for the highly specific and strong affinity-based purification of the tagged proteins using streptavidin or neutravidin-conjugated resins. This enables the isolation of a "snapshot" of the proteome that was actively being synthesized during the labeling period, providing valuable insights into cellular responses to various stimuli, disease states, or drug treatments.
Recent advancements have introduced cleavable this compound reagents, which significantly improve the recovery of enriched peptides for mass spectrometry analysis, leading to higher sensitivity and a greater number of protein identifications.
Experimental Workflow Overview
The general workflow for a BONCAT experiment using this compound involves several key steps, from metabolic labeling to mass spectrometry analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 4. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Probing Transcriptional Dynamics: A Guide to Labeling Nascent RNA with Biotin Alkyne for Sequencing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to distinguish newly synthesized (nascent) RNA from the pre-existing RNA pool is crucial for understanding the dynamics of gene expression. Metabolic labeling of nascent RNA with a uridine analog containing a bioorthogonal alkyne group, followed by biotinylation via click chemistry, provides a powerful tool for isolating and sequencing these newly transcribed molecules. This approach offers a high-resolution snapshot of the cellular transcriptional landscape, enabling the study of transcription rates, RNA processing, and RNA stability. These insights are particularly valuable in drug discovery and development for elucidating mechanisms of action, identifying drug targets, and assessing the impact of therapeutic interventions on gene regulation.[1][2][3][4][5]
This document provides detailed protocols and application notes for the labeling of nascent RNA with 5-ethynyluridine (EU) and its subsequent biotinylation for downstream sequencing applications.
Principle of the Method
The workflow involves three key steps:
-
Metabolic Labeling: Cells are incubated with 5-ethynyluridine (EU), a uridine analog containing an alkyne group. EU is readily taken up by cells and incorporated into newly transcribed RNA by RNA polymerases.
-
Click Chemistry Biotinylation: The alkyne-modified nascent RNA is then covalently attached to an azide-modified biotin molecule through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as click chemistry. This reaction is highly specific and efficient, occurring under biocompatible conditions.
-
Affinity Purification and Sequencing: The biotinylated nascent RNA is selectively captured using streptavidin-coated magnetic beads. After stringent washing to remove unlabeled RNA, the captured nascent RNA is eluted and can be used for the preparation of sequencing libraries for next-generation sequencing (NGS).
Applications in Research and Drug Development
-
Measuring Changes in Transcription: Quantify global and gene-specific changes in transcription rates in response to stimuli, such as drug treatment or environmental stress.
-
Determining RNA Stability: Pulse-chase experiments using EU labeling can be employed to measure the degradation rates (half-lives) of specific transcripts.
-
Investigating RNA Processing: Analyze co-transcriptional splicing and other RNA processing events by examining nascent RNA transcripts.
-
Identifying Drug Targets and Mechanisms of Action: Elucidate how therapeutic compounds affect gene expression dynamics to identify novel drug targets and understand their mechanisms of action.
-
Biomarker Discovery: Identify nascent RNA signatures associated with disease states or drug responses for the development of novel biomarkers.
Experimental Workflow
Caption: A schematic overview of the experimental workflow for labeling and sequencing nascent RNA.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for nascent RNA labeling and sequencing experiments. These values may require optimization depending on the cell type and experimental goals.
Table 1: 5-Ethynyluridine (EU) Labeling Conditions
| Parameter | Typical Range | Notes |
| EU Concentration | 0.1 - 1 mM | Higher concentrations may be toxic to some cell lines. Optimization is recommended. |
| Labeling Time | 15 - 120 minutes | Shorter times capture immediate transcriptional responses, while longer times increase yield. |
| Cell Density | 70-90% confluency | Ensure cells are in an active state of growth for optimal EU incorporation. |
Table 2: Click Reaction Components
| Component | Final Concentration |
| Biotin-Azide | 25 - 100 µM |
| Copper (II) Sulfate (CuSO4) | 0.5 - 1 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 - 5 mM |
Table 3: Expected Yields and Quality Metrics
| Parameter | Expected Value | Notes |
| Total RNA Input | 1 - 10 µg | Sufficient input is crucial for obtaining enough nascent RNA. |
| Nascent RNA Yield | 1 - 5% of total RNA | The yield of nascent RNA is typically a small fraction of the total RNA pool. |
| RIN (RNA Integrity Number) | > 7 | High-quality input RNA is essential for reliable results. |
| Sequencing Read Depth | 20 - 50 million reads/sample | Deeper sequencing may be required for detecting lowly expressed transcripts. |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU)
-
Cell Culture: Plate cells at an appropriate density to reach 70-90% confluency on the day of the experiment.
-
Prepare EU Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of 5-ethynyluridine (e.g., 0.5 mM). Warm the medium to 37°C.
-
Labeling: Aspirate the existing medium from the cells and replace it with the EU-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired labeling period (e.g., 30-60 minutes).
-
Harvesting: After incubation, place the culture dish on ice, aspirate the labeling medium, and wash the cells once with ice-cold PBS.
-
Cell Lysis: Lyse the cells directly on the plate using a lysis buffer compatible with RNA extraction (e.g., TRIzol). Proceed immediately to RNA isolation or store the lysate at -80°C.
Protocol 2: Click-iT® Biotinylation of EU-labeled RNA
This protocol is adapted from the Thermo Fisher Scientific Click-iT® Nascent RNA Capture Kit manual.
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of Biotin-Azide in DMSO.
-
Prepare the Click-iT® reaction buffer cocktail according to the manufacturer's instructions, containing the copper protectant, CuSO4, and a reducing agent.
-
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the following on ice:
-
Total RNA (1-10 µg) in RNase-free water.
-
Biotin-Azide stock solution (to a final concentration of ~50 µM).
-
Click-iT® reaction buffer cocktail.
-
-
Incubation: Mix gently and incubate the reaction at room temperature for 30 minutes.
-
RNA Precipitation: Precipitate the RNA by adding 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Pellet and Wash: Centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and air-dry briefly.
-
Resuspend: Resuspend the biotinylated RNA in RNase-free water.
Protocol 3: Purification of Biotinylated Nascent RNA
-
Prepare Streptavidin Magnetic Beads: Resuspend the streptavidin magnetic beads in the vial. Transfer the required volume of beads to a new RNase-free tube.
-
Wash Beads: Place the tube on a magnetic stand to capture the beads. Discard the supernatant. Wash the beads twice with a high-salt wash buffer.
-
Bind RNA: Resuspend the washed beads in a binding buffer. Add the biotinylated RNA to the beads and incubate at room temperature with rotation for 30 minutes to allow binding.
-
Washing: Pellet the beads on a magnetic stand and discard the supernatant. Perform a series of stringent washes with low-salt and high-salt buffers to remove non-specifically bound RNA.
-
Elution: Elute the captured nascent RNA from the beads using an appropriate elution buffer (e.g., containing biotin or by heat). Alternatively, proceed directly to on-bead library preparation.
Protocol 4: NGS Library Preparation and Sequencing
-
RNA Fragmentation: Fragment the eluted nascent RNA to the desired size range for sequencing using enzymatic or chemical methods.
-
Library Construction: Use a strand-specific RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep) to construct the sequencing library. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
Quality Control: Assess the quality and quantity of the library using a Bioanalyzer and qPCR.
-
Sequencing: Sequence the library on a compatible NGS platform (e.g., Illumina NovaSeq).
Signaling Pathway Example: TGF-β Signaling
Nascent RNA sequencing is a powerful tool to study the immediate transcriptional effects of signaling pathway activation. For example, upon stimulation with Transforming Growth Factor-beta (TGF-β), the SMAD transcription factors are activated and translocate to the nucleus to regulate target gene expression.
Caption: TGF-β signaling pathway leading to nascent RNA synthesis.
References
- 1. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 2. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]
- 3. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 4. Introduction to RNA-Seq and its applications to drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The value of RNA sequencing in drug discovery - Tempus [tempus.com]
Application Notes and Protocols for Cell Surface Glycoprotein Labeling Using Biotin Alkyne
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The study of cell surface glycoproteins is crucial for understanding a myriad of biological processes, including cell signaling, immune responses, and disease progression. This document provides detailed protocols for the labeling of cell surface glycoproteins using biotin alkyne via "click chemistry." This powerful and versatile method allows for the specific attachment of biotin to glycoproteins, enabling their subsequent detection, isolation, and characterization. The protocols described herein are applicable to a wide range of cell types and research applications, from basic cell biology to drug discovery.
The core principle of this technique involves a two-step process:
-
Metabolic Labeling: Cells are cultured with a synthetic sugar analog containing a bioorthogonal functional group (an azide). This azido-sugar is metabolized by the cell and incorporated into the glycan chains of newly synthesized glycoproteins, which are then displayed on the cell surface.[1]
-
Bioorthogonal Ligation: A biotin molecule functionalized with a complementary alkyne group is introduced. The azide and alkyne groups undergo a highly specific and efficient cycloaddition reaction, covalently attaching the biotin to the target glycoproteins.[1][2] This reaction can be catalyzed by copper(I) (CuAAC) or be strain-promoted (SPAAC), the latter of which is copper-free.[2]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Azido Sugars
This protocol describes the incorporation of an azide-modified monosaccharide, N-azidoacetylmannosamine (Ac4ManNAz), into cellular glycoproteins. Ac4ManNAz is a precursor for sialic acid biosynthesis.[1]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine, peracetylated (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a culture vessel and allow them to adhere and enter logarithmic growth phase.
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Culture the cells for 48-72 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycoproteins.
-
Harvesting: After incubation, gently wash the cells twice with ice-cold PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for bioorthogonal ligation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
This protocol details the copper-catalyzed "click" reaction to label azide-modified glycoproteins with a biotin-alkyne probe. This method is rapid and efficient but requires careful optimization to minimize copper-induced cytotoxicity.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Biotin-Alkyne
-
Copper(II) sulfate (CuSO4)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Aminoguanidine
-
Labeling Buffer (e.g., DPBS)
Procedure:
-
Prepare Labeling Reagents:
-
Biotin-Alkyne Solution: Prepare a 10 mM stock solution of Biotin-Alkyne in DMSO.
-
Copper/THPTA Solution: Prepare a stock solution by premixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Sodium Ascorbate Solution: Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Prepare Click Reaction Cocktail: In an Eppendorf tube, prepare the click reaction cocktail on ice. For a 1 mL final volume, add the components in the following order:
-
Labeling Buffer (to final volume)
-
Aminoguanidine to a final concentration of 1 mM.
-
Copper/THPTA solution to a final copper concentration of 50 µM.
-
Biotin-Alkyne to a final concentration of 25 µM.
-
Sodium ascorbate to a final concentration of 2.5 mM.
-
-
Incubate the cocktail on ice for 10 minutes.
-
Labeling Reaction: Resuspend the azide-labeled cells in the click reaction cocktail.
-
Incubation: Incubate the cells for 5-15 minutes at 4°C.
-
Washing: Pellet the cells by centrifugation and wash twice with labeling buffer to remove excess reagents.
-
Downstream Analysis: The biotin-labeled cells are now ready for downstream applications such as flow cytometry, western blotting, or mass spectrometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol describes the copper-free click reaction, which is generally preferred for live-cell imaging and applications where copper toxicity is a concern. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), that reacts spontaneously with azides.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Biotin-DBCO (or other strained alkyne-biotin conjugate)
-
Labeling Buffer (e.g., PBS)
Procedure:
-
Prepare Biotin-DBCO Solution: Prepare a 10 mM stock solution of Biotin-DBCO in DMSO.
-
Labeling Reaction: Resuspend the azide-labeled cells in labeling buffer containing Biotin-DBCO at a final concentration of 100 µM.
-
Incubation: Incubate the cells for 2 hours at 4°C.
-
Washing: Pellet the cells by centrifugation and wash twice with labeling buffer to remove excess Biotin-DBCO.
-
Downstream Analysis: The biotin-labeled cells are now ready for downstream applications.
Data Presentation
Table 1: Comparison of CuAAC and SPAAC for Cell Surface Labeling
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Rate | Very Fast (minutes) | Slower (hours) |
| Biocompatibility | Potentially cytotoxic due to copper | Generally non-toxic |
| Reagent Complexity | Requires copper catalyst, ligand, and reducing agent | Requires only the strained alkyne probe |
| Signal-to-Noise | Can have higher background if not optimized | Generally lower background |
| Typical Alkyne Probe | Terminal Alkyne | Dibenzocyclooctyne (DBCO) |
Table 2: Typical Reagent Concentrations and Incubation Times
| Reagent/Parameter | Concentration Range | Typical Incubation Time | Protocol |
| Ac4ManNAz | 10 - 50 µM | 48 - 72 hours | 1 |
| Biotin-Alkyne (CuAAC) | 25 µM | 5 - 15 minutes | 2 |
| CuSO4 (CuAAC) | 50 µM | 5 - 15 minutes | 2 |
| THPTA (CuAAC) | 250 µM | 5 - 15 minutes | 2 |
| Sodium Ascorbate (CuAAC) | 2.5 mM | 5 - 15 minutes | 2 |
| Biotin-DBCO (SPAAC) | 100 µM | 2 hours | 3 |
Visualizations
Caption: Experimental workflow for cell surface glycoprotein labeling.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
References
Application Notes and Protocols for Affinity Purification of Biotin-Alkyne Labeled Proteins for Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification and characterization of protein-protein interactions, post-translational modifications, and newly synthesized proteins are fundamental to understanding cellular processes in both normal and disease states. A powerful and versatile method for these studies is the metabolic labeling of proteins with bioorthogonal handles, such as biotin-alkyne, followed by affinity purification. This approach utilizes "click chemistry," a highly specific and efficient reaction, to attach a biotin tag to alkyne-labeled proteins. The strong and specific interaction between biotin and streptavidin is then exploited for the selective enrichment of these labeled proteins from complex cellular lysates. Subsequent analysis by Western blotting allows for the detection and quantification of specific proteins of interest.
These application notes provide detailed protocols for the metabolic labeling of mammalian cells with a biotin-alkyne reporter, subsequent affinity purification of labeled proteins using streptavidin-functionalized resins, and their preparation for analysis by Western blot.
Principle of the Method
The workflow begins with the metabolic incorporation of an alkyne-containing amino acid analog, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG), into newly synthesized proteins. Alternatively, alkyne-modified probes can be used to label specific classes of proteins. Following labeling, cell lysates are prepared, and the alkyne-modified proteins are conjugated to a biotin-azide molecule via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction. The resulting biotinylated proteins are then captured on streptavidin-coated beads. After a series of stringent washes to remove non-specifically bound proteins, the enriched biotinylated proteins are eluted from the beads and prepared for SDS-PAGE and Western blot analysis.
Data Presentation
Table 1: Comparison of Streptavidin-Based Resins for Biotinylated Protein Purification
| Resin Type | Binding Capacity (Biotin) | Key Advantages | Key Disadvantages | Recommended Use |
| Streptavidin Agarose | High (≥15-30 µg/mL resin) | High binding capacity, robust and widely used.[1] | High affinity can make elution difficult without harsh denaturants.[2] | General purpose purification of biotinylated proteins. |
| NeutrAvidin Agarose | High | Reduced non-specific binding due to lack of glycosylation. | Similar to streptavidin, elution often requires denaturing conditions.[3] | Applications requiring lower background, such as mass spectrometry. |
| Monomeric Avidin Agarose | Lower | Allows for gentle elution with excess biotin, preserving protein integrity. | Lower binding affinity may lead to loss of low-abundance proteins. | Purification of biotinylated proteins for functional assays. |
| Streptavidin Magnetic Beads | Variable | Rapid and easy handling, suitable for high-throughput applications. | Can have lower capacity than agarose resins. | Automated and high-throughput purification workflows. |
Table 2: Comparison of Elution Methods for Western Blotting
| Elution Method | Principle | Typical Reagents | Advantages | Disadvantages |
| Denaturing Elution | Disruption of streptavidin-biotin interaction and protein structure. | SDS-PAGE sample buffer (e.g., Laemmli buffer), 8M Guanidine-HCl, pH 1.5. | Highly efficient elution, directly compatible with SDS-PAGE. | Denatures proteins, not suitable for functional assays. |
| Competitive Elution with Excess Biotin | Displacement of biotinylated protein by a high concentration of free biotin. | 2-10 mM Biotin in PBS or Tris buffer, often with heating (95°C). | Milder than harsh denaturants, can preserve some protein structure. | Can be inefficient due to the very high affinity of the streptavidin-biotin interaction. |
| On-Bead Digestion | Enzymatic cleavage of proteins while still bound to the beads. | Trypsin, Lys-C. | Efficient for mass spectrometry sample preparation. | Not directly applicable for Western blotting of intact proteins. |
| Cleavable Linkers | Use of biotin-alkyne reagents with a chemically cleavable spacer arm. | Acid (e.g., formic acid), reducing agents (e.g., DTT), or light (photocleavable). | Allows for mild elution conditions. | Requires specific cleavable biotin-alkyne reagents. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Biotin-Alkyne
This protocol describes the metabolic labeling of proteins in cultured mammalian cells using an alkyne-containing amino acid analog.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Methionine-free medium
-
L-homopropargylglycine (HPG) or L-azidohomoalanine (AHA)
-
Biotin-Azide or Biotin-Alkyne
-
Click chemistry reaction buffer components (see Protocol 2)
Procedure:
-
Culture mammalian cells to the desired confluency (typically 70-80%).
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Replace the medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Supplement the methionine-free medium with HPG or AHA to a final concentration of 25-50 µM.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours).
-
After the labeling period, wash the cells twice with cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation and proceed to cell lysis (Protocol 2).
Protocol 2: Cell Lysis and Click Chemistry Reaction
This protocol details the preparation of cell lysates and the subsequent biotinylation of alkyne-labeled proteins via a click reaction.
Materials:
-
Labeled cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-Azide (if using HPG) or Biotin-Alkyne (if using AHA)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).
-
To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
Biotin-Azide/Alkyne (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
TCEP or Sodium Ascorbate (from a 50 mM stock in water) to a final concentration of 1 mM.
-
TBTA (from a 1.7 mM stock in DMSO) to a final concentration of 100 µM.
-
CuSO₄ (from a 50 mM stock in water) to a final concentration of 1 mM.
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
The biotinylated lysate is now ready for affinity purification (Protocol 3).
Protocol 3: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin agarose resin.
Materials:
-
Biotinylated cell lysate from Protocol 2
-
Streptavidin agarose resin slurry
-
Binding/Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (e.g., PBS)
-
Elution Buffer (e.g., 2X Laemmli sample buffer)
Procedure:
-
Equilibrate the required amount of streptavidin agarose resin by washing it three times with Binding/Wash Buffer 1.
-
Add the biotinylated cell lysate to the equilibrated resin.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with end-over-end rotation.
-
Pellet the resin by centrifugation (e.g., 1,000 x g for 2 minutes) and collect the supernatant as the "unbound" fraction.
-
Wash the resin sequentially with the following buffers, performing each wash at least three times:
-
Binding/Wash Buffer 1
-
Wash Buffer 2
-
Wash Buffer 3
-
-
After the final wash, remove all supernatant.
-
To elute the bound proteins, add 2-3 bed volumes of Elution Buffer to the resin.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the resin and collect the supernatant containing the eluted proteins. This sample is ready for SDS-PAGE and Western blot analysis.
Visualizations
Caption: Experimental workflow for affinity purification of biotin-alkyne labeled proteins.
Caption: Simplified EGFR signaling pathway, a target for proximity labeling studies.
References
Application Notes and Protocols for Biotin Alkyne Labeling of DNA and Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent labeling of DNA and oligonucleotides with biotin alkyne using click chemistry. This powerful and versatile technique enables a wide range of applications, from affinity purification and pull-down assays to in situ hybridization and advanced imaging. The protocols described herein focus on two primary methodologies: the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the biocompatible, metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction
Click chemistry has revolutionized the field of bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2] The reaction's bio-orthogonal nature, meaning it does not interfere with native biological processes, makes it ideal for labeling complex biological molecules like DNA and oligonucleotides.[1][2][3] This is achieved through the reaction of an alkyne-functionalized molecule with an azide-functionalized partner, forming a stable triazole linkage.
For DNA and oligonucleotide labeling, this typically involves the incorporation of an alkyne-modified nucleoside during solid-phase synthesis or through enzymatic methods like PCR. The resulting alkyne-containing DNA can then be "clicked" with a biotin-azide molecule. This approach offers significant advantages over traditional labeling methods, including high yields and mild reaction conditions.
Labeling Strategies: CuAAC vs. SPAAC
Two main strategies are employed for this compound labeling of DNA:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and highly efficient method for click chemistry. It utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. While highly effective, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications. To mitigate this, copper(I)-stabilizing ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to protect the DNA from damage and enhance reaction efficiency.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method offers a metal-free alternative to CuAAC, making it highly suitable for labeling in living cells and organisms. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DIBO), which reacts spontaneously with an azide without the need for a catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with this compound labeling of DNA and oligonucleotides.
| Parameter | CuAAC | SPAAC | Reference |
| Typical Reaction Time | 30 minutes - 4 hours | Minutes to hours | |
| Labeling Efficiency | Near quantitative conversion often observed | High efficiency | |
| Labels per Kilobase | 10 - 100 | Not specified | |
| Oligonucleotide Concentration | 20 - 200 µM | Not specified | |
| Biotin-Azide Equivalents | 2 - 5 equivalents per alkyne | Not specified | |
| Copper Catalyst Concentration | 0.25 - 0.5 mM | Not applicable | |
| Reducing Agent (Sodium Ascorbate) | 0.5 - 5 mM | Not applicable |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Oligonucleotides
This protocol describes the labeling of an alkyne-modified oligonucleotide with biotin-azide using a copper(I) catalyst.
Materials:
-
Alkyne-modified oligonucleotide
-
Biotin-azide
-
DMSO (Dimethyl sulfoxide)
-
2M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
5 mM Ascorbic Acid Stock Solution (freshly prepared)
-
10 mM Copper(II)-TBTA Stock Solution in 55% DMSO
-
Nuclease-free water
-
Inert gas (Argon or Nitrogen)
-
Reagents for ethanol precipitation (e.g., 3M Sodium Acetate, 100% Ethanol)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 20-200 µM.
-
Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
-
Add DMSO to a final volume of 50%. Vortex to mix.
-
Add 1.5 equivalents of biotin-azide stock solution (10 mM in DMSO) for each alkyne group on the oligonucleotide. Vortex to mix.
-
-
Initiate the Click Reaction:
-
Add the required volume of 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM. Vortex briefly.
-
Degas the solution by bubbling with an inert gas for 30 seconds.
-
Add the required amount of 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the tube with inert gas and cap it tightly.
-
Vortex the mixture thoroughly.
-
-
Incubation:
-
Incubate the reaction at room temperature overnight or at 37°C for 4 hours.
-
-
Purification of the Labeled Oligonucleotide:
-
Precipitate the labeled oligonucleotide using standard ethanol precipitation methods.
-
Briefly, add sodium acetate to a final concentration of 0.3 M and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 20 minutes.
-
Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in a suitable buffer.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cellular DNA Labeling
This protocol is designed for labeling newly synthesized DNA in cultured cells by first incorporating an azide-modified nucleoside, followed by reaction with a biotinylated cyclooctyne.
Materials:
-
Cultured cells
-
Azide-modified nucleoside analog (e.g., 2'-azido-2'-deoxycytidine)
-
Biotin-conjugated cyclooctyne (e.g., DIBO-biotin)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Streptavidin-conjugated fluorophore for detection
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with fresh medium containing the azide-modified nucleoside analog at an optimized concentration (typically 10-50 µM).
-
Incubate the cells for a period sufficient to allow incorporation of the analog into newly synthesized DNA (e.g., a few hours to one cell cycle).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
SPAAC Reaction:
-
Prepare a solution of the biotin-conjugated cyclooctyne in PBS or a suitable buffer at a concentration of 10-100 µM.
-
Incubate the permeabilized cells with the cyclooctyne solution for 1-2 hours at room temperature, protected from light.
-
-
Detection:
-
Wash the cells three times with PBS.
-
Incubate the cells with a solution of streptavidin-conjugated fluorophore in PBS containing a blocking agent (e.g., 1% BSA) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
The cells are now ready for imaging by fluorescence microscopy.
-
Visualizations
Caption: Workflow for CuAAC labeling of DNA/Oligonucleotides.
Caption: Workflow for cellular DNA labeling via SPAAC.
Applications of Biotin-Labeled DNA and Oligonucleotides
Biotin-labeled nucleic acids are invaluable tools in molecular biology and drug development. Some key applications include:
-
Affinity Purification and Pull-Down Assays: The high affinity of biotin for streptavidin allows for the efficient isolation of DNA-binding proteins or other interacting molecules from complex mixtures. Biotinylated DNA or oligonucleotides can be immobilized on streptavidin-coated beads to "pull down" their binding partners for subsequent identification by mass spectrometry or Western blotting.
-
In Situ Hybridization (ISH): Biotinylated probes can be used to detect specific DNA or RNA sequences within fixed cells or tissues. The biotin label is typically detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) or a fluorophore.
-
DNA Microarrays: Biotin can be incorporated into DNA probes that are hybridized to microarrays for gene expression analysis and genotyping.
-
Electrophoretic Mobility Shift Assays (EMSA): Non-radioactive EMSA can be performed using biotin-labeled probes to study protein-DNA interactions.
-
Targeted Drug Delivery: Biotinylated DNA can be attached to streptavidin-modified carriers for targeted delivery to specific cells or tissues.
Conclusion
This compound labeling via click chemistry provides a robust and efficient method for the modification of DNA and oligonucleotides. The choice between CuAAC and SPAAC depends on the specific application, with CuAAC offering high reaction rates for in vitro work and SPAAC providing a biocompatible option for studies in living systems. The detailed protocols and workflows presented here serve as a comprehensive guide for researchers to successfully implement these powerful labeling techniques in their work.
References
Application Notes and Protocols: Biotin Alkyne for the Identification of Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability, thereby influencing a vast array of cellular processes. The study of PTMs is fundamental to understanding disease pathogenesis and for the development of novel therapeutics. Biotin alkyne, in conjunction with bioorthogonal chemistry, has emerged as a powerful tool for the detection, enrichment, and identification of PTMs. This approach offers high sensitivity and specificity, enabling the analysis of low-abundance modified proteins within complex biological systems.[1][2]
This document provides detailed application notes and protocols for the use of this compound in identifying PTMs. It covers the underlying principles, experimental workflows, and specific methodologies for researchers in academia and the pharmaceutical industry.
Principle of the Method
The identification of PTMs using this compound relies on a two-step "tag-then-capture" strategy that leverages bioorthogonal click chemistry.[3] This method involves the metabolic incorporation of a chemically modified precursor bearing an azide group into proteins of interest. Subsequently, the azide-tagged proteins are covalently labeled with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[4][5] The biotin tag then serves as an affinity handle for the enrichment of modified proteins using streptavidin-coated beads, followed by identification and quantification using mass spectrometry-based proteomics.
The key advantages of this technique include:
-
High Specificity: The click reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.
-
Small Reporter Group: The alkyne tag is small, minimizing potential perturbations to protein function and cellular processes.
-
Versatility: This method can be adapted to study various PTMs, including glycosylation, fatty acylation, and phosphorylation, by using the appropriate azide-modified metabolic precursor.
-
Amenable to Quantitative Proteomics: The workflow can be integrated with quantitative proteomics techniques, such as SILAC or TMT labeling, to study the dynamics of PTMs under different conditions.
Applications in Research and Drug Development
The use of this compound for PTM analysis has significant applications in both basic research and drug development:
-
Target Identification and Validation: Identifying the protein targets of bioactive small molecules is crucial in drug discovery. This compound can be used in activity-based protein profiling (ABPP) to identify the targets of covalent inhibitors.
-
Biomarker Discovery: Changes in PTM patterns are often associated with disease states. This method can be used to identify PTM-based biomarkers for diagnosis, prognosis, and monitoring treatment response.
-
Understanding Disease Mechanisms: Elucidating the role of specific PTMs in signaling pathways can provide insights into disease mechanisms. For instance, this technique has been used to study O-GlcNAcylation in cancer cells.
-
Drug Delivery Systems: Biotinylation strategies are being explored for targeted drug delivery, particularly in cancer therapy, by leveraging the high affinity of biotin for streptavidin.
Experimental Workflow and Signaling Pathway Diagrams
The overall experimental workflow for identifying PTMs using this compound is depicted below.
Caption: Experimental workflow for PTM identification using this compound.
A common application of this technique is the study of O-GlcNAcylation, a PTM involved in various signaling pathways, including insulin signaling and nutrient sensing.
Caption: Metabolic labeling of O-GlcNAcylated proteins for this compound analysis.
Experimental Protocols
Metabolic Labeling of PTMs with Azide Analogs
This protocol describes the general procedure for metabolically labeling proteins with an azide-modified precursor. The choice of precursor will depend on the PTM of interest (e.g., Ac4GlcNAz for O-GlcNAcylation, azido-fatty acids for fatty acylation).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-modified metabolic precursor (e.g., Ac4GlcNAz)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare a stock solution of the azide-modified precursor in a suitable solvent (e.g., DMSO or ethanol).
-
Add the azide-modified precursor to the cell culture medium to the desired final concentration. The optimal concentration and labeling time should be determined empirically for each cell type and precursor.
-
Incubate the cells for the desired period (e.g., 24-48 hours) to allow for incorporation of the azide analog into newly synthesized proteins.
-
Wash the cells twice with ice-cold PBS to remove excess precursor.
-
Proceed immediately to cell lysis or store the cell pellet at -80°C.
Cell Lysis and Protein Extraction
Materials:
-
Lysis buffer (e.g., RIPA buffer or a buffer compatible with click chemistry, such as 20 mM HEPES, pH 7.5, 1% (v/v) NP-40, 0.2% (w/v) SDS)
-
Protease inhibitor cocktail
-
Sonicator or Dounce homogenizer
-
Centrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease inhibitors.
-
Lyse the cells by sonication on ice or by using a Dounce homogenizer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Click Chemistry Reaction for this compound Conjugation
This protocol describes the CuAAC reaction to conjugate this compound to the azide-labeled proteins.
Materials:
-
Azide-labeled protein lysate
-
This compound (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate)
-
Copper ligand (e.g., Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))
-
DMSO
Procedure:
-
In a microcentrifuge tube, combine the protein lysate (e.g., 100 µg) with the click chemistry reaction components. A typical reaction mixture may include:
-
This compound (from a 10 mM stock in DMSO, final concentration 100 µM)
-
TCEP (from a 100 mM stock in water, final concentration 1 mM)
-
TBTA (from a 16.7 mM stock in DMSO, final concentration 100 µM)
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding CuSO4 (from a 50 mM stock in water, final concentration 1 mM).
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
Enrichment of Biotinylated Proteins
Materials:
-
Streptavidin-coated agarose or magnetic beads
-
Wash buffers (e.g., PBS with 0.1% NP-40, 6 M urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer for western blotting, or a buffer compatible with mass spectrometry)
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with lysis buffer.
-
Add the equilibrated streptavidin beads to the click-reacted lysate.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for binding of the biotinylated proteins.
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., three washes with 0.1% NP-40 in PBS, two washes with 6 M urea, and three washes with water).
-
Elute the bound proteins from the beads. For subsequent western blot analysis, proteins can be eluted by boiling in SDS-PAGE sample buffer. For mass spectrometry, on-bead digestion or elution with a cleavable this compound linker is preferred.
On-Bead Digestion for Mass Spectrometry
Materials:
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Sequencing-grade trypsin
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
Procedure:
-
Resuspend the washed beads in reduction buffer and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add alkylation buffer. Incubate in the dark for 20 minutes.
-
Wash the beads with digestion buffer.
-
Resuspend the beads in digestion buffer and add trypsin (e.g., 1 µg).
-
Incubate overnight at 37°C with gentle shaking.
-
Collect the supernatant containing the digested peptides.
-
Perform a second elution of peptides from the beads with a solution of 50% acetonitrile and 0.1% formic acid.
-
Combine the peptide eluates and desalt using a C18 tip before LC-MS/MS analysis.
Data Presentation
The use of cleavable and uncleavable biotin-alkyne linkers can significantly impact the number of identified proteins. The following table summarizes a comparison between an acid-cleavable biotin-alkyne (DADPS) and an uncleavable biotin-alkyne (UnC).
| Starting Material (mg) | Biotin-Alkyne Linker | Number of AHA-BA Peptides Identified |
| 4 | DADPS (cleavable) | > 1500 |
| 4 | UnC (uncleavable) | ~1000 |
| 2 | DADPS (cleavable) | > 1000 |
| 2 | UnC (uncleavable) | ~600 |
| 1 | DADPS (cleavable) | ~750 |
| 1 | UnC (uncleavable) | ~300 |
Data adapted from a study comparing DADPS and UnC biotin-alkynes for the identification of newly synthesized proteins (AHA-labeled). The results demonstrate that the cleavable DADPS linker leads to a greater number of identified peptides across different amounts of starting material.
A comparison of different enrichment strategies for biotinylated peptides also highlights the importance of the chosen methodology.
| Enrichment Method | Relative Efficiency | Key Features |
| Neutravidin Beads | Standard | Very strong biotin-avidin interaction, may require harsh elution. |
| Biotin Antibody | High | Lower binding affinity allows for milder elution conditions. |
This table provides a qualitative comparison of common enrichment strategies. The choice of enrichment method can impact the yield and purity of the identified peptides.
References
- 1. Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. biotium.com [biotium.com]
Illuminating the Inner Workings of the Cell: A Guide to Live-Cell Imaging with Biotin Alkyne and Fluorescent Probes
Application Notes for Researchers, Scientists, and Drug Development Professionals
Live-cell imaging is a powerful technique that allows for the real-time visualization of dynamic cellular processes in their native environment. The integration of bioorthogonal chemistry, specifically the use of biotin alkyne handles and fluorescent probes, has revolutionized this field by enabling the specific and minimally invasive labeling of biomolecules. This document provides a comprehensive overview, detailed protocols, and quantitative data for the application of this compound and fluorescent probes in live-cell imaging, catering to researchers, scientists, and professionals in drug development.
The core principle of this methodology lies in a two-step labeling strategy.[1][2] First, a biomolecule of interest is tagged with a small, bioorthogonal reactive group, such as an alkyne. This can be achieved through metabolic labeling, where cells incorporate precursors containing the alkyne group into newly synthesized proteins, glycans, or lipids.[3][4][5] Alternatively, enzymatic methods can be employed for site-specific labeling of proteins. The second step involves the introduction of a fluorescent probe containing a complementary reactive group (an azide) and a detection moiety (e.g., biotin). The alkyne and azide groups then undergo a highly specific and efficient "click" reaction, covalently linking the fluorescent probe to the target biomolecule. The biotin tag provides a versatile handle for subsequent detection with fluorescently labeled streptavidin, offering signal amplification and a wide choice of fluorophores.
This approach offers several advantages over traditional fluorescent protein tags, including the use of smaller tags that are less likely to interfere with protein function and the ability to perform pulse-chase experiments to study dynamic processes. Copper-free click chemistry variants, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), have further enhanced the biocompatibility of this technique for live-cell applications by eliminating the need for toxic copper catalysts.
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for live-cell imaging experiments using this compound and fluorescent probes. These values are intended as a guide and may require optimization for specific cell types and experimental systems.
| Parameter | Typical Range | Considerations |
| Metabolic Labeling (Amino Acid Analog) | ||
| Alkyne-Amino Acid Concentration | 50 - 200 µM | Optimize for minimal cytotoxicity and efficient incorporation. |
| Incubation Time | 1 - 24 hours | Dependent on the turnover rate of the protein of interest. |
| Metabolic Labeling (Sugar Analog) | ||
| Alkyne-Sugar Concentration | 25 - 100 µM | Lower concentrations are often sufficient for cell surface glycan labeling. |
| Incubation Time | 24 - 72 hours | Allows for sufficient incorporation into glycans. |
| Click Reaction (SPAAC) | ||
| Azide-Probe (e.g., Azide-Biotin) Concentration | 1 - 50 µM | Lower concentrations are often sufficient due to fast kinetics. |
| Incubation Time | 5 - 60 minutes | Shorter times are often possible with highly reactive probes. |
| Fluorescent Detection | ||
| Fluorescent Streptavidin Concentration | 1 - 5 µg/mL | Titrate to achieve optimal signal-to-noise ratio. |
| Incubation Time | 10 - 30 minutes | Protect from light to prevent photobleaching. |
| Cell Viability | >95% | The bioorthogonal nature of the reaction minimizes cytotoxicity. |
| Signal-to-Noise Ratio (SNR) | High | Can be further optimized through careful washing steps and microscopy settings. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with this compound and Fluorescent Detection
This protocol describes the labeling of newly synthesized proteins in live cells using an alkyne-containing amino acid analog, followed by click chemistry with an azide-biotin probe and detection with fluorescent streptavidin.
Materials:
-
Live cells cultured on imaging-compatible plates or coverslips
-
Complete cell culture medium
-
Methionine-free medium
-
L-Homopropargylglycine (HPG) (alkyne-containing methionine analog)
-
Phosphate-buffered saline (PBS)
-
Azide-PEG4-Biotin
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Hoechst 33342 or other nuclear stain (optional)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (for endpoint analysis)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on imaging plates or coverslips.
-
Metabolic Labeling:
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Replace with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with 50-100 µM HPG.
-
Incubate for 1-4 hours, or for a duration appropriate for the biological process under investigation.
-
-
Washing: Gently wash the cells three times with warm PBS to remove unincorporated HPG.
-
Click Reaction (SPAAC):
-
Prepare a 10 µM solution of Azide-PEG4-Biotin in complete cell culture medium.
-
Add the Azide-PEG4-Biotin solution to the cells and incubate for 30 minutes at 37°C.
-
-
Washing: Wash the cells three times with warm PBS.
-
Fluorescent Labeling:
-
Dilute the fluorescently labeled streptavidin to a final concentration of 2 µg/mL in PBS containing 1% BSA.
-
Incubate the cells with the streptavidin solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
(Optional) Incubate with Hoechst 33342 for 10 minutes to stain the nuclei.
-
Wash twice with PBS.
-
-
Live-Cell Imaging:
-
Replace the PBS with pre-warmed live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and an environmental chamber to maintain 37°C and 5% CO2.
-
-
(Optional) Fixation and Permeabilization for Endpoint Imaging:
-
For higher resolution imaging of intracellular structures or for long-term storage, cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
After fixation, wash three times with PBS.
-
If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Proceed with the fluorescent labeling steps (6 and 7) and mount the coverslips for imaging.
-
Visualizations
References
Biotin Alkyne in Drug Discovery: A Guide to Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Biotin alkyne has emerged as a powerful and versatile tool in modern drug discovery and development. Its utility lies in its ability to participate in highly specific and efficient bioorthogonal "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the selective labeling and subsequent detection, isolation, and identification of target biomolecules in complex biological systems. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of drug discovery, including target identification and validation, activity-based protein profiling, and the study of post-translational modifications.
Application Notes
Target Identification and Validation
A crucial step in drug discovery is the identification and validation of the molecular targets of a bioactive compound. This compound probes, in conjunction with click chemistry, offer a robust method for this purpose. A small molecule of interest is functionalized with an azide group, and this "bait" is introduced into a cellular or tissue lysate. The azide-modified compound binds to its protein target(s). A this compound reporter tag is then "clicked" onto the azide group of the compound-protein complex. The resulting biotinylated complex can be efficiently captured using streptavidin-coated beads, allowing for the isolation and subsequent identification of the target protein by mass spectrometry.[1] This approach is particularly advantageous as the small size of the alkyne and azide groups minimizes steric hindrance that might interfere with the natural binding of the small molecule to its target.[2]
Photoaffinity labeling is an advanced application where a photoreactive group is also incorporated into the probe. Upon UV irradiation, the probe forms a covalent bond with its target, enabling the capture of even transient or weak interactions.
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. Unlike traditional proteomics which measures protein abundance, ABPP provides a direct readout of enzyme activity. This compound is a key component in modern ABPP workflows.
In a typical ABPP experiment, a reactive probe targeting a specific enzyme class is introduced into a biological sample. This probe is designed with a "warhead" that covalently binds to the active site of the target enzymes and a bioorthogonal handle, such as an alkyne. After labeling, the proteome is lysed, and a biotin-azide tag is attached via click chemistry. The biotinylated active enzymes are then enriched on streptavidin beads and identified by mass spectrometry. A competitive ABPP approach can also be employed, where a drug candidate is first introduced to the system to see if it blocks the binding of the this compound probe, thus identifying the drug's targets.[3]
Covalent Ligand and Drug Discovery
The development of covalent drugs, which form a permanent bond with their target protein, is a growing area in pharmacology. This compound plays a significant role in the discovery and characterization of these covalent inhibitors. By incorporating an alkyne group into a covalent inhibitor, researchers can use click chemistry to attach a biotin tag. This allows for the confirmation of target engagement, the identification of off-targets, and the quantification of the extent of covalent modification in cells and even in vivo.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies utilizing this compound probes in drug discovery applications.
| Probe Type | Application | Target/System | Key Quantitative Finding | Reference |
| Biotin-Alkyne (Cleavable, DADPS) | BONCAT Proteomics | Mouse Brain Tissue | Identified and quantified over 50% more newly synthesized proteins compared to an uncleavable biotin-alkyne probe. | [4][5] |
| Biotin-Alkyne | Target ID of 4-Hydroxynonenal | RKO Cells | Detected biotinylated proteins at concentrations as low as 1 µM of the azido-HNE probe. | |
| Biotinylated Kinase Inhibitors | Kinase Profiling | Various Kinases | Determined Kd values for inhibitors like dasatinib and lapatinib against their target kinases, confirming very slow off-rates. | |
| Biotin-PEG-Alkyne | Comparison of Enrichment | Yeast Proteome in Human Proteome | Biotin antibody beads showed the highest binding capacity and enrichment specificity for peptide-level enrichment. |
| Kinase Inhibitor | Target Kinase(s) | Reported Kd or IC50 | Assay Method | Reference |
| Dasatinib | Bruton's tyrosine kinase (BTK), CSF1R | Very slow off-rate | Surface Plasmon Resonance (SPR) | |
| Lapatinib | Epidermal growth factor receptor (EGFR) | Very slow off-rate | Surface Plasmon Resonance (SPR) | |
| Gefitinib | Epidermal growth factor receptor (EGFR) | Not specified | Target Engagement-Mediated Amplification | |
| Staurosporine | Multiple Kinases | Not specified | Surface Plasmon Resonance (SPR) |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the general steps for attaching a biotin-alkyne tag to an azide-modified protein in a cell lysate.
Materials:
-
Cell lysate containing azide-modified protein
-
Biotin-alkyne stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
-
Streptavidin-agarose beads
Procedure:
-
Prepare the "Click" Reaction Mix: In a microcentrifuge tube, combine the cell lysate (containing the azide-modified protein) with PBS to a final volume of 90 µL.
-
Add 2 µL of the biotin-alkyne stock solution (final concentration ~200 µM).
-
Add 2 µL of the CuSO₄ stock solution (final concentration ~1 mM).
-
Add 4 µL of the THPTA stock solution (final concentration ~2 mM).
-
Vortex the mixture gently.
-
Initiate the Reaction: Add 2 µL of the freshly prepared sodium ascorbate stock solution (final concentration ~2 mM).
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding four volumes of cold acetone and incubating at -20°C for at least 1 hour. Centrifuge to pellet the protein, and wash the pellet with cold methanol.
-
Enrichment of Biotinylated Proteins: Resuspend the protein pellet in a suitable buffer (e.g., RIPA buffer). Add streptavidin-agarose beads and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with the resuspension buffer to remove non-specifically bound proteins.
-
Elution and Downstream Analysis: Elute the captured proteins from the beads using a buffer containing a high concentration of biotin or by boiling in SDS-PAGE sample buffer. The eluted proteins are now ready for analysis by Western blot or mass spectrometry.
Protocol 2: Activity-Based Protein Profiling (ABPP) Workflow
This protocol outlines a typical competitive ABPP experiment to identify the targets of a small molecule inhibitor.
Materials:
-
Live cells or cell lysate
-
Small molecule inhibitor of interest
-
Alkyne-functionalized broad-spectrum activity-based probe (e.g., for kinases or proteases)
-
Biotin-azide
-
Reagents for CuAAC (as in Protocol 1)
-
Streptavidin-agarose beads
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Inhibitor Treatment: Treat live cells or cell lysate with the small molecule inhibitor at various concentrations for a defined period. Include a vehicle-only control.
-
Probe Labeling: Add the alkyne-functionalized activity-based probe to the inhibitor-treated samples and control samples. Incubate to allow covalent labeling of active enzymes.
-
Cell Lysis (if using live cells): Harvest and lyse the cells.
-
Click Chemistry: Perform the CuAAC reaction as described in Protocol 1 to attach the biotin-azide tag to the alkyne-labeled proteins.
-
Enrichment: Enrich the biotinylated proteins using streptavidin-agarose beads.
-
Analysis:
-
Western Blot: Elute the proteins and analyze by SDS-PAGE and Western blotting using a streptavidin-HRP conjugate to visualize the labeled proteins. A decrease in the signal for a particular protein in the inhibitor-treated samples compared to the control indicates that the inhibitor is engaging that target.
-
Mass Spectrometry: Digest the bead-bound proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that show reduced labeling in the presence of the inhibitor.
-
Visualizations
Caption: Workflow for target identification using a this compound probe.
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.
References
- 1. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of withaferin A analogs as probes of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective covalent labeling of tag-fused GPCR proteins on live cell surface with a synthetic probe for their functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
Troubleshooting & Optimization
troubleshooting low yield in biotin alkyne click chemistry reactions
Welcome to the technical support center for biotin-alkyne click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear guidance for successful bioconjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields or reaction failure in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for biotinylating alkyne-containing molecules.
Q1: My biotin-alkyne click reaction has a very low yield or is not working at all. What are the most common causes?
A1: Low yields in CuAAC reactions can often be attributed to several key factors. The most critical is the oxidation of the active Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state, often due to the presence of oxygen.[1][2] Other significant causes include:
-
Inhibitory Buffer Components: Buffers containing primary amines, such as Tris, can chelate the copper catalyst, reducing its activity. It is recommended to use non-coordinating buffers like phosphate, HEPES, or MOPS.[1][3]
-
Poor Ligand Choice or Insufficient Concentration: Copper-chelating ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[4] Using an inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.
-
Low Reactant Concentration: The rate of the click reaction is dependent on the concentration of the azide and alkyne. Very low concentrations can significantly slow down the reaction, leading to incomplete conversion.
-
Steric Hindrance: If the azide or alkyne functional groups on your biomolecules are sterically hindered or buried within the protein structure, it can impede the reaction.
-
Reagent Quality: The purity and integrity of your biotin-azide, alkyne-modified substrate, copper source, and reducing agent are critical for reaction efficiency.
Q2: I suspect my copper catalyst is being inactivated. How can I prevent this?
A2: Maintaining the copper catalyst in its active Cu(I) state is paramount for a successful click reaction. Here are several strategies to prevent catalyst inactivation:
-
Use a Reducing Agent: Sodium ascorbate is a commonly used reducing agent to convert inactive Cu(II) to active Cu(I) and to scavenge oxygen, thereby protecting the Cu(I) from oxidation. It is crucial to use a fresh solution of sodium ascorbate for each experiment as it can degrade in solution.
-
Work Under an Inert Atmosphere: To minimize oxygen exposure, it is best practice to degas your solutions and perform the reaction under an inert atmosphere, such as nitrogen or argon.
-
Utilize a Stabilizing Ligand: Copper-chelating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) stabilize the Cu(I) oxidation state and increase reaction efficiency. A ligand-to-copper ratio of 5:1 is often recommended to ensure adequate protection of the catalyst.
Q3: I am observing byproducts in my reaction. What are they and how can I minimize their formation?
A3: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, which forms a diacetylene byproduct. This is more likely to occur when the reaction is exposed to oxygen. To suppress this side reaction, ensure you are using an effective reducing agent like sodium ascorbate and maintaining an inert atmosphere.
Q4: Can the choice of solvent affect my reaction yield?
A4: Yes, the solvent system can significantly impact the solubility of your reactants and the efficiency of the click reaction. A variety of solvents can be used, including aqueous buffers, DMSO, DMF, acetonitrile, and alcohols, or mixtures thereof. The optimal solvent will depend on the properties of your specific biotin-azide and alkyne-modified molecule. For biomolecules, aqueous systems are common, often with a co-solvent like DMSO or t-butanol to aid in the solubility of hydrophobic reagents.
Q5: How do I choose the right ligand for my biotin-alkyne click reaction?
A5: The choice of ligand depends on your specific application, particularly whether you are working in a biological system. Ligands like THPTA and BTTAA are water-soluble and known to accelerate the reaction while protecting the Cu(I) catalyst from oxidation. For applications requiring high biocompatibility and low cytotoxicity, BTTAA and BTTES are excellent choices. TBTA is more suitable for organic synthesis due to its higher organic solubility and lower biocompatibility.
Quantitative Data Summary
The following tables provide a summary of typical reactant concentrations and a comparison of commonly used ligands to guide your experimental setup.
Table 1: Typical Reagent Concentrations for Biotin-Alkyne Click Chemistry on Proteins
| Reagent | Typical Concentration Range | Notes |
| Alkyne-Modified Protein | 1 - 50 µM | Lower concentrations may necessitate longer reaction times or a higher excess of other reagents. |
| Biotin-Azide | 10 µM - 1 mM | A 2- to 10-fold molar excess over the alkyne is generally recommended. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | This is the source of the copper catalyst. |
| Ligand (e.g., THPTA, BTTAA) | 250 µM - 5 mM | A ligand-to-copper ratio of at least 5:1 is advised to protect the catalyst. |
| Sodium Ascorbate | 1 - 5 mM | Use a freshly prepared solution. |
Table 2: Comparison of Common CuAAC Accelerating Ligands
| Ligand | Key Properties | Recommended Application |
| THPTA | High water solubility, moderate reaction kinetics. | In vitro and aqueous synthesis. |
| BTTAA | Very high reaction kinetics, very high biocompatibility, very low cytotoxicity. | In vivo and in vitro applications. |
| BTTES | High water solubility, high reaction kinetics, very high biocompatibility. | In vivo and in vitro applications, particularly for long-term reactions. |
| TBTA | Very high organic solubility, low biocompatibility. | Primarily for organic synthesis. |
Experimental Protocols
General Protocol for Biotin-Alkyne Click Chemistry Labeling of a Protein
This protocol provides a starting point for the biotinylation of an alkyne-modified protein. Optimization may be required for your specific system.
-
Prepare Stock Solutions:
-
Alkyne-Protein: Prepare a solution of your alkyne-modified protein in a non-coordinating buffer (e.g., phosphate buffer, pH 7.4).
-
Biotin-Azide: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the following in the specified order, vortexing briefly after each addition:
-
50 µL of alkyne-protein solution (e.g., 2 mg/mL).
-
100 µL of PBS buffer.
-
4 µL of 10 mM biotin-azide stock solution (final concentration ~250 µM).
-
10 µL of 100 mM ligand solution (final concentration ~6.25 mM).
-
10 µL of 20 mM CuSO₄ solution (final concentration ~1.25 mM).
-
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution (final concentration ~18.75 mM). Vortex briefly to mix.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 1-2 hours. For very low concentrations of protein, the reaction time may need to be extended.
-
-
Purification:
-
Remove excess biotin-azide and catalyst components by a suitable method such as dialysis, spin filtration, or protein precipitation.
-
Visualizations
Caption: General workflow for a biotin-alkyne click chemistry reaction.
Caption: Troubleshooting flowchart for low-yield biotin-alkyne reactions.
References
Technical Support Center: Optimizing Biotin Alkyne Concentration for Efficient Protein Labeling
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing biotin alkyne concentration for efficient protein labeling. Here you will find troubleshooting guides and frequently asked questions to help you achieve efficient and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for protein labeling?
A1: The optimal concentration of this compound can vary significantly depending on the specific protein, the reaction conditions, and the experimental context (e.g., in vitro vs. live cell labeling). For in vitro labeling of purified proteins or lysates, a final concentration in the range of 25-100 µM is often a good starting point.[1][2][3] For live cell labeling, lower concentrations, typically between 1-50 µM, are used to minimize cytotoxicity.[4] It is highly recommended to perform a titration experiment to determine the optimal concentration for your specific system.
Q2: What are the critical components of a this compound labeling reaction using copper-catalyzed click chemistry (CuAAC)?
A2: A typical CuAAC reaction for this compound labeling includes the alkyne-modified protein, the biotin-azide (or vice versa), a copper(I) catalyst, a copper-chelating ligand, and a reducing agent.[5] The copper(I) is the active catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) by a reducing agent such as sodium ascorbate. A chelating ligand, like THPTA or BTTAA, stabilizes the Cu(I) oxidation state and improves reaction efficiency.
Q3: What is the recommended molar ratio of reagents for the labeling reaction?
A3: The molar ratio of this compound to the azide-modified protein (or vice versa) is a critical parameter. For purified systems, a molar excess of the this compound (e.g., 1.5x the concentration of the modified biomolecule) is often used to drive the reaction to completion. In more complex mixtures like cell lysates, higher excesses may be necessary. The ratio of copper, ligand, and reducing agent is also crucial. A common approach is to use a 1:5 molar ratio of CuSO₄ to the ligand (e.g., THPTA). The concentration of the reducing agent, like sodium ascorbate, should be significantly higher than the copper concentration to maintain the copper in its active Cu(I) state.
Q4: How can I reduce non-specific background labeling in my experiments?
A4: High background can originate from several sources. To minimize non-specific binding of the this compound, it's important to optimize its concentration and consider using a this compound with a spacer arm to reduce steric hindrance. Thorough washing steps after the labeling reaction are crucial to remove excess reagents. In cell-based experiments, ensuring proper fixation and permeabilization can prevent non-specific uptake. For issues with non-specific binding to streptavidin beads during pulldown, consider blocking the beads and using stringent wash buffers. Using a cleavable this compound can also help in distinguishing specifically labeled proteins from those that bind non-specifically to the beads.
Q5: My protein precipitates during the labeling reaction. What could be the cause and how can I prevent it?
A5: Protein precipitation during labeling can be caused by several factors, including over-modification of the protein, the use of organic solvents like DMSO to dissolve the this compound, or suboptimal buffer conditions. To address this, try reducing the molar ratio of the this compound to your protein. Minimize the final concentration of organic solvents in the reaction mixture. Ensure your buffer has an appropriate pH and ionic strength for your protein's stability.
Q6: What is the ideal pH for the this compound labeling reaction?
A6: The copper-catalyzed azide-alkyne cycloaddition reaction is generally robust and can proceed over a range of pH values. However, for labeling proteins, a pH between 7.0 and 8.0 is typically recommended to ensure the stability and proper conformation of the protein.
Q7: How long should I incubate the labeling reaction?
A7: The incubation time for the labeling reaction can range from 30 minutes to overnight. Shorter incubation times are often sufficient for highly efficient reactions with optimized reagent concentrations. For live cell labeling, shorter incubation times (e.g., 1-5 minutes) are often used to minimize cytotoxicity from the copper catalyst. It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Insufficient concentration of this compound. | Increase the concentration of this compound. Perform a titration to find the optimal concentration. |
| Inactive copper catalyst. | Prepare fresh sodium ascorbate solution, as it is prone to oxidation. Ensure the copper source and ligand are of high quality. | |
| Suboptimal buffer conditions (e.g., presence of primary amines like Tris). | Use an amine-free buffer such as phosphate or HEPES buffer. | |
| Low protein concentration. | Increase the protein concentration if possible, as labeling efficiency can be concentration-dependent. | |
| Hydrolysis of the reactive group on this compound. | Store this compound under dry conditions and dissolve it in anhydrous DMSO immediately before use. | |
| High Background/Non-specific Labeling | Excess this compound. | Reduce the concentration of this compound. |
| Insufficient washing. | Increase the number and stringency of washing steps after the labeling reaction. | |
| Non-specific binding to streptavidin beads. | Pre-block the streptavidin beads with a blocking agent like BSA. Use buffers with detergents (e.g., Tween-20) during the binding and washing steps. Consider using a cleavable this compound. | |
| In cell lysates, endogenous biotinylated proteins. | Perform a control experiment without the addition of this compound to identify endogenously biotinylated proteins. | |
| Protein Precipitation | Over-modification of the protein. | Decrease the molar ratio of this compound to the protein. |
| High concentration of organic solvent (e.g., DMSO). | Minimize the volume of the this compound stock solution added to the reaction to keep the final DMSO concentration low. | |
| Inappropriate buffer conditions. | Ensure the pH and ionic strength of the reaction buffer are suitable for your protein's stability. |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for In Vitro Protein Labeling
| Reagent | Final Concentration Range | Notes |
| This compound | 25 - 100 µM | Titration is recommended for optimal results. |
| Copper(II) Sulfate (CuSO₄) | 50 - 200 µM | Used as the copper source. |
| Ligand (e.g., THPTA, BTTAA) | 250 - 1000 µM | A 1:5 molar ratio of Copper:Ligand is common. |
| Sodium Ascorbate | 1 - 15 mM | Should be in large excess to CuSO₄. Prepare fresh. |
| Protein | > 0.1 mg/mL | Higher concentrations generally improve labeling efficiency. |
Table 2: Recommended Reagent Concentrations for Live Cell Labeling
| Reagent | Final Concentration Range | Notes |
| This compound | 1 - 50 µM | Lower concentrations are used to minimize cytotoxicity. |
| Copper(II) Sulfate (CuSO₄) | 25 - 75 µM | Higher concentrations can be toxic to cells. |
| Ligand (e.g., THPTA, BTTES) | 125 - 375 µM | Ligands help to reduce copper-mediated cytotoxicity. |
| Sodium Ascorbate | 2.5 mM | A common concentration used in live-cell click chemistry. |
Experimental Protocols
Protocol 1: In Vitro this compound Labeling of a Purified Protein
This protocol describes a general method for labeling an azide-modified protein with this compound using CuAAC.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
This compound (stock solution in anhydrous DMSO)
-
Copper(II) Sulfate (CuSO₄) (stock solution in deionized water)
-
THPTA (stock solution in deionized water)
-
Sodium Ascorbate (stock solution in deionized water, prepare fresh )
-
Microcentrifuge tubes
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Dilute the azide-modified protein to a final concentration of 1-5 mg/mL in an amine-free buffer.
-
Prepare the Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For example, for a final reaction concentration of 100 µM CuSO₄ and 500 µM THPTA, mix appropriate volumes of the stock solutions.
-
Set up the Labeling Reaction:
-
In a separate microcentrifuge tube, add the azide-modified protein.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., a 1.5-fold molar excess over the protein).
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
-
Purification: Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Confirmation of Biotinylation: Analyze the extent of biotinylation using methods such as a HABA assay or a Western blot with streptavidin-HRP.
Visualizations
Caption: General workflow for in vitro protein labeling with this compound.
Caption: Troubleshooting flowchart for low protein labeling efficiency.
References
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
ideal reaction time and temperature for biotin alkyne conjugation
Welcome to the technical support center for biotin-alkyne conjugation. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing this conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind biotin-alkyne conjugation?
A1: Biotin-alkyne conjugation is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][] This reaction forms a stable triazole ring, covalently linking a biotin molecule containing an alkyne functional group to a target molecule functionalized with an azide.[1][4] The reaction is highly specific and bio-orthogonal, meaning it does not interfere with native functional groups found in biomolecules.
Q2: What are the ideal reaction time and temperature for biotin-alkyne conjugation?
A2: The ideal reaction time and temperature can vary depending on the specific biomolecules and reagents used. However, a common recommendation is to incubate the reaction at room temperature overnight. Some protocols suggest that the reaction can be completed in a shorter time frame, for example, 1-2 hours at room temperature. For specific antibody conjugation kits, reaction times of 30-60 minutes at room temperature or 2 hours at 4°C are suggested. In some cases, gentle heating (e.g., 50°C for 6 hours) has been used to maximize substitution. It is always recommended to optimize the reaction conditions for your specific application.
Q3: What are the critical components of a biotin-alkyne conjugation reaction?
A3: A typical CuAAC reaction for biotin-alkyne conjugation requires the following components:
-
Biotin-Alkyne: The biotin molecule with a terminal alkyne group.
-
Azide-modified molecule: The target molecule (e.g., protein, DNA, or small molecule) functionalized with an azide group.
-
Copper(I) catalyst: This is the key catalyst for the cycloaddition. As copper(I) is unstable, it is often generated in situ from a copper(II) source.
-
Copper(II) source: Commonly copper(II) sulfate (CuSO₄).
-
Reducing agent: To reduce Cu(II) to the active Cu(I) state. Ascorbic acid or sodium ascorbate is frequently used.
-
Copper-stabilizing ligand: A ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is often used to protect the Cu(I) from oxidation and improve reaction efficiency.
-
Buffer: The reaction is typically performed in an aqueous buffer, with a pH range of 7-9 being common.
Experimental Protocols
General Protocol for Biotin-Alkyne Conjugation via CuAAC
This protocol provides a general guideline for the conjugation of a biotin-alkyne to an azide-modified protein.
Materials:
-
Biotin-Alkyne
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
TBTA stock solution (e.g., 10 mM in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-modified protein, biotin-alkyne, and TBTA solution. The molar ratio of biotin-alkyne to the protein can be optimized but is often in excess.
-
Add the copper catalyst: To a separate tube, premix the CuSO₄ and sodium ascorbate solutions. The mixture should turn a yellow-orange color, indicating the formation of the Cu(I)-ascorbate complex.
-
Initiate the conjugation: Add the copper/ascorbate mixture to the protein/biotin-alkyne mixture.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C with gentle shaking.
-
Purify the conjugate: Remove the excess biotin-alkyne and copper catalyst using a desalting column or dialysis.
Data Presentation: Reaction Condition Comparison
| Parameter | Condition 1 | Condition 2 | Condition 3 | Source |
| Reaction Time | Overnight | 30-60 minutes | 6 hours | |
| Temperature | Room Temperature | Room Temperature | 50°C | |
| pH | 7.0 | 7.2-7.5 | 7-9 | |
| Reducing Agent | Ascorbic Acid | Not specified | Ascorbic Acid | |
| Ligand | TBTA | Not specified | Not specified |
Mandatory Visualization
Caption: Workflow for biotin-alkyne conjugation via CuAAC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Inefficient reaction conditions: Incorrect temperature, time, or pH. | Optimize reaction time and temperature. Ensure the pH of the reaction buffer is within the optimal range (typically 7-9). |
| Degraded reagents: The reducing agent (ascorbate) is oxidized, or the biotin-alkyne has hydrolyzed. | Use freshly prepared sodium ascorbate solution. Store biotin-alkyne according to the manufacturer's instructions, protected from moisture. | |
| Presence of interfering substances: Amine-containing buffers (e.g., Tris, glycine) can interfere with some conjugation chemistries. | Perform buffer exchange to an amine-free buffer like PBS before starting the conjugation. | |
| Insufficient purity of biomolecules: Impurities in the protein or antibody sample can compete in the reaction. | Use highly purified proteins or antibodies (>95% purity) for conjugation. | |
| Precipitation of Protein During Reaction | Over-modification: Too many biotin molecules are conjugated to the protein, leading to insolubility. | Reduce the molar excess of biotin-alkyne in the reaction. Optimize the reaction time to control the degree of labeling. |
| High protein concentration: The protein concentration may be too high, promoting aggregation. | Perform the conjugation at a lower protein concentration. | |
| Loss of Protein Activity After Conjugation | Modification of active sites: Biotinylation may occur at or near the active site of the protein, hindering its function. | Try using a biotin-alkyne with a longer spacer arm to minimize steric hindrance. Alternatively, explore site-specific conjugation methods if possible. |
| Denaturation: Harsh reaction conditions can denature the protein. | Ensure the reaction is carried out under mild conditions (e.g., neutral pH, room temperature). Avoid excessive heating. | |
| Difficulty in Purifying the Conjugate | Incomplete removal of excess biotin: Small molecule reagents are not fully separated from the conjugated protein. | Use a desalting column with the appropriate molecular weight cut-off. Increase the number of dialysis buffer changes and dialysis time. |
References
Technical Support Center: Enhancing Copper-Catalyzed Click Reactions with Biotin Alkyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on improving the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, specifically for the conjugation of biotin alkyne to azido-modified molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the copper-catalyzed click reaction (CuAAC)?
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific "click chemistry" reaction.[1] It involves the formation of a stable triazole linkage between a terminal alkyne (like this compound) and an azide in the presence of a copper(I) catalyst.[1] The key to the reaction's success is the Cu(I) catalyst, which significantly accelerates the rate of the cycloaddition and ensures the formation of the 1,4-disubstituted triazole regioisomer.[2]
Q2: Why is the choice of ligand important for my this compound click reaction?
Ligands are crucial for stabilizing the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state, and protecting sensitive biomolecules from degradation.[1][2] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are particularly effective in aqueous buffers, which are common in bioconjugation experiments. They not only enhance reaction rates but also reduce the cytotoxicity of copper, which is critical when working with live cells or sensitive biological samples.
Q3: What is the role of the reducing agent, and which one should I use?
The active catalyst for the click reaction is Cu(I). However, Cu(I) is readily oxidized to Cu(II) in the presence of oxygen. A reducing agent is used to regenerate Cu(I) from Cu(II) in situ. The most commonly used reducing agent is sodium ascorbate. It is important to always use a freshly prepared solution of sodium ascorbate for optimal performance.
Q4: Can I perform the click reaction on live cells with this compound?
Yes, CuAAC reactions can be performed on live cells. However, the potential toxicity of the copper catalyst is a significant concern. To mitigate this, it is essential to use a biocompatible, water-soluble ligand like THPTA to chelate the copper and minimize its cytotoxic effects. Optimizing the concentrations of copper and ligand, as well as the reaction time, is critical to ensure cell viability.
Troubleshooting Guide
This guide addresses common issues encountered during copper-catalyzed click reactions with this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inactivation of Copper Catalyst | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen. Solution: Deoxygenate your reaction buffers by sparging with an inert gas (e.g., argon or nitrogen). Always use a freshly prepared solution of the reducing agent, sodium ascorbate, to ensure the regeneration of Cu(I). |
| Insufficient Catalyst or Ligand | The concentrations of copper and the stabilizing ligand are critical for reaction efficiency. Solution: Optimize the concentrations of CuSO₄ and the ligand. A typical starting point is a final CuSO₄ concentration of 50-250 µM and a ligand-to-copper molar ratio of 5:1. |
| Poor Reactant Accessibility | For large biomolecules like proteins, the azide group may be sterically hindered or buried within the folded structure, preventing the this compound from accessing it. Solution: Consider adding a denaturing agent (e.g., urea) or a solvent like DMSO to improve the accessibility of the reactive sites. However, be mindful of the compatibility of these additives with your biomolecule's stability and activity. |
| Copper Sequestration | Components in your reaction mixture, such as thiols from buffers (e.g., DTT) or cysteine residues in proteins, can chelate the copper catalyst, rendering it inactive. Solution: If possible, remove interfering substances from your sample before the reaction. If thiols are suspected, you can pre-treat your sample with a thiol-blocking agent like N-ethylmaleimide (NEM). Alternatively, increasing the copper and ligand concentration may overcome the sequestration. |
| Degraded Reagents | The this compound or the azide-modified molecule may have degraded during storage. Solution: Verify the integrity of your starting materials using an appropriate analytical method (e.g., mass spectrometry). Store reagents as recommended by the manufacturer. |
Issue 2: High Background or Non-Specific Labeling
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Side Reactions with Biomolecules | Reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system can lead to the oxidation of amino acid residues like histidine, methionine, and cysteine. Solution: The use of a copper-chelating ligand like THPTA can help minimize this damage. Additionally, the additive aminoguanidine can be used to scavenge reactive byproducts of ascorbate oxidation. |
| Non-specific Binding of Biotin | Biotin can sometimes bind non-specifically to proteins or other components in a complex biological sample. Solution: Include appropriate controls in your experiment, such as a reaction without the copper catalyst or a reaction with a non-azide-modified biomolecule, to assess the level of non-specific binding. Ensure adequate washing steps after the reaction to remove unbound this compound. |
| Precipitation of Reagents | High concentrations of reagents, especially in buffers with low solubility, can lead to precipitation and non-specific aggregation. Solution: Ensure all components are fully dissolved before starting the reaction. If solubility is an issue, consider adjusting the buffer composition or adding a co-solvent like DMSO. |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of Proteins in Solution
This protocol provides a starting point for the copper-catalyzed click reaction of a this compound with an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound (e.g., from a 10 mM stock solution in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., from a 20 mM stock solution in water)
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Ligand (e.g., THPTA from a 50 mM stock solution in water)
-
Sodium Ascorbate (e.g., from a 100 mM stock solution in water, prepare fresh )
-
Aminoguanidine Hydrochloride (e.g., from a 100 mM stock solution in water)
Procedure:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in your reaction buffer.
-
Add the this compound to the reaction mixture. A 2- to 10-fold molar excess over the azide is a good starting point.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often recommended. Let this mixture stand for a few minutes.
-
Add the catalyst premix to the protein-alkyne mixture.
-
If desired, add aminoguanidine to a final concentration of 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature.
-
Stop the reaction by adding EDTA to chelate the copper or proceed directly to purification (e.g., dialysis, size-exclusion chromatography) to remove excess reagents.
Typical Reagent Concentrations
The following table provides typical concentration ranges for the key components of a CuAAC reaction. These should be optimized for your specific application.
| Component | Typical Final Concentration | Notes |
| Azide-modified Molecule | 1 - 50 µM | Lower concentrations may require longer reaction times or higher excess of other reagents. |
| This compound | 10 µM - 1 mM | Use at least a 2-fold molar excess over the azide. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | Maintain a ligand-to-copper ratio of at least 5:1. |
| Sodium Ascorbate | 1 - 5 mM | Always prepare fresh. |
| Aminoguanidine | 1 - 5 mM | Optional additive to prevent side reactions. |
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A typical experimental workflow for a copper-catalyzed click reaction with this compound.
Caption: A decision tree for troubleshooting low-yield copper-catalyzed click reactions.
References
Technical Support Center: Enhanced Biotin Alkyne Labeling in Cell Lysates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing biotin alkyne labeling in cell lysates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the this compound labeling workflow, from initial cell lysis to the final click reaction.
Issue 1: Low or No Biotin Labeling Signal
| Potential Cause | Recommended Solution |
| Inefficient Incorporation of Alkyne Probe | Optimize the concentration of the alkyne-modified biomolecule and the incubation time during metabolic labeling. Ensure the alkyne probe is not degraded by using high-quality reagents. |
| Ineffective Click Reaction | Several factors can contribute to an inefficient click reaction. Prepare fresh sodium ascorbate solution for each experiment as it is prone to oxidation.[1][2] Ensure the correct ratio of the copper-chelating ligand (e.g., THPTA, TBTA) to copper is used to protect the Cu(I) state; a 5:1 ratio is often recommended. Optimize the concentrations of copper, ligand, and the reducing agent.[3] |
| Reagent Degradation | Store azide and alkyne probes, especially those dissolved in DMSO, in small aliquots with desiccant at -20°C.[4] Avoid repeated freeze-thaw cycles. |
| Presence of Interfering Substances | If the protein sample contains reducing agents like DTT, remove them via dialysis or buffer exchange before initiating the click reaction.[3] Buffers containing primary amines, such as Tris, can inhibit the CuAAC reaction and should be avoided. Consider using buffers like PBS, HEPES, or triethanolamine. |
| Steric Hindrance | If the alkyne group is buried within the protein's structure, the click reaction may be inefficient. Consider performing the reaction under denaturing conditions, such as in the presence of 1% SDS, if it is compatible with downstream applications. |
Issue 2: High Background or Non-Specific Labeling
| Potential Cause | Recommended Solution |
| Excess Azide or Alkyne Detection Reagent | Titrate the concentration of the azide or alkyne detection reagent. A starting concentration of 20 µM is recommended, which can be adjusted down if high background is observed. The final concentration can range from 2 µM to 40 µM. |
| Non-specific Binding to Beads | Before adding the biotinylated bait protein, pre-clear the cell lysate by incubating it with control agarose resin to remove proteins that non-specifically bind to the beads. Additionally, blocking the streptavidin-coated beads with a blocking buffer (e.g., lysis buffer with 1% BSA) can reduce non-specific binding. |
| Reaction of Alkyne Tag with Protein Nucleophiles | The orientation of the click reaction is important. To minimize non-specific labeling of cysteine residues, it is ideal to use an alkyne-probe and an azide-tag, where the azide-tag is in excess. If using an azide-probe and an excess of alkyne-tag, use PBS or TEA buffers, as HEPES can increase cysteine reactivity. |
| Contaminating Amine-Containing Compounds | Ensure that buffers used for protein preparation do not contain primary amines like Tris or glycine, which can react with some labeling reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction for labeling proteins in a cell lysate?
A typical CuAAC reaction mixture includes your alkyne-labeled protein within the cell lysate, an azide-functionalized reporter molecule (e.g., biotin-azide), a Copper(II) source like Copper(II) sulfate (CuSO₄), a reducing agent such as sodium ascorbate to generate the active Cu(I) catalyst, and a copper-chelating ligand like THPTA or TBTA to protect the catalyst and enhance the reaction.
Q2: How can I improve the efficiency of my click reaction?
To enhance reaction efficiency, always use freshly prepared sodium ascorbate. Protect the reaction from light and consider extending the incubation time. Optimizing the concentrations of all reaction components is also crucial. The order of reagent addition can be important; a recommended order is to add the ligand, then the copper sulfate, and finally the reducing agent to initiate the reaction.
Q3: Should I use a cleavable or non-cleavable biotin-alkyne linker?
The choice depends on your downstream application. Cleavable linkers are advantageous for mass spectrometry-based proteomics as they allow for the release of labeled proteins from streptavidin beads under mild conditions, which can improve peptide identification and quantification. Studies have shown that using a cleavable biotin-alkyne, such as DADPS, can identify and quantify significantly more proteins compared to non-cleavable linkers.
Q4: What is the recommended protein concentration for labeling in cell lysates?
A protein lysate concentration in the range of 1-5 mg/mL is generally recommended as a starting point.
Q5: Can I perform the click reaction on a total cell lysate before protein purification?
Yes, the click chemistry reaction can be performed on the total cell lysate. Following the reaction, fatty acylated or otherwise modified proteins can be affinity-purified for identification by mass spectrometry.
Quantitative Data Summary
The following table summarizes a comparison between a cleavable (DADPS) and an uncleavable (UnC) biotin-alkyne linker in a BONCAT experiment.
| Metric | Cleavable Biotin-Alkyne (DADPS) | Uncleavable Biotin-Alkyne (UnC) | Reference |
| Average Peptide Yield (from 2mg tissue) | 71.7 µg/mL | 62.5 µg/mL | |
| Relative Protein Identifications | >50% more proteins identified | Baseline |
Experimental Protocols
General Protocol for Biotin-Alkyne Labeling in Cell Lysate via Click Chemistry
This protocol is a general guideline and may require optimization for specific applications.
1. Material Preparation:
-
Protein Lysate: Prepare cell lysate at a concentration of 1-5 mg/mL in a suitable protein extraction buffer.
-
Azide or Alkyne Detection Reagent (e.g., Biotin-Azide): Prepare a 1 mM stock solution in DMSO or water.
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Copper-Chelating Ligand (e.g., THPTA): Prepare a 40 mM stock solution in water.
-
Reducing Agent (Sodium Ascorbate): Prepare a fresh 300 mM stock solution in deionized water immediately before use.
2. Click Reaction Assembly:
For each sample, combine the following in a microfuge tube in the specified order:
-
50 µL of protein lysate (1-5 mg/mL).
-
Add your azide or alkyne detection reagent to a final concentration of 2-40 µM (start with 20 µM).
-
10 µL of 40 mM THPTA solution. Vortex briefly.
-
10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
10 µL of 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly.
3. Incubation:
-
Protect the reaction mixture from light.
-
Incubate for 30 minutes at room temperature. Longer incubation times may improve labeling efficiency.
4. Downstream Processing:
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The labeled proteins in the lysate are now ready for downstream analysis, such as protein purification via streptavidin beads, followed by SDS-PAGE and Western blotting or mass spectrometry.
Visualizations
Caption: Workflow for this compound labeling in cell lysates.
Caption: Troubleshooting logic for this compound labeling.
References
strategies for minimizing background in biotin alkyne-based imaging
Welcome to the technical support center for biotin-alkyne-based imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize background and achieve high-quality imaging results.
Troubleshooting Guide
This section addresses common issues encountered during biotin-alkyne imaging experiments in a question-and-answer format, providing potential causes and detailed solutions.
High Background or Non-Specific Staining
Question: I am observing high background fluorescence across my entire sample. What are the potential causes and how can I reduce it?
High background can obscure your specific signal and lead to misinterpretation of results. Several factors throughout the experimental workflow can contribute to this issue.
Potential Causes & Solutions:
| Cause | Solution |
| Insufficient Blocking | Increase the incubation time with your blocking buffer (e.g., to 1 hour at room temperature). Consider switching to a different blocking agent. For biotin-based detection, ensure your blocking buffer does not contain biotin (e.g., avoid nonfat dry milk and use high-purity, IHC-grade BSA).[1][2][3] A pre-blocking step with avidin followed by a biotin block can be effective in samples with high endogenous biotin.[4][5] |
| Suboptimal Antibody Concentration | If both your specific signal and background are high, the primary or secondary antibody concentration may be too high. Perform a titration to determine the optimal concentration that provides the best signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of washing steps after incubations with probes, antibodies, and streptavidin conjugates. Use a gentle rocking motion to ensure thorough washing. Adding a detergent like Tween-20 (e.g., 0.05%) to your wash buffer can help reduce non-specific binding. |
| Non-Specific Binding of Biotin-Alkyne Probe | Reduce the concentration of the biotin-alkyne probe or shorten the incubation time. Ensure the probe is fully dissolved and aggregated probe has been removed by centrifugation before use. |
| Issues with Click Chemistry Reaction | For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), impurities in reagents or suboptimal concentrations of copper, ligand, and reducing agent can lead to side reactions and background. For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), some cyclooctyne reagents can exhibit non-specific binding. Ensure you are using high-purity click chemistry reagents. |
| Endogenous Biotin | Many tissues and cells have endogenous biotin that can be bound by streptavidin, leading to high background. Use an avidin/biotin blocking kit to block endogenous biotin before applying your biotinylated probe. |
| Autofluorescence | Some cell and tissue types exhibit natural fluorescence (autofluorescence), especially in the green and blue channels. To check for autofluorescence, include a control sample that has not been labeled. If autofluorescence is high, consider using a fluorophore in the far-red or near-infrared spectrum. |
Weak or No Signal
Question: My specific signal is very weak or completely absent, but my positive controls are working. What could be the problem?
A weak or absent signal can be frustrating. This issue often points to problems with probe incorporation, the click reaction, or the detection steps.
Potential Causes & Solutions:
| Cause | Solution |
| Inefficient Labeling with Biotin-Alkyne Probe | Increase the concentration of the biotin-alkyne probe or extend the incubation time. Ensure the metabolic labeling period is sufficient for adequate incorporation of the alkyne-modified molecule. |
| Inefficient Click Reaction | For CuAAC, ensure the copper (I) catalyst is active. Prepare the click reaction cocktail fresh each time. The presence of thiols in cell lysates can deactivate the copper catalyst. For both CuAAC and SPAAC, ensure the reaction is incubated for a sufficient amount of time. |
| Suboptimal Antibody/Streptavidin Concentration | The concentration of your fluorescently-labeled streptavidin or anti-biotin antibody may be too low. Perform a titration to find the optimal concentration. |
| Reagent Degradation | Ensure that all reagents, especially the biotin-alkyne probe and click chemistry components, have been stored correctly and have not expired. |
| Quenching of Fluorophore | Ensure the mounting medium is compatible with your chosen fluorophore and has anti-fading properties. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry for imaging, and which one should I choose?
Both CuAAC and SPAAC are types of click chemistry used to ligate an azide to an alkyne.
-
CuAAC utilizes a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide. It is generally faster and uses smaller, less sterically hindering alkyne probes. However, the copper catalyst can be toxic to live cells, making it more suitable for fixed samples.
-
SPAAC is a copper-free click reaction that uses a strained cyclooctyne that reacts with an azide without the need for a catalyst. This makes it highly biocompatible and ideal for live-cell imaging. However, the cyclooctyne probes are bulkier, which can sometimes affect biological processes.
Choice depends on the application:
-
For fixed cells or tissues , CuAAC is often a robust and cost-effective choice.
-
For live-cell imaging , SPAAC is the preferred method due to its biocompatibility.
Q2: How do I choose the right blocking buffer?
The choice of blocking buffer is critical for minimizing background.
-
Protein-based blockers like Bovine Serum Albumin (BSA) and casein are common choices. For biotin-based detection, it is crucial to use high-purity, biotin-free BSA. Casein-based blockers can sometimes provide lower backgrounds than BSA.
-
Normal serum from the same species as the secondary antibody is also an effective blocking agent.
-
Avoid non-fat dry milk for biotin-based detection systems as it contains endogenous biotin, which will lead to high background.
-
Commercial blocking buffers are also available and are often optimized for specific applications like fluorescent western blotting or IHC.
Q3: Can I perform multiplex imaging with biotin-alkyne probes?
Yes, multiplex imaging is possible. You can combine biotin-alkyne labeling with traditional immunofluorescence. After performing the click reaction and detection with fluorescently-labeled streptavidin, you can proceed with your standard immunofluorescence protocol for other targets using primary and secondary antibodies. Ensure that the fluorophores used for each target have distinct excitation and emission spectra to avoid bleed-through.
Experimental Protocols
Protocol 1: General Workflow for Biotin-Alkyne Imaging in Fixed Cells
This protocol provides a general framework. Optimization of incubation times and reagent concentrations is recommended.
-
Cell Culture and Labeling:
-
Plate cells on coverslips and culture under standard conditions.
-
Incubate cells with the alkyne-modified molecule of interest for a predetermined time to allow for metabolic incorporation.
-
-
Fixation and Permeabilization:
-
Wash cells 3 times with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash cells 3 times with PBS.
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash cells 3 times with PBS.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
-
Click Reaction (CuAAC):
-
Prepare the click reaction cocktail fresh. For a final volume of 500 µL, combine:
-
Biotin-azide (e.g., 10 µM final concentration)
-
Copper (II) sulfate (e.g., 100 µM final concentration)
-
Copper-stabilizing ligand (e.g., BTTAA, 200 µM final concentration)
-
Reducing agent (e.g., Sodium Ascorbate, 2.5 mM final concentration, add last)
-
-
Aspirate the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash cells 5 times with PBS.
-
-
Detection:
-
Incubate cells with a fluorescently-labeled streptavidin conjugate (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash cells 3-5 times with PBS.
-
(Optional) Stain nuclei with DAPI.
-
Mount coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Workflow for Biotin-Alkyne Based Imaging
Caption: Experimental workflow for biotin-alkyne imaging.
Decision Tree for Minimizing Background
Caption: Decision tree for troubleshooting high background.
Comparison of CuAAC and SPAAC Click Chemistry
Caption: Comparison of CuAAC and SPAAC click chemistry.
References
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biocompare.com [biocompare.com]
Technical Support Center: Post-Labeling Cleanup of Biotin Alkyne
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess biotin alkyne following a labeling reaction. Unreacted this compound can lead to high background signals and non-specific binding in downstream applications, compromising experimental results. This guide offers detailed protocols, troubleshooting advice, and comparative data to help you select and optimize the most suitable cleanup method for your specific needs.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after a labeling reaction?
Excess, unconjugated this compound will compete with your biotinylated molecule of interest for binding sites on streptavidin-coated surfaces or conjugates. This competition can significantly decrease the signal-to-noise ratio in assays such as western blots, ELISAs, and pull-down experiments, leading to false negatives or inaccurate quantification.
Q2: What are the most common methods for removing free this compound?
The primary methods for removing small molecules like this compound from larger biomolecules are based on differences in size. The most widely used techniques include:
-
Size-Exclusion Chromatography (SEC): Including gravity-flow columns and spin columns.
-
Dialysis: Using semi-permeable membranes with a specific molecular weight cut-off (MWCO).
-
Precipitation: Typically with a cold solvent like acetone.
-
Magnetic Bead-Based Cleanup: Utilizing beads with a high affinity for biotin.
Q3: Which method is best for my experiment?
The optimal method depends on factors such as your sample volume, the concentration and stability of your labeled molecule, the required purity, and available equipment. The table below provides a comparison to aid in your decision-making process.
Comparison of this compound Removal Methods
| Method | Principle | Typical Protein Recovery | Removal Efficiency | Time Required | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography (Spin Columns) | Separation based on molecular size using a porous resin in a spin format.[1] | >90% for proteins >7 kDa[2] | >95% removal of small molecules | < 15 minutes[2] | Fast, easy to use, high recovery for appropriate MW. | Potential for sample dilution, risk of protein loss if MW is close to the cutoff. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane. | >95% for concentrated samples (>1 mg/mL) | High | 12-48 hours | Gentle on proteins, suitable for large sample volumes. | Time-consuming, requires large volumes of buffer, potential for sample loss with dilute samples. |
| Acetone Precipitation | Differential solubility in organic solvent. | Variable, can be >95% with optimization. | High | 1-2 hours (plus incubation) | Concentrates the sample, effective removal. | Risk of protein denaturation and aggregation, pellet can be difficult to resolubilize. |
| Magnetic Bead-Based Cleanup | Biotin binding to streptavidin-coated magnetic beads. | >90% | >95% | < 30 minutes | Fast, highly specific, suitable for automation. | Cost, potential for non-specific binding to beads. |
Experimental Workflows and Protocols
Below are diagrams and detailed protocols for the most common methods of removing excess this compound.
Experimental Workflow: Biotinylation and Cleanup
References
Validation & Comparative
A Head-to-Head Comparison of Biotin Alkyne and Biotin Azide for Protein Labeling
For researchers, scientists, and drug development professionals, the specific and efficient labeling of proteins is a cornerstone of modern biological inquiry. The choice of chemical tools for this purpose is critical, with biotin alkyne and biotin azide emerging as prominent options for introducing biotin, a high-affinity purification tag, onto proteins of interest. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.
The utility of both this compound and biotin azide lies in their ability to participate in bioorthogonal "click chemistry" reactions, which are highly specific, efficient, and biocompatible. These reactions allow for the covalent attachment of biotin to a protein that has been metabolically, enzymatically, or chemically modified to contain a complementary reactive group—either an azide or an alkyne. The primary chemistries employed are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and for azides, the Staudinger ligation.
Performance Comparison: this compound vs. Biotin Azide
The choice between this compound and biotin azide is largely dictated by the specific application, the biological environment (in vitro, in cellulo, or in vivo), and the desired reaction kinetics and efficiency.
| Feature | This compound | Biotin Azide |
| Primary Labeling Partner | Azide-modified proteins | Alkyne-modified proteins |
| Primary Reaction Chemistries | - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)- Staudinger Ligation |
| Reaction Speed (CuAAC) | Very fast, often complete in under an hour.[1][2] | Very fast, comparable to this compound in CuAAC.[1][2] |
| Reaction Speed (SPAAC) | Dependent on the specific strained alkyne used on the protein; generally slower than CuAAC. | Dependent on the specific strained alkyne used on the protein; generally slower than CuAAC. |
| Reaction Speed (Staudinger Ligation) | Not applicable. | Generally slower than CuAAC and some SPAAC reactions.[3] |
| Biocompatibility (CuAAC) | Requires a copper(I) catalyst, which can be toxic to living cells. Ligands like THPTA can mitigate toxicity. | Requires a copper(I) catalyst, with similar cytotoxicity concerns as for this compound. |
| Biocompatibility (SPAAC & Staudinger) | SPAAC is metal-free and highly biocompatible for live-cell and in vivo labeling. | Both SPAAC and Staudinger ligation are metal-free and highly biocompatible. |
| Specificity & Off-Target Effects | CuAAC can lead to off-target labeling of proteins with free thiols. SPAAC offers higher specificity. | CuAAC carries a similar risk of off-target reactions. SPAAC and Staudinger ligation are highly specific with minimal off-target effects. |
| Stability of Linkage | Forms a stable triazole ring. | Forms a stable triazole ring (CuAAC, SPAAC) or a stable amide bond (Staudinger ligation). |
Key Labeling Chemistries Explained
The selection of a biotinylation reagent is intrinsically linked to the chosen chemical ligation strategy.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide. This reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate by a reducing agent like sodium ascorbate.
-
Advantages: High reaction rates, excellent yields, and broad applicability in aqueous buffers.
-
Disadvantages: The copper catalyst can be toxic to living cells by generating reactive oxygen species (ROS) and interacting with proteins. The use of copper-chelating ligands such as THPTA can help to protect cells from damage and accelerate the reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, DIBO) which reacts spontaneously with an azide. The relief of ring strain drives the reaction forward, eliminating the need for a toxic catalyst.
-
Advantages: Highly biocompatible, making it ideal for labeling in living cells and whole organisms. The reaction is highly specific and avoids the off-target effects associated with copper.
-
Disadvantages: The reaction kinetics are generally slower than CuAAC. The cyclooctyne groups are bulkier than terminal alkynes, which could potentially perturb protein function.
Staudinger Ligation
The Staudinger ligation is a specific reaction between an azide and a triarylphosphine, resulting in a stable amide bond. This reaction is also copper-free and highly bioorthogonal.
-
Advantages: Excellent specificity and biocompatibility for in vivo applications.
-
Disadvantages: The reaction kinetics are typically slower than both CuAAC and many SPAAC reactions.
Visualizing the Chemistries and Workflows
References
Cleavable Biotin Alkyne: A Superior Tool for Affinity Purification in Proteomics
In the realm of chemical biology and proteomics, the specific and high-affinity interaction between biotin and streptavidin is a cornerstone of affinity purification techniques. The introduction of a "clickable" alkyne group to biotin has further expanded its utility, enabling the versatile labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the very strength of the biotin-streptavidin interaction presents a significant challenge: the harsh conditions required to elute captured biomolecules often lead to sample contamination and are incompatible with downstream analyses like mass spectrometry. Cleavable biotin alkyne probes have emerged as a powerful solution to this problem, offering distinct advantages over their non-cleavable counterparts.
This guide provides an objective comparison of cleavable and non-cleavable biotin alkynes, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.
The Non-Cleavable Challenge: Harsh Elution and Contamination
Traditional non-cleavable this compound probes necessitate aggressive elution methods to disrupt the strong biotin-streptavidin bond. These methods typically involve:
-
Denaturing conditions: Boiling the streptavidin resin in buffers containing high concentrations of detergents (e.g., SDS) and chaotropic agents.[1][2]
-
Extreme pH: Using highly acidic or basic solutions to denature streptavidin.[3]
-
Competitive elution: Employing a large excess of free biotin, often in combination with heat and detergents.[1][4]
These harsh treatments can lead to the co-elution of non-specifically bound proteins and naturally biotinylated proteins, resulting in a higher background and reduced confidence in identified interaction partners. Furthermore, the eluted sample is often contaminated with streptavidin-derived peptides and detergents that can interfere with subsequent mass spectrometry analysis.
The Cleavable Advantage: Mild Elution and Cleaner Samples
Cleavable this compound probes incorporate a linker between the biotin moiety and the alkyne group that can be selectively broken under specific, mild conditions. This allows for the release of the captured biomolecule while the biotin tag remains bound to the streptavidin resin. Several types of cleavable linkers exist, including those sensitive to acid, light (photocleavable), or reducing agents.
Among these, the acid-cleavable dialkoxydiphenylsilane (DADPS) linker has demonstrated exceptional performance in proteomic workflows. The primary advantages of using a cleavable this compound, particularly the DADPS version, include:
-
Mild Elution Conditions: Captured proteins can be released using dilute acids, such as 5-10% formic acid, at room temperature. This gentle treatment minimizes the co-elution of contaminants and preserves the integrity of the target protein and its post-translational modifications.
-
Reduced Contamination: By leaving the biotin tag attached to the resin, the elution of streptavidin-derived peptides is significantly reduced, leading to cleaner samples for mass spectrometry.
-
Smaller Mass Remnant: Upon cleavage, the DADPS linker leaves a small, well-defined mass tag (84 Da) on the labeled peptide. This is significantly smaller and less complex than eluting the entire this compound probe, simplifying data analysis in mass spectrometry. In contrast, non-cleavable probes can add a large, heterogeneous mass to the peptide, complicating identification.
-
Improved Identification and Quantification: The cleaner samples and simplified spectra obtained with cleavable probes lead to a dramatic increase in the number of identified and quantified proteins in proteomics experiments.
Quantitative Performance Comparison: Cleavable (DADPS) vs. Non-Cleavable this compound
A study by McClatchy et al. provides a direct quantitative comparison of an acid-cleavable DADPS this compound and a non-cleavable biotin-PEG-alkyne in a Biorthogonal Noncanonical Amino Acid Tagging (BONCAT) experiment to identify newly synthesized proteins. The results clearly demonstrate the superior performance of the cleavable probe.
| Performance Metric | Cleavable this compound (DADPS) | Non-Cleavable this compound | Fold Improvement |
| Identified AHA Peptides | >60% more than Non-Cleavable | Baseline | >1.6x |
| Identified and Quantified Proteins | >50% more than Non-Cleavable | Baseline | >1.5x |
| Identified and Quantified Peptides (TMT labeled) | >2x more than Non-Cleavable | Baseline | >2x |
Data summarized from McClatchy et al. (2024).
Experimental Protocols
A detailed protocol for a typical BONCAT workflow is provided below, highlighting the key differences between using a cleavable (DADPS) and a non-cleavable this compound.
Biorthogonal Noncanonical Amino Acid Tagging (BONCAT) Workflow
This protocol outlines the key steps for labeling, enriching, and identifying newly synthesized proteins using either a cleavable or non-cleavable this compound.
1. Metabolic Labeling:
-
Culture cells in methionine-free medium.
-
Supplement the medium with a methionine analog, such as azidohomoalanine (AHA), to incorporate it into newly synthesized proteins.
2. Cell Lysis:
-
Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
3. Click Chemistry Reaction:
-
To the cell lysate, add the following components for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction:
-
This compound (either cleavable DADPS or non-cleavable)
-
Copper(II) sulfate
-
A copper-chelating ligand (e.g., TBTA)
-
A reducing agent (e.g., sodium ascorbate)
-
-
Incubate the reaction to covalently link the this compound to the AHA-containing proteins.
4. Protein Precipitation and Digestion:
-
Precipitate the proteins to remove excess reaction components.
-
Resuspend the protein pellet and digest the proteins into peptides using an enzyme such as trypsin.
5. Affinity Purification:
-
Incubate the peptide digest with streptavidin-conjugated beads to capture the biotinylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
6. Elution (Key Differentiating Step):
For Cleavable (DADPS) this compound:
-
Elute the captured peptides by incubating the beads with 5% formic acid for 30 minutes at room temperature. This step cleaves the DADPS linker, releasing the peptides while the biotin tag remains bound to the beads.
For Non-Cleavable this compound:
-
Elute the captured peptides using a harsh elution buffer, such as 80% acetonitrile, 0.2% trifluoroacetic acid, and 0.1% formic acid . This disrupts the biotin-streptavidin interaction, releasing the entire biotinylated peptide.
7. Sample Preparation for Mass Spectrometry:
-
Desalt and concentrate the eluted peptides using a suitable method (e.g., C18 solid-phase extraction).
8. LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.
Visualizing the Workflow and Key Components
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: BONCAT workflow comparing cleavable and non-cleavable this compound elution.
References
A Researcher's Guide to Biotin Alkyne with a PEG Linker: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotin-alkyne reagents featuring a polyethylene glycol (PEG) linker have emerged as a powerful tool for bioconjugation, primarily through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides an objective comparison of biotin alkyne with a PEG linker against alternative biotinylation strategies, supported by experimental data and detailed protocols to inform your selection of the optimal reagent for your research needs.
The Rise of this compound with a PEG Linker: Key Advantages
The combination of biotin, an alkyne reactive group, and a PEG linker offers a triad of beneficial properties. The alkyne group provides a bioorthogonal handle for highly specific covalent modification via click chemistry, minimizing off-target reactions common with more traditional amine-reactive methods like N-hydroxysuccinimide (NHS) esters.[1] The PEG linker bestows several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the biotinylation reagent and the resulting conjugate, which is particularly beneficial when working with hydrophobic biomolecules.[2][3]
-
Reduced Steric Hindrance: The flexible PEG spacer physically separates the biotin moiety from the target biomolecule, which can minimize interference with the biological activity of the target and improve the accessibility of biotin for binding to avidin or streptavidin.[4]
-
Minimized Non-Specific Binding: The PEG linker can help to prevent non-specific adsorption of the conjugated protein to surfaces.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established method to increase the in vivo circulation half-life of molecules.
Performance Comparison: this compound-PEG vs. Alternatives
The choice of a biotinylation reagent should be guided by the specific experimental requirements. Here, we compare this compound with a PEG linker to other common biotinylation reagents and linker technologies.
Quantitative Data Summary
While direct head-to-head comparative studies with extensive quantitative data under identical conditions are not always available in the published literature, the following tables summarize available data to facilitate comparison.
Table 1: Comparison of Biotinylation Reagent Properties
| Feature | This compound-PEG | NHS-Ester Biotin | Maleimide-Biotin |
| Target Functional Group | Alkyne (via Azide partner) | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Nucleophilic Acyl Substitution | Michael Addition |
| Specificity | High (Bioorthogonal) | Moderate (Lysine residues are abundant) | High (Free thiols are less common) |
| Solubility in Aqueous Buffers | High (PEG enhances solubility) | Variable, Sulfo-NHS esters have higher solubility | Generally lower than PEGylated reagents |
| Non-Specific Binding | Generally low due to bioorthogonality and PEG linker | Can be a concern due to reactivity with many proteins | Lower than NHS esters |
Table 2: Impact of Linker on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
Note: This data is for ADCs and illustrates the general effect of linkers on payload delivery and potency. The specific effects can vary depending on the antibody, payload, and cell line.
| Linker Type | Change in Cytotoxicity (IC50) Compared to No Linker | Key Observations | Reference |
| No PEG Linker | Baseline | Can be highly potent but may suffer from poor solubility and aggregation. | |
| Short-Chain PEG (e.g., PEG4) | 4.5-fold reduction | Provides a balance of improved pharmacokinetics and high potency. | |
| Long-Chain PEG (e.g., PEG10k) | 22-fold reduction | Significantly improves in vivo half-life but can decrease in vitro potency. | |
| Polysarcosine (PSar) | Comparable or slightly higher potency | A promising biodegradable and non-immunogenic alternative to PEG that can support high drug loading. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key biotinylation techniques.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an azide-modified protein with biotin-alkyne-PEG.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG-Alkyne
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
DMSO (for dissolving reagents)
-
1.5 mL microfuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of Biotin-PEG-Alkyne in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a 1.5 mL microfuge tube, add your azide-modified protein to a final concentration of 1-5 mg/mL in a total volume of 150 µL with PBS.
-
Add 4 µL of the 10 mM Biotin-PEG-Alkyne stock solution (final concentration ~267 µM). Vortex briefly.
-
-
Prepare Click-Chemistry Cocktail:
-
In a separate tube, prepare the click-chemistry reaction cocktail immediately before use. For each reaction, mix:
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
-
Vortex briefly to mix. The solution should be colorless.
-
-
Initiate the Reaction:
-
Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the protein/biotin-alkyne mixture. Vortex briefly.
-
Immediately add the 20 µL of the THPTA/CuSO₄ cocktail to the protein mixture to initiate the click reaction. Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature. Longer incubation times may improve labeling efficiency.
-
-
Purification (Optional):
-
The labeled protein can be purified from excess reagents using a desalting column or through precipitation with methanol.
-
Protocol 2: Cell Surface Protein Biotinylation using NHS-Ester Biotin
This protocol describes the labeling of cell surface proteins with an amine-reactive biotinylation reagent.
Materials:
-
Adherent cells in a culture plate
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
EZ-Link™ Sulfo-NHS-LC-Biotin or similar reagent
-
Quenching solution (e.g., PBS containing 100 mM glycine)
-
Lysis buffer
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency in a culture plate.
-
Place the plate on ice and wash the cells three times with ice-cold PBS to remove any contaminating proteins from the serum.
-
-
Biotinylation:
-
Prepare a fresh solution of the Sulfo-NHS-LC-Biotin reagent in ice-cold PBS at a concentration of 0.25-0.5 mg/mL.
-
Remove the final PBS wash and add the biotinylation solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the plate on a rocking platform for 30 minutes at 4°C.
-
-
Quenching:
-
Aspirate the biotinylation solution and wash the cells once with the quenching solution to stop the reaction by consuming any unreacted NHS-biotin.
-
Incubate the cells with the quenching solution for 5-10 minutes at 4°C.
-
-
Cell Lysis:
-
Aspirate the quenching solution and wash the cells twice more with ice-cold PBS.
-
Lyse the cells directly on the plate by adding an appropriate lysis buffer.
-
-
Downstream Processing:
-
The biotinylated proteins in the cell lysate can now be used for downstream applications such as affinity purification with streptavidin beads.
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Structure of this compound with a PEG Linker and its target.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Caption: Logical Relationship of Benefits and Drawbacks.
Conclusion: Making an Informed Choice
This compound with a PEG linker, utilized through click chemistry, offers a highly specific and efficient method for biotinylating biomolecules. Its primary advantages of enhanced solubility, reduced steric hindrance, and high specificity make it a superior choice for many applications, particularly when precise control over the labeling site is crucial.
However, the requirement for pre-introducing an azide or alkyne handle into the target molecule and the potential for copper-induced cytotoxicity in live-cell applications are important considerations. Traditional NHS-ester biotinylation remains a simpler, one-step alternative for general labeling purposes where site-specificity is not paramount. For therapeutic applications, emerging linker technologies like polysarcosine are showing promise as alternatives to PEG, potentially offering improved biocompatibility and performance.
Ultimately, the optimal choice of biotinylation reagent and linker technology depends on a careful evaluation of the specific experimental goals, the nature of the target molecule, and the downstream analytical methods. This guide provides the foundational information and comparative data to aid researchers in making that critical decision.
References
A Researcher's Guide to Quantifying Biotinylation: A Comparative Analysis of the HABA Assay and its Alternatives Following Biotin Alkyne Labeling
For researchers, scientists, and drug development professionals engaged in bioconjugation and molecular labeling, the accurate quantification of biotin incorporation is a critical checkpoint for ensuring the reliability and reproducibility of downstream applications. This guide provides an in-depth comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with modern alternatives for quantifying biotinylation, particularly after labeling biomolecules using biotin alkyne via click chemistry.
The covalent attachment of biotin to proteins and other biomolecules is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification to immunoassays.[1] The rise of bioorthogonal chemistries, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has further refined this process, allowing for the specific and efficient labeling of target molecules with reagents like this compound in complex biological milieu.[2] Following this labeling step, determining the degree of biotinylation, often expressed as the molar ratio of biotin to the protein (B/P ratio), is essential for optimizing and validating experimental protocols.[1]
This guide will delve into the principles, protocols, and comparative performance of the HABA assay and other prominent quantification methods, providing the necessary data and workflows to empower researchers in making informed decisions for their specific experimental needs.
The HABA Assay: A Long-Standing Colorimetric Method
The HABA assay has been a widely used method for estimating biotin incorporation for many years.[1] Its principle is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[3] Free HABA has an absorption maximum at 348 nm, but when bound to avidin, the complex exhibits a significant absorbance at 500 nm. Due to biotin's much higher affinity for avidin (Kd ≈ 10⁻¹⁵ M) compared to HABA's affinity (Kd ≈ 10⁻⁶ M), the biotinylated sample will displace the HABA dye, leading to a proportional decrease in absorbance at 500 nm. This change in absorbance is then used to calculate the concentration of biotin in the sample.
HABA Assay Workflow
References
A Comparative Guide to Confirming Biotin-Alkyne Incorporation: Streptavidin Gel Shift Assay vs. Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation and proteomics, confirming the successful incorporation of biotin-alkyne tags is a critical step. This guide provides an objective comparison of the streptavidin gel shift assay with two primary alternatives: Western blotting and mass spectrometry. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
The covalent attachment of biotin, a small molecule with a high affinity for streptavidin, is a widely used technique for labeling, detection, and purification of biomolecules. The introduction of biotin-alkyne, coupled with click chemistry, allows for the specific and efficient labeling of target molecules. Verifying this incorporation is paramount for the validity of downstream applications. This guide compares the performance of the streptavidin gel shift assay against Western blotting and mass spectrometry, focusing on key performance indicators to inform your experimental design.
At a Glance: Comparison of Biotin-Alkyne Incorporation Confirmation Methods
| Parameter | Streptavidin Gel Shift Assay | Western Blotting | Mass Spectrometry |
| Principle | Electrophoretic mobility shift of biotinylated protein upon binding to streptavidin. | Immunodetection of biotinylated proteins using streptavidin-HRP or anti-biotin antibodies. | Direct detection and quantification of biotinylated peptides or proteins based on mass-to-charge ratio. |
| Primary Output | Visual band shift on a gel. | Chemiluminescent or fluorescent signal on a membrane. | Mass spectra identifying and quantifying biotinylated species. |
| Quantitative Analysis | Semi-quantitative (densitometry) | Semi-quantitative to quantitative (with standards) | Quantitative (label-free or label-based) |
| Sensitivity | Nanogram to low microgram range | Picogram to nanogram range | Femtomole to attomole range[1] |
| Time to Result | 2 - 4 hours | 4 - 8 hours | 1 - 3 days[2] |
| Hands-on Time | ~1 - 2 hours | ~2 - 4 hours | Variable (sample prep intensive) |
| Cost per Sample | Low | Moderate | High |
| Throughput | Medium | Medium to High | Low to Medium |
| Site-Specific Information | No | No | Yes |
| Strengths | Rapid, simple, and cost-effective for initial screening.[3] | Widely accessible, good sensitivity. | High sensitivity, high specificity, provides site of modification.[4][5] |
| Limitations | Lower sensitivity, potential for ambiguous results with small mass shifts. | Indirect detection, potential for high background and false positives. | Requires specialized equipment and expertise, complex data analysis. |
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for the streptavidin gel shift assay, Western blotting, and mass spectrometry.
Experimental Protocols
Streptavidin Gel Shift Assay
This method relies on the principle that binding of the tetrameric streptavidin protein (approximately 53 kDa) to a biotinylated protein will cause a significant increase in its molecular weight, resulting in a retarded migration or "shift" on an SDS-PAGE gel.
Materials:
-
Biotin-alkyne labeled protein sample
-
Unlabeled control protein
-
Streptavidin
-
SDS-PAGE gels and running buffer
-
Loading buffer
-
Coomassie Brilliant Blue or other protein stain
-
Gel imaging system
Protocol:
-
In separate microcentrifuge tubes, prepare the following reactions:
-
Tube 1: 10 µg of biotin-alkyne labeled protein.
-
Tube 2: 10 µg of biotin-alkyne labeled protein + 5-fold molar excess of streptavidin.
-
Tube 3: 10 µg of unlabeled control protein.
-
Tube 4: 10 µg of unlabeled control protein + 5-fold molar excess of streptavidin.
-
Tube 5: 5-fold molar excess of streptavidin alone.
-
-
Incubate the reactions at room temperature for 15-30 minutes.
-
Add SDS-PAGE loading buffer to each tube. Do not boil the samples containing streptavidin , as this can disrupt the biotin-streptavidin interaction.
-
Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Destain the gel and visualize the protein bands using a gel imaging system.
-
Analysis: A band shift in the lane containing the biotinylated protein and streptavidin (Tube 2) compared to the biotinylated protein alone (Tube 1) confirms biotin incorporation. No shift should be observed in the control lanes (Tubes 3 and 4). The disappearance or reduction in the intensity of the original protein band in the shifted lane can be used for semi-quantitative analysis via densitometry.
Western Blotting for Biotinylated Proteins
Western blotting offers a more sensitive method for detecting biotinylated proteins by using a streptavidin-horseradish peroxidase (HRP) conjugate or a specific anti-biotin antibody.
Materials:
-
Biotin-alkyne labeled protein sample
-
Unlabeled control protein
-
SDS-PAGE gels and running buffer
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate or primary anti-biotin antibody and corresponding secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera)
Protocol:
-
Separate 1-5 µg of the biotin-alkyne labeled protein and unlabeled control by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains endogenous biotin.
-
Incubate the membrane with a diluted solution of streptavidin-HRP (typically 1:10,000 to 1:50,000) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Image the membrane using a CCD camera or by exposing it to X-ray film.
-
Analysis: A signal in the lane corresponding to the biotin-alkyne labeled protein confirms incorporation. The intensity of the signal can be used for semi-quantitative analysis.
Mass Spectrometry for Biotin-Alkyne Incorporation
Mass spectrometry provides the most definitive and quantitative confirmation of biotin-alkyne incorporation, including the precise location of the modification.
Materials:
-
Biotin-alkyne labeled protein sample
-
Proteolytic enzyme (e.g., trypsin)
-
Streptavidin-coated beads (optional, for enrichment)
-
LC-MS/MS system
-
Protein database and search software
Protocol:
-
In-solution or In-gel Digestion: The protein sample is denatured, reduced, alkylated, and then digested with a protease like trypsin.
-
(Optional) Enrichment of Biotinylated Peptides: To increase the sensitivity of detection, the digested peptide mixture can be incubated with streptavidin-coated magnetic beads to enrich for biotinylated peptides.
-
LC-MS/MS Analysis: The peptide mixture (either total digest or the enriched fraction) is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptides. The search parameters are set to include the mass shift corresponding to the biotin-alkyne tag on specific amino acids (e.g., on a clickable amino acid analog).
-
Analysis: The identification of peptides containing the biotin-alkyne modification confirms incorporation. The intensity of the corresponding peptide signals can be used for label-free quantification, or isotopic labeling strategies can be employed for more precise relative quantification. This method can also pinpoint the exact amino acid residue that has been modified.
Conclusion
The choice of method to confirm biotin-alkyne incorporation depends on the specific requirements of the experiment.
-
The streptavidin gel shift assay is a rapid, straightforward, and cost-effective method ideal for initial screening and qualitative confirmation.
-
Western blotting provides a more sensitive and widely accessible alternative for the detection of biotinylated proteins.
-
Mass spectrometry offers the highest level of sensitivity, specificity, and quantitative capability, providing definitive confirmation and site-specific information, albeit at a higher cost and with greater technical complexity.
For many research applications, a tiered approach may be most effective, starting with a rapid streptavidin gel shift assay for initial confirmation, followed by Western blotting for more sensitive detection, and finally, mass spectrometry for in-depth characterization and quantitative analysis when required.
References
- 1. sfu.ca [sfu.ca]
- 2. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meeting the Biotin Challenge with Mass Spectrometry - AnalyteGuru [thermofisher.com]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quantitative Proteomic Methodologies: BONCAT vs. a Trio of Labeling Giants
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal method is paramount for generating robust and meaningful data. This guide provides a comprehensive comparison of Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) using biotin alkyne with three other widely adopted quantitative proteomic techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
This comparison delves into the fundamental principles, experimental workflows, and performance metrics of each method, supported by experimental data from peer-reviewed studies. We aim to equip you with the necessary information to make an informed decision based on your specific research goals, sample type, and available resources.
At a Glance: Key Quantitative Performance Metrics
The following table summarizes key performance indicators for BONCAT, SILAC, TMT, and iTRAQ, offering a high-level comparison of their capabilities. It is important to note that these values can vary depending on the specific experimental conditions, sample complexity, and instrumentation used.
| Feature | BONCAT (with this compound) | SILAC | TMT | iTRAQ |
| Principle | Metabolic labeling of newly synthesized proteins with non-canonical amino acids, followed by bioorthogonal ligation to a reporter tag (e.g., this compound). | In vivo metabolic labeling of proteins with stable isotope-labeled amino acids. | In vitro chemical labeling of peptides with isobaric tags that have different reporter ion masses upon fragmentation. | In vitro chemical labeling of peptides with isobaric tags that have different reporter ion masses upon fragmentation. |
| Multiplexing Capacity | Primarily for temporal analysis of protein synthesis; can be combined with isotopic labeling (e.g., BONLAC) for multiplexing.[1][2] | Typically 2-plex or 3-plex, with "super-SILAC" approaches for higher multiplexing.[1] | Up to 18-plex with TMTpro reagents.[3] | 4-plex or 8-plex.[4] |
| Protein IDs | >700 newly synthesized proteins in retinal tissue; 1400 proteins in a 30-min pulse in HeLa cells (BONCAT-pSILAC). | ~800 proteins quantified in single-run experiments. | >5000 proteins in a 10-plex experiment; TMT workflow led to 15-20% more identified proteins compared to DIA. | - |
| Quantitative Accuracy | High, as it specifically enriches for newly synthesized proteins, reducing background. | High accuracy due to early-stage sample mixing. | Good, but can be affected by ratio compression due to co-isolation interference. | Good, but can be affected by ratio distortion. |
| Quantitative Precision (CVs) | - | High precision. | Slightly better quantitative precision than DIA. | - |
| Applicability | In vivo and in vitro studies of newly synthesized proteins, temporal proteomic analysis. | Primarily for cultured cells that undergo division. | Broadly applicable to various sample types, including tissues and cell lysates. | Broadly applicable to various sample types. |
Delving Deeper: Experimental Protocols
A thorough understanding of the experimental workflow is crucial for successful implementation. Below are detailed, step-by-step protocols for each of the compared methods.
BONCAT with this compound: Experimental Protocol
This protocol outlines the key steps for labeling, enriching, and identifying newly synthesized proteins using BONCAT.
-
Metabolic Labeling:
-
Culture cells in methionine-free medium.
-
Supplement the medium with a non-canonical amino acid, L-azidohomoalanine (AHA), a methionine analog.
-
Incubate cells for a defined period to allow for the incorporation of AHA into newly synthesized proteins.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them using a suitable buffer containing protease inhibitors.
-
Quantify the total protein concentration.
-
-
Click Chemistry Reaction:
-
To the protein lysate, add the this compound tag.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to covalently link the this compound to the azide group of the incorporated AHA.
-
-
Affinity Purification:
-
Use streptavidin-coated beads to capture the biotinylated, newly synthesized proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion or Elution:
-
Elute the captured proteins from the beads or perform on-bead digestion with an enzyme like trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.
-
SILAC: Experimental Protocol
The SILAC protocol involves metabolic labeling of cells for comparative quantitative proteomics.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine).
-
The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine).
-
Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five generations in the respective media.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations.
-
-
Cell Lysis and Mixing:
-
Lyse both the "light" and "heavy" cell populations.
-
Combine equal amounts of protein from both lysates.
-
-
Protein Digestion:
-
Digest the combined protein mixture into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptides allows for their relative quantification.
-
TMT: Experimental Protocol
This protocol describes the in vitro labeling of peptides for multiplexed quantitative proteomics.
-
Protein Extraction and Digestion:
-
Extract proteins from each sample (up to 18 samples for TMTpro).
-
Digest the proteins from each sample into peptides.
-
-
Peptide Labeling:
-
Label the peptides from each sample with a different TMT isobaric tag. Each tag has the same total mass but a different reporter ion mass.
-
-
Sample Pooling:
-
Combine the labeled peptide samples into a single mixture.
-
-
Fractionation (Optional but Recommended):
-
Fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by LC-MS/MS.
-
During MS/MS fragmentation, the reporter ions are released, and their relative intensities are used to quantify the corresponding peptides across the different samples.
-
iTRAQ: Experimental Protocol
Similar to TMT, iTRAQ involves the in vitro labeling of peptides for multiplexed analysis.
-
Protein Extraction and Digestion:
-
Extract and digest proteins from each sample (4 or 8 samples).
-
-
Peptide Labeling:
-
Label the peptides from each sample with a different iTRAQ isobaric tag.
-
-
Sample Pooling:
-
Combine the labeled peptide samples.
-
-
Fractionation (Optional):
-
Fractionate the pooled sample to reduce complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS. The relative intensities of the reporter ions generated during fragmentation are used for quantification.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for BONCAT and the other labeling methods.
A Generic Signaling Pathway
The quantitative proteomic methods discussed are powerful tools for elucidating cellular signaling pathways. The following diagram illustrates a generic signaling cascade that can be investigated using these techniques to identify changes in protein abundance and post-translational modifications in response to a stimulus.
Conclusion: Making the Right Choice
The choice between BONCAT, SILAC, TMT, and iTRAQ depends heavily on the biological question being addressed.
-
BONCAT is unparalleled for studying the dynamics of protein synthesis and degradation, providing a temporal snapshot of the proteome. Its ability to specifically isolate newly synthesized proteins makes it highly sensitive for detecting changes that might be obscured by the high abundance of pre-existing proteins.
-
SILAC offers high quantitative accuracy and is considered a gold standard for in vivo quantitative proteomics in cultured cells. The early mixing of samples minimizes experimental variability. However, its application is largely limited to cells that can be metabolically labeled over several generations.
-
TMT and iTRAQ provide high-throughput capabilities with their multiplexing capacity, making them suitable for studies involving multiple conditions or time points. These in vitro labeling techniques are versatile and can be applied to a wide range of sample types. However, they can be prone to ratio compression or distortion, which requires careful data analysis and interpretation.
By carefully considering the strengths and limitations of each method in the context of your research, you can select the most appropriate quantitative proteomic strategy to achieve your scientific goals.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BONLAC: A Combinatorial Proteomic Technique to Measure Stimulus-induced Translational Profiles in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 4. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]
validation of protein interactions identified through biotin alkyne pull-down
For researchers, scientists, and drug development professionals, the identification of protein-protein interactions (PPIs) through techniques like biotin alkyne pull-down coupled with mass spectrometry is a crucial first step in elucidating cellular pathways and discovering potential therapeutic targets. However, the high sensitivity of such methods often leads to the co-purification of non-specific binders. Therefore, rigorous orthogonal validation of these initial "hits" is paramount to confirm the biological relevance of the identified interactions.
This guide provides an objective comparison of common methods used to validate protein interactions identified through this compound pull-down, supported by experimental data and detailed protocols.
From Discovery to Validation: An Overview
The journey from a this compound pull-down experiment to a validated protein-protein interaction involves a multi-step workflow. Initially, a "bait" protein is tagged with biotin through an alkyne handle, allowing for its capture and the co-purification of interacting "prey" proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry. The subsequent validation phase employs independent experimental techniques to confirm these putative interactions.
Comparison of Validation Methods
Choosing the right validation method is critical and depends on factors such as the nature of the interaction (direct vs. indirect, transient vs. stable), the availability of specific antibodies, and the desired cellular context. The following table summarizes the key characteristics of three widely used validation techniques.
| Feature | Co-Immunoprecipitation (Co-IP) | In Situ Proximity Ligation Assay (PLA) | Far-Western Blot |
| Principle | Antibody-based pull-down of a target protein and its binding partners from a cell lysate.[1][2] | In situ detection of protein proximity using antibody pairs conjugated with oligonucleotides that generate a fluorescent signal when close.[3][4] | In vitro detection of a direct interaction between a purified "bait" protein and a "prey" protein immobilized on a membrane.[5] |
| Interaction Type | Detects interactions within a cellular context, including indirect interactions within a complex. | Detects proteins in close proximity (<40 nm) in their native cellular environment. | Detects direct physical interactions. |
| Cellular Context | In vivo (within cell lysate) | In situ (in fixed cells/tissues) | In vitro |
| Sensitivity | Moderate to high, dependent on antibody quality and interaction affinity. | Very high, capable of detecting transient or weak interactions at the single-molecule level. | Lower, may not detect weak interactions. |
| Throughput | Low to medium | Medium to high | Low |
| Quantitative | Semi-quantitative | Quantitative (by counting signals per cell) | Qualitative to semi-quantitative |
| Antibody Requirement | High-quality antibody for the "bait" protein is essential. | Two high-quality primary antibodies raised in different species for the "bait" and "prey". | Antibody required for the detection of the "bait" protein. |
| Strengths | - Validates interactions in a near-physiological context. - Can identify entire protein complexes. | - High sensitivity and specificity. - Provides subcellular localization of the interaction. - Detects transient interactions. | - Confirms direct binding. - Does not require cell transfection. |
| Limitations | - May not distinguish between direct and indirect interactions. - Prone to non-specific binding. | - Requires specific antibody pairs. - Does not definitively prove direct physical interaction. | - In vitro conditions may not reflect the cellular environment. - Protein refolding on the membrane can be an issue. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP)
This technique is used to isolate a specific protein and its binding partners from a cell lysate using an antibody targeted against the protein of interest.
Protocol:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding of proteins to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer or a designated wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.
-
In Situ Proximity Ligation Assay (PLA)
PLA is a highly sensitive method that allows for the visualization and quantification of protein-protein interactions within fixed cells or tissues.
Protocol:
-
Sample Preparation:
-
Culture cells on coverslips, then fix with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
-
Blocking:
-
Incubate the samples in a blocking solution to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the samples with a mixture of two primary antibodies raised in different species, one specific for the "bait" protein and the other for the "prey" protein.
-
-
PLA Probe Incubation:
-
Wash the samples and then incubate with a solution containing two PLA probes (secondary antibodies conjugated to PLUS and MINUS oligonucleotides).
-
-
Ligation:
-
Wash the samples and add a ligation solution containing two connector oligonucleotides and a ligase. If the proteins are in close proximity, the oligonucleotides on the PLA probes will be ligated into a circular DNA molecule.
-
-
Amplification:
-
Wash the samples and add an amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides. The circular DNA will be amplified via rolling circle amplification, generating a long DNA product with many fluorescent labels.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize the fluorescent signals using a fluorescence microscope. Each fluorescent dot represents a protein-protein interaction.
-
Quantify the number of signals per cell to measure the extent of the interaction.
-
Far-Western Blot
This in vitro technique is used to detect direct interactions between a purified "bait" protein and a "prey" protein that has been immobilized on a membrane.
Protocol:
-
Protein Separation and Transfer:
-
Separate a cell lysate containing the "prey" protein(s) by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Denaturation and Renaturation (Optional but often necessary):
-
Wash the membrane with a series of buffers containing decreasing concentrations of a denaturant (e.g., guanidine hydrochloride) to allow the proteins on the membrane to refold.
-
-
Blocking:
-
Block the membrane with a solution containing a non-specific protein (e.g., BSA or non-fat dry milk) to prevent non-specific binding of the bait protein.
-
-
Bait Protein Incubation:
-
Incubate the membrane with a solution containing the purified, labeled (e.g., with a tag like GST or His) "bait" protein.
-
-
Washing:
-
Wash the membrane extensively to remove unbound bait protein.
-
-
Detection:
-
Detect the bound bait protein using an antibody against the tag, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A band on the blot at the molecular weight of the "prey" protein indicates a direct interaction.
-
Conclusion
The validation of protein interactions identified from high-throughput discovery methods like this compound pull-down is a critical step in ensuring the biological significance of the findings. While Co-Immunoprecipitation provides evidence of interaction within a cellular context, in situ Proximity Ligation Assay offers high sensitivity and subcellular localization. Far-Western blotting, on the other hand, is a valuable tool for confirming direct physical interactions. The choice of validation method should be carefully considered based on the specific research question and the nature of the proteins involved. Often, a combination of these orthogonal approaches provides the most robust and reliable validation of a novel protein-protein interaction.
References
- 1. Scoring Large Scale Affinity Purification Mass Spectrometry Datasets with MIST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. In-situ proximity ligation [bio-protocol.org]
- 5. Detection and Quantification of Protein–Protein Interactions by Far-Western Blotting | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Biotin Alkyne: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory management. This guide provides essential, immediate safety and logistical information for the proper disposal of biotin alkyne, a common reagent in bioconjugation and click chemistry. While this compound is not classified as a hazardous substance, adherence to proper disposal procedures is crucial to ensure a safe laboratory environment and prevent unintended chemical reactions in waste streams.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE).
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes or contact with the powder form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the chemical. |
| Body Protection | Laboratory coat | To provide a barrier against accidental spills. |
Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of fine particles.
Core Disposal Principles
The primary consideration for the disposal of this compound is the prevention of unintended reactions, particularly with azide-containing compounds. The alkyne group in this compound can react with azides in a copper-catalyzed click reaction to form a stable triazole linkage. While this is a desired reaction in experimental settings, it should be avoided in waste containers. Therefore, waste segregation is the most critical step in the safe disposal of this compound.
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its form (solid, liquid, or contaminated labware) and whether it is mixed with other hazardous chemicals.
Step 1: Waste Characterization and Segregation
Properly characterize the waste to determine the correct disposal route.
-
Unused or Expired this compound (Solid):
-
If the this compound is in its pure, solid form and has not been contaminated with hazardous substances, it can generally be disposed of as non-hazardous solid chemical waste.
-
Place the material in its original container or a clearly labeled, sealed container for solid chemical waste.
-
-
This compound Solutions (Liquid):
-
Aqueous Solutions: Dilute aqueous solutions of this compound that do not contain any hazardous materials may be permissible for drain disposal, depending on institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO, DMF) must be disposed of as hazardous chemical waste. Collect this waste in a designated, properly labeled container for flammable or organic waste.
-
-
Contaminated Labware:
-
Items such as pipette tips, microfuge tubes, and weigh boats contaminated with this compound should be collected in a designated, sealed plastic bag or container.
-
If the this compound was in a non-hazardous solvent, this waste can typically be disposed of as non-hazardous laboratory waste.
-
If contaminated with hazardous materials, dispose of it as hazardous solid waste.
-
Step 2: Waste Container Labeling
Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance.
-
Attach a hazardous waste label to containers with this compound in organic solvents.
-
For non-hazardous waste containers, clearly label the contents as "Non-hazardous waste: this compound" to prevent accidental mixing with incompatible chemicals.
-
The label should include:
-
The full chemical name: "this compound"
-
The concentration or estimated amount of the chemical.
-
Associated hazards (if mixed with hazardous solvents, e.g., "Flammable").
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
Step 3: Storage of Waste
Proper storage of chemical waste is essential to prevent accidents.
-
Store waste containers in a designated and well-ventilated secondary containment area to prevent spills.
-
Crucially, ensure that waste containers with this compound are stored separately from waste streams containing azides.
-
Keep all waste containers securely sealed to prevent leakage or evaporation.
Step 4: Final Disposal
-
Arrange for the collection of your chemical waste through your institution's EHS office.
-
Follow all institutional procedures for waste pickup and documentation.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide is intended to provide general procedures for the disposal of this compound. Always consult your institution's specific safety and disposal guidelines and your local regulations. By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin Alkyne
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Biotin alkyne, a common reagent in bioconjugation and click chemistry. Adherence to these procedural steps will help maintain a safe laboratory environment and ensure the integrity of your research.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical. Although not always classified as a hazardous substance, it is prudent to treat all chemicals with care. The following personal protective equipment should be worn at all times.
Table 1: Recommended Personal Protective Equipment for this compound
| Protective Equipment | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side shields. | Protects eyes from dust particles and accidental splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the chemical.[2] |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a respirator with a particulate filter (e.g., P1) may be necessary.[1] | Minimizes inhalation of fine particles. |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
Step 1: Preparation and Weighing
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Cover the work surface with disposable bench paper to contain any potential spills.
-
When weighing the solid this compound, do so carefully to avoid creating dust.
Step 2: Dissolving the Reagent
-
This compound is often soluble in solvents like DMSO and DMF.
-
Add the solvent to the vial containing the this compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
Step 3: Use in Experimental Procedures
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Keep containers closed when not in use to prevent solvent evaporation and potential release of vapors.
Step 4: Post-Experiment Decontamination
-
Wipe down the work area and any equipment used with an appropriate solvent to remove any residual this compound.
-
Dispose of contaminated bench paper and any single-use items as solid chemical waste.
III. Disposal Plan: Ensuring Environmental and Personnel Safety
Proper waste management is a critical final step in the safe handling of any chemical. This compound and materials contaminated with it should be disposed of responsibly.
Waste Segregation is Key
-
Solid Waste:
-
Place any unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste.
-
Collect contaminated materials such as gloves, weigh boats, and pipette tips in a designated, sealed plastic bag or container. This container should be clearly labeled as "Solid waste contaminated with this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
Do not dispose of this chemical down the drain.
-
Clearly label the liquid waste container with "Liquid waste containing this compound" and list all solvent components.
-
Storage and Disposal
-
Store all waste containers in a designated, secondary containment bin to prevent spills.
-
Ensure the waste storage area is in a well-ventilated location, away from incompatible chemicals.
-
Follow your institution's guidelines for the final disposal of chemical waste. This typically involves arranging for pickup by your institution's environmental health and safety department.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
